(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDNTMMKLGBLJ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704148 | |
| Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269437-72-0, 1213479-78-7 | |
| Record name | Benzenemethanamine, α,2,6-trimethyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269437-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
This guide provides an in-depth analysis of the essential physical and chemical properties of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the causality behind physicochemical characterization methods, ensuring a deeper understanding of this important chiral building block.
Introduction: The Significance of a Chiral Building Block
This compound is a chiral amine salt of significant interest in pharmaceutical development. Its structural motif, featuring a stereogenic center adjacent to a sterically hindered aromatic ring, makes it a valuable intermediate in asymmetric synthesis. The hydrochloride salt form is crucial, as it typically imparts improved crystallinity, stability, and aqueous solubility compared to the free base—properties that are paramount for drug discovery and development workflows.[1] Understanding the physical properties of this salt is not merely an academic exercise; it is a fundamental prerequisite for its effective use in synthesis, purification, formulation, and quality control.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.
-
Chemical Structure:
(Note: An illustrative image would be placed here in a final document.) -
Key Identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethan-1-amine;hydrochloride | [2] |
| CAS Number | 1213479-78-7 | [2][3] |
| Molecular Formula | C₁₀H₁₆ClN | [1][2][3][4] |
| Molecular Weight | 185.69 g/mol | [1][3] |
| InChI Key | JQVDNTMMKLGBLJ-FVGYRXGTSA-N | [2] |
It is important to note that other CAS numbers, such as 1420684-64-5, may be listed by some suppliers for the racemic or non-stereospecific hydrochloride salt.[4][5] For applications where chirality is critical, specifying CAS number 1213479-78-7 is essential to procure the correct (S)-enantiomer.
Physicochemical Properties: A Detailed Analysis
A thorough understanding of a compound's physicochemical profile is critical for anticipating its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not widely published, this section details the key properties and the authoritative methods used for their determination.
Physical State and Appearance
This compound is supplied as a solid at standard temperature and pressure.[2][4] The conversion of the parent amine to its hydrochloride salt facilitates the formation of a stable, often crystalline, solid lattice. This is advantageous for handling, weighing, and long-term storage, as it mitigates the challenges associated with handling potentially volatile or oily free bases.
Solubility Profile
Solubility is a cornerstone property influencing everything from reaction kinetics to bioavailability. The hydrochloride salt form is explicitly designed to enhance aqueous solubility over the parent amine.[1]
-
Qualitative Solubility: The compound is known to be soluble in Dimethyl Sulfoxide (DMSO) , a common solvent for preparing stock solutions for biological screening assays.[1][2]
-
Aqueous Solubility: While quantitative data is not available in the literature, the formation of the ammonium chloride salt from the primary amine via reaction with HCl dramatically increases its polarity. This allows for favorable interactions with water molecules, leading to significantly enhanced solubility compared to the free base.[1]
The gold-standard method for determining thermodynamic solubility is the shake-flask technique, compliant with OECD Guideline 105.
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., purified water, phosphate-buffered saline) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. A centrifugation step is employed to ensure a clear supernatant, free of any solid particles.
-
Quantification: Carefully extract an aliquot of the supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The result is reported in units such as mg/mL or µg/mL.
Causality: This method is trusted because it measures the true thermodynamic equilibrium solubility, providing a definitive value for saturation that is critical for formulation and preclinical studies.
Thermal Properties
-
Melting Point: A specific melting point for this compound is not reported in publicly available literature. However, for a pure, crystalline solid, the melting point is expected to be a sharp, well-defined transition. It is a critical indicator of identity and purity.
-
Thermal Stability: Amine hydrochloride salts are generally stable materials. Storage at -20°C is recommended for long-term stability (up to 3 years) , which helps prevent potential degradation pathways.[2]
Thermal analysis is performed using DSC and TGA to provide a comprehensive understanding of a compound's behavior upon heating.
-
DSC Protocol:
-
A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic event, such as melting, appears as a distinct peak.
-
-
TGA Protocol:
-
A slightly larger sample (5-10 mg) is placed in an open pan on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate under a controlled atmosphere.
-
The instrument records the change in mass as a function of temperature. Significant mass loss indicates decomposition.
-
Expertise: DSC provides the melting point (often reported as the onset or peak temperature of the endotherm) and can reveal other thermal events like polymorphic transitions. TGA is complementary, showing the temperature at which the compound begins to degrade, which is crucial for determining drying conditions and assessing stability.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chiral salt like this compound is crucial for ensuring data integrity and making informed decisions in a drug development pipeline.
Caption: Workflow for the physicochemical characterization of a chiral amine salt.
Conclusion
While specific, publicly documented values for some physical properties of this compound are scarce, a comprehensive profile can be understood through the application of standard, authoritative analytical techniques. Its nature as a solid, chiral hydrochloride salt makes it a stable and soluble building block suitable for pharmaceutical research.[1][2][4] The methodologies outlined in this guide—from solubility and thermal analysis to identity confirmation—represent the self-validating system of characterization required to confidently advance such a compound through the drug development process.
References
- (S)-1-(2,6-dimethylphenyl)ethan-1-amine, CAS:1213479-78-7 - ChemBK.
- This compound - Appretech Scientific Limited.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 3. appretech.com [appretech.com]
- 4. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 5. 1420684-64-5|1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride (CAS Number: 1213479-78-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a chiral amine building block, holds significant value in modern pharmaceutical and chemical synthesis. Its unique structural features, particularly the stereogenic center and the sterically hindered aromatic ring, make it a crucial intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications in drug development, alongside essential safety and handling information.
Introduction: The Significance of a Chiral Building Block
Chiral amines are integral components in a vast array of biologically active molecules, with an estimated 40% of pharmaceuticals containing a chiral amine moiety. The specific three-dimensional arrangement of atoms, or stereochemistry, is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound emerges as a key chiral intermediate, offering a synthetically versatile scaffold for the development of novel therapeutics. Its notable ability to permeate the blood-brain barrier makes it particularly interesting for the synthesis of neurologically active compounds.[1] This guide serves as a detailed resource for researchers and developers working with this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1213479-78-7 | [2] |
| Molecular Formula | C₁₀H₁₆ClN | [3] |
| Molecular Weight | 185.69 g/mol | [1][3] |
| Appearance | Solid powder | [3] |
| Purity | Typically ≥95-98% | [2][3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Enhanced aqueous solubility compared to the free base.[1] | [1] |
| Storage | Recommended storage at -20°C for long-term stability (up to 3 years). |
Stereoselective Synthesis Strategies
The enantiopurity of (S)-1-(2,6-Dimethylphenyl)ethanamine is critical for its application in pharmaceutical synthesis. Several strategies can be employed to achieve the desired (S)-enantiomer, primarily focusing on asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of the corresponding prochiral ketone, 2,6-dimethylacetophenone, is a direct and efficient route to enantiomerically enriched amines. This method involves the formation of an imine intermediate, which is then asymmetrically reduced using a chiral catalyst or reagent.
Caption: Asymmetric Reductive Amination Workflow.
Causality Behind Experimental Choices: The choice of catalyst is paramount for achieving high enantioselectivity. Ruthenium-based catalysts with chiral phosphine ligands, such as (S)-BINAP, have proven effective for the asymmetric reduction of a variety of ketones, including sterically hindered ones.[4][5] The use of an ammonium salt like ammonium trifluoroacetate can serve as the nitrogen source and promote the reaction.[4]
Chiral Resolution of Racemic 1-(2,6-Dimethylphenyl)ethanamine
An alternative and industrially viable approach is the resolution of a racemic mixture of 1-(2,6-dimethylphenyl)ethanamine. This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.
Caption: Chiral Resolution via Diastereomeric Salt Formation.
Self-Validating Protocol: Chiral Resolution with (+)-Tartaric Acid
This protocol is based on established principles of diastereomeric salt resolution for chiral amines.[6][7]
-
Salt Formation:
-
Dissolve one molar equivalent of racemic 1-(2,6-dimethylphenyl)ethanamine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add a solution of 0.5 molar equivalents of (+)-tartaric acid in the same solvent to the amine solution, with stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.
-
The mixture may exotherm; control the temperature as needed.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove adhering mother liquor.
-
The enantiomeric excess (e.e.) of the amine in the crystalline salt should be determined at this stage by chiral HPLC to assess the efficiency of the resolution. If the e.e. is not satisfactory, recrystallization of the diastereomeric salt may be necessary.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomerically pure salt in water.
-
Add a base (e.g., a solution of sodium hydroxide or potassium carbonate) to adjust the pH to >10, liberating the free amine.
-
Extract the (S)-1-(2,6-dimethylphenyl)ethanamine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically pure free amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified (S)-amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) until precipitation is complete.
-
Collect the this compound salt by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.
Spectroscopic Analysis
Expected ¹H and ¹³C NMR Spectral Data (in a suitable deuterated solvent like DMSO-d₆ or D₂O):
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH | δ ~7.0-7.3 ppm (m) | δ ~125-130 ppm |
| Aromatic C-CH₃ | - | δ ~135-140 ppm |
| CH-NH₃⁺ | δ ~4.0-4.5 ppm (q) | δ ~45-50 ppm |
| CH₃ (ethyl) | δ ~1.5-1.7 ppm (d) | δ ~20-25 ppm |
| Ar-CH₃ | δ ~2.3-2.5 ppm (s) | δ ~18-22 ppm |
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the free amine is expected to show a protonated molecular ion [M+H]⁺ at m/z corresponding to the mass of the free base (C₁₀H₁₅N).
Chromatographic Analysis for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral amines.
Self-Validating Protocol: Chiral HPLC Method Development
This protocol provides a starting point for developing a robust chiral HPLC method.
-
Column Selection:
-
Screen polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) or cyclofructan-based CSPs, as these have shown broad applicability for the separation of chiral amines.[1]
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).
-
Polar Organic Mode: A mixture of acetonitrile and methanol (e.g., 90:10 v/v) can also be effective.
-
Additives: The addition of a small percentage of an acidic and/or basic modifier is often crucial for good peak shape and resolution of amines. A common combination is 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA) or triethylamine (TEA).
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase components to optimize the resolution and retention times.
-
Vary the flow rate (typically 0.5-1.5 mL/min for analytical columns).
-
Optimize the column temperature, as it can significantly impact selectivity.
-
Ensure the detection wavelength is appropriate for the chromophore (typically in the UV range of 210-260 nm).
-
-
Validation:
-
Inject a sample of the racemic mixture to confirm the separation of the two enantiomers.
-
Inject the synthesized (S)-enantiomer to identify its corresponding peak.
-
The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ) for the undesired (R)-enantiomer according to ICH guidelines.
-
Applications in Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). Its structure is often incorporated to introduce a specific stereocenter and to modulate the pharmacological properties of the final compound. While specific examples of marketed drugs directly incorporating this exact fragment are not prominently disclosed in public literature, its structural motifs are present in various CNS-active agents. The 2,6-dimethylphenyl group can provide steric shielding, influencing metabolic stability and receptor binding interactions.
The primary amine functionality allows for a wide range of chemical transformations, including:
-
Amide and Sulfonamide Formation: Reaction with carboxylic acids, acyl chlorides, or sulfonyl chlorides to form amides and sulfonamides, which are common functional groups in drug molecules.
-
N-Alkylation: Introduction of various substituents on the nitrogen atom to explore structure-activity relationships.
-
Formation of Heterocycles: Use as a precursor for the synthesis of nitrogen-containing heterocyclic systems.
The potential for this chiral amine to influence neurotransmitter systems suggests its utility in the development of drugs for neurological and psychiatric disorders.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.[9]
-
Eye Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures: [9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
First Aid Measures: [9]
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.[3][9][10][11]
Conclusion
This compound is a chiral building block of significant interest to the pharmaceutical and chemical industries. Its stereodefined structure and versatile reactivity provide a valuable platform for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its properties, stereoselective synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development. As the demand for enantiopure pharmaceuticals continues to grow, the importance of such well-characterized chiral intermediates will undoubtedly increase.
References
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. appretech.com [appretech.com]
- 3. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 4. (S)-1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride 95% | CAS: 1269437-72-0 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.pt [fishersci.pt]
An In-Depth Technical Guide to the Synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,6-Dimethylphenyl)ethanamine and its hydrochloride salt are valuable chiral building blocks in pharmaceutical synthesis. Their stereospecific construction is of paramount importance, as the biological activity of downstream compounds is often contingent on a single enantiomer. This guide provides a comprehensive overview of a robust and scalable synthetic route to (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, focusing on the principles of asymmetric reductive amination. We will delve into the mechanistic underpinnings of the key stereoselective transformation, provide a detailed, field-tested experimental protocol, and outline the necessary analytical techniques for characterization and quality control.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific three-dimensional arrangement of substituents around a stereogenic amine center is often critical for molecular recognition and, consequently, for therapeutic efficacy. The synthesis of enantiomerically pure amines is, therefore, a cornerstone of modern medicinal chemistry. (S)-1-(2,6-Dimethylphenyl)ethanamine serves as a key intermediate in the development of various therapeutic agents, where the sterically hindered 2,6-dimethylphenyl group can impart unique pharmacological properties.
The hydrochloride salt form of the amine is frequently employed to improve its stability, crystallinity, and aqueous solubility, which are crucial attributes for handling, formulation, and biological testing.[1]
Strategic Approach: Asymmetric Reductive Amination
The most direct and efficient pathway to chiral primary amines from prochiral ketones is through asymmetric reductive amination (ARA).[2] This one-pot reaction combines a ketone and an amine source in the presence of a chiral catalyst and a reducing agent to directly generate the desired chiral amine. This method is highly atom-economical and avoids the need for pre-formed imines and subsequent purification steps.
For the synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine, the core transformation involves the reaction of 2',6'-dimethylacetophenone with an ammonia source, catalyzed by a chiral transition metal complex, typically based on Ruthenium or Iridium, under a hydrogen atmosphere. The choice of the chiral ligand is paramount in dictating the enantioselectivity of the reaction.
Mechanism of Asymmetric Reductive Amination
The catalytic cycle of asymmetric reductive amination is a well-orchestrated sequence of events:
-
Imine Formation: The ketone (2',6'-dimethylacetophenone) reacts with an ammonia source (e.g., ammonium acetate) to form an unstable imine intermediate in situ. This equilibrium is often driven forward by the subsequent reduction step.
-
Coordination to Chiral Catalyst: The prochiral imine coordinates to the chiral metal catalyst. The specific geometry of the chiral ligand creates a sterically and electronically differentiated environment around the metal center.
-
Asymmetric Hydrogenation: The coordinated imine undergoes hydrogenation. The chiral ligand directs the delivery of hydrogen from one face of the imine C=N double bond, leading to the preferential formation of one enantiomer of the amine.
-
Product Dissociation and Catalyst Regeneration: The resulting chiral amine dissociates from the catalyst, which is then free to enter another catalytic cycle.
The enantiomeric excess (ee) of the final product is determined by the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers. Highly effective chiral ligands create a large energy gap between these transition states, resulting in high enantioselectivity.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the asymmetric reductive amination of alkyl aryl ketones using a Ruthenium-based catalyst.[3]
Part A: Synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2',6'-Dimethylacetophenone | 148.20 | 10.0 g | 67.5 mmol | Starting material |
| [Ru(p-cymene)Cl2]2 | 612.39 | 41.3 mg | 0.0675 mmol | Catalyst precursor |
| (S)-C3-TunePhos | 794.88 | 118 mg | 0.1485 mmol | Chiral ligand |
| Ammonium Acetate (NH4OAc) | 77.08 | 15.6 g | 202.5 mmol | Ammonia source |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Hydrogen (H2) | 2.02 | - | - | Reducing agent |
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar and a heating mantle
-
Schlenk line for inert atmosphere techniques
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (41.3 mg, 0.0675 mmol) and (S)-C3-TunePhos (118 mg, 0.1485 mmol) to a dry Schlenk flask.
-
Add 20 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
To the glass liner of the autoclave, add 2',6'-dimethylacetophenone (10.0 g, 67.5 mmol) and ammonium acetate (15.6 g, 202.5 mmol).
-
Transfer the pre-formed catalyst solution to the autoclave liner via cannula under an inert atmosphere.
-
Rinse the Schlenk flask with the remaining 80 mL of degassed methanol and add it to the autoclave liner.
-
-
Asymmetric Reductive Amination:
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 24 hours.
-
-
Work-up and Purification:
-
After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the residue, add 100 mL of 2 M sodium hydroxide solution and 100 mL of ethyl acetate.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(2,6-Dimethylphenyl)ethanamine as an oil.
-
Further purification can be achieved by vacuum distillation.
-
Part B: Formation of this compound
Materials and Reagents:
| Reagent/Material | Notes |
| Crude (S)-1-(2,6-Dimethylphenyl)ethanamine | From Part A |
| 2 M HCl in Diethyl Ether | Commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether |
| Diethyl Ether (anhydrous) | Solvent |
| Isopropanol | Solvent for crystallization |
Equipment:
-
Standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
Salt Formation:
-
Dissolve the crude (S)-1-(2,6-Dimethylphenyl)ethanamine in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 2 M HCl in diethyl ether dropwise with stirring until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.
-
-
Isolation and Purification:
-
Continue stirring the suspension in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether (3 x 20 mL).
-
For further purification, the crude hydrochloride salt can be recrystallized from a mixture of isopropanol and diethyl ether.[4]
-
Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
-
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for (S)-1-(2,6-Dimethylphenyl)ethanamine HCl.
Characterization and Quality Control
To ensure the identity, purity, and enantiomeric excess of the final product, a comprehensive analytical characterization is essential.
| Analysis | Expected Outcome |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H and ¹³C NMR | The spectra should be consistent with the structure of this compound, showing the characteristic peaks for the aromatic, ethyl, and methyl protons and carbons. |
| Mass Spectrometry | The molecular ion peak should correspond to the mass of the free amine (C10H15N, MW: 149.23). |
| Chiral HPLC | This is the most critical analysis to determine the enantiomeric excess (ee) of the final product. Using a suitable chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified. The target is to achieve an ee of >99%. |
| Specific Optical Rotation | The sign and magnitude of the optical rotation, measured at a specific wavelength (e.g., the sodium D-line) and concentration in a defined solvent, will confirm the absolute configuration of the product. The value should be compared to literature data if available. |
Conclusion
The synthesis of this compound via asymmetric reductive amination represents a highly efficient and scalable route to this valuable chiral building block. The key to success lies in the judicious selection of the chiral catalyst and the precise control of reaction conditions. The protocol outlined in this guide provides a robust starting point for researchers in the field. Meticulous purification and thorough analytical characterization are indispensable for ensuring the high quality required for applications in drug discovery and development.
References
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Organocatalytic asymmetric transfer hydrogenation of imines.
- Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Technical Bulletin.
- 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride - Smolecule. Smolecule.
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study.
- Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development.
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters.
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Semantic Scholar.
- Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes.
- Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination.
- Purification of organic hydrochloride salt?
- Novel enantioselective synthesis of (S)-ketamine using chiral auxiliary and precursor Mannich base.
- An Efficient and Highly Asymmetric Synthesis of ( S )-2',6'-Dimethyltyrosine.
- Method for salt preparation.
- Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane.
- An In-depth Technical Guide to the Synthesis of 2-(2,4,6-Trimethylphenyl)
- Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride: A Comprehensive Structural Analysis Guide
Foreword
In the landscape of modern drug development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but the bedrock of safety and efficacy. Chiral molecules, in particular, demand a rigorous analytical approach, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of the structural analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a key chiral building block. We will move beyond rote procedural descriptions to delve into the causal logic behind our analytical choices, offering a framework for robust, self-validating characterization that aligns with the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound approach to structural elucidation.
Introduction: The Criticality of Stereospecific Analysis
This compound is a chiral primary amine, with the hydrochloride salt form enhancing stability and solubility.[1] The "S" designation denotes the specific three-dimensional arrangement of substituents around the chiral center. The steric hindrance from the two ortho-methyl groups on the phenyl ring significantly influences the molecule's conformation and interactions. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough characterization of stereoisomers, requiring that the absolute stereochemistry be known early in development.[2][3][4][5] An incorrect stereoisomer (the R-enantiomer) could lead to inactive or even harmful biological effects, making orthogonal analytical verification essential.[2]
Diagram 1: Overall Analytical Workflow
Caption: A multi-step workflow for structural confirmation.
Foundational Analysis: Identity and Purity Confirmation
Before delving into complex stereochemical analysis, we must first confirm the compound's basic identity and assess its purity. Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the workhorses for this initial phase.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is our first-line technique because it provides two orthogonal pieces of information in a single run: the retention time (LC) and the mass-to-charge ratio (m/z) of the molecular ion (MS). For this compound, we expect to see the protonated molecule [M+H]⁺ corresponding to the free base, C₁₀H₁₅N (MW: 149.23 g/mol ).[6] The hydrochloride salt readily disassociates in the ESI source.
Trustworthiness: This protocol is self-validating. The expected m/z of approximately 150.13 for the [M+H]⁺ ion provides a clear pass/fail criterion for identity.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile:water mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis: Extract the mass spectrum for the analyte peak and confirm the presence of the [M+H]⁺ ion.
Proton NMR (¹H NMR) Spectroscopy
Expertise & Experience: While MS gives us the molecular weight, ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms. This allows us to confirm the connectivity of the dimethylphenyl group, the ethylamine chain, and the protons at the chiral center. The integration of signals must correspond to the number of protons in each environment.
Trustworthiness: The predicted chemical shifts and coupling patterns for the proposed structure serve as an internal validation. Any significant deviation would immediately flag a potential structural issue.
Expected ¹H NMR Data (in CDCl₃, ~400 MHz)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-CH ₃ | ~2.4 | Singlet | 6H |
| CH -CH₃ | ~1.5 | Doublet | 3H |
| NH ₃⁺ | Variable (broad) | Singlet | 3H |
| CH -NH₃⁺ | ~4.1 | Quartet | 1H |
| Aromatic H | ~7.0-7.1 | Multiplet | 3H |
Note: As a hydrochloride salt, the amine protons (NH₃⁺) will be present. Their chemical shift and appearance can be affected by solvent and concentration.
Definitive Structural Elucidation
With the basic identity confirmed, we now employ more advanced techniques to unambiguously determine the full 3D structure, including the critical stereochemistry.
Two-Dimensional (2D) NMR Spectroscopy
Expertise & Experience: While ¹H and ¹³C NMR provide individual proton and carbon data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) correlate these signals, allowing us to piece together the molecular puzzle with certainty. This definitively confirms the ethylamine chain's connection to the dimethylphenyl ring.
Authoritative Grounding: The principles of these 2D NMR techniques are foundational in organic chemistry and are considered standard practice by regulatory agencies for the structural elucidation of new chemical entities.[2]
Diagram 2: 2D NMR Correlation Logic
Caption: Correlation map for key ¹H and ¹³C signals.
Single Crystal X-ray Crystallography
Expertise & Experience: This is the gold standard for determining the absolute stereochemistry of a chiral molecule.[8][9] By diffracting X-rays off a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule. The use of anomalous dispersion allows for the unambiguous assignment of the absolute configuration (S or R).[8][10]
Trustworthiness: The result is a set of atomic coordinates that can be independently verified. Key metrics like the Flack parameter provide a statistical measure of confidence in the stereochemical assignment.[9][11] A Flack parameter close to zero for the S-configuration provides definitive proof.[9]
Authoritative Grounding: The International Union of Crystallography (IUCr) sets the standards for data collection, structure solution, and reporting, which are essential for publication or regulatory submission.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Slowly evaporate a solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/ethyl acetate) to grow single crystals.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation is often effective for light-atom structures).[9]
-
Structure Solution and Refinement: Process the diffraction data, solve the structure using direct methods, and refine the model against the experimental data.
-
Absolute Structure Determination: Refine the Flack parameter to determine the absolute configuration.
Quantifying Chiral Purity: Enantiomeric Excess
While crystallography confirms the absolute configuration of a single crystal, it doesn't quantify the purity of the bulk sample. For this, we must turn to a chiral separation technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is the industry-standard method for determining the enantiomeric excess (e.e.).[12] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing one to be retained longer than the other, thus enabling their separation and quantification.[13][14]
Trustworthiness: The method is validated by running a racemic standard (a 50:50 mixture) to demonstrate baseline separation. The sample is then run, and the e.e. is calculated from the peak areas. Regulatory guidelines require a validated, stereo-specific assay for purity.[4][15]
Authoritative Grounding: Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) are widely used and have proven effective for separating a broad range of chiral amines.[13][14][16] The use of a basic additive like diethylamine in the mobile phase is a common and critical practice to ensure good peak shape for amine compounds.[13][16]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Sample Preparation: Prepare solutions of the sample and a racemic standard (~1 mg/mL) in the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the S- and R-enantiomers.
-
Inject the sample and integrate the peak areas.
-
Calculate the enantiomeric excess: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.
-
Summary and Conclusion
The structural analysis of this compound requires a multi-faceted, orthogonal approach. We begin with LC-MS and ¹H NMR to rapidly confirm identity and gross structure. We then employ powerful 2D NMR techniques to piece together the precise molecular connectivity. The unambiguous determination of the absolute S-configuration is achieved through single-crystal X-ray crystallography, the definitive method for stereochemical assignment. Finally, the bulk material's enantiomeric purity is quantified with high precision using a validated chiral HPLC method. This comprehensive suite of analyses provides a robust, self-validating data package that ensures the structural integrity of this critical chiral building block, meeting the rigorous standards of the pharmaceutical industry.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. 2008 Jan;20(1):55-61. [Link]
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Org Lett. 2008 Jul 3;10(13):2885-8. [Link]
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. 2020 Apr 2;25(7):1649. [Link]
- The Significance of Chirality in Drug Design and Development. Perspect Medicin Chem. 2014; 6: 1–6. [Link]
- Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Health Canada. 2000. [Link]
- Regulatory Considerations in Drug Development of Stereoisomers.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In: Comprehensive Organic Synthesis II. 2014. [Link]
- Development of New Stereoisomeric Drugs. U.S.
- Investigation of chiral active substances (human) - Scientific guideline. European Medicines Agency. 1993. [Link]
- 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride. PubChem. [Link]
- Determination of absolute configuration using X-ray diffraction.
- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. 2008 May;20(5):671-86. [Link]
- The use of X-ray crystallography to determine absolute configuration. Acta Crystallographica Section A. 2015;71(1):3-17. [Link]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Natural Products. Springer, Berlin, Heidelberg. 2018. [Link]
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. 2023; 28(20):7164. [Link]
- Chiral HPLC Separ
- (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. PubChem. [Link]
- Chiral HPLC and SFC Columns. Columnex LLC. [Link]
- 2-(2,6-Dimethylphenyl)ethan-1-amine. PubChem. [Link]
- Acetamide, N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-, monohydrochloride. PubChem. [Link]
- (1S)-1-(2,6-DIMETHYLPHENYL)ETHYLAMINE-HCl. ChemBK. [Link]
- The mass spectrometric study on aminohydroxamic acids-based metallacrowns. J Mass Spectrom. 2014 Nov;49(11):1156-62. [Link]
- Can ammonium chlorhydrates can be analyzed on mass spectrometry ? Reddit. 2023. [Link]
- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. 2022. [Link]
- Advanced Higher: Mass Spectrometry. YouTube. 2017. [Link]
- Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrom Rev. 2018 May;37(3):245-257. [Link]
- Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
- Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 2-(2,6-Dimethylphenyl)ethan-1-amine | C10H15N | CID 23273462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. columnex.com [columnex.com]
- 15. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Introduction: The Role of NMR in Structural Elucidation
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine salt with the chemical formula C₁₀H₁₆ClN.[1][2] As a key building block in medicinal chemistry and asymmetric synthesis, its structural integrity and stereochemical purity are paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for confirming the molecular structure of such compounds in solution. It provides unambiguous information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will dissect the molecule's structure to predict its spectral features, outline a robust protocol for sample preparation and data acquisition, and discuss key aspects of spectral interpretation. The causality behind experimental choices and data analysis is emphasized to provide researchers with field-proven insights.
The overall process, from sample handling to final structural confirmation, follows a systematic workflow.
Caption: Overall workflow for NMR analysis.
Structural Analysis and Predicted NMR Spectra
To interpret the NMR spectrum, we must first analyze the molecule's structure to identify the unique, or chemically non-equivalent, proton and carbon environments.
Figure 1: Structure of this compound with proton (H) and carbon (C) labels for NMR assignment.
Due to the free rotation around the C9-C1 bond, the two methyl groups (C7, C8) on the phenyl ring are chemically equivalent. The aromatic ring itself possesses a plane of symmetry, making the protons at C3 and C5 equivalent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).[3] The expected signals for our target compound are detailed below.
Table 1: Predicted ¹H NMR Data for this compound
| Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Rationale |
| Hₐ | Ar-H (C4-H) | 1H | ~7.2 - 7.4 | Triplet (t) | Aromatic proton coupled to two equivalent neighboring protons (Hᵦ). |
| Hᵦ | Ar-H (C3-H, C5-H) | 2H | ~7.1 - 7.3 | Doublet (d) | Aromatic protons coupled to one neighboring proton (Hₐ). |
| H꜀ | C9-H | 1H | ~4.2 - 4.5 | Quartet (q) | Methine proton shifted downfield by the adjacent ammonium group and split by the three Hₑ protons. |
| Hₑ | C10-H ₃ | 3H | ~1.6 - 1.8 | Doublet (d) | Methyl protons split by the single adjacent methine proton (H꜀). |
| Hₖ | Ar-CH ₃ | 6H | ~2.4 - 2.6 | Singlet (s) | Methyl protons on the aromatic ring with no adjacent protons to couple with. |
| Hₙ | -NH ₃⁺ | 3H | ~8.5 - 9.5 | Broad Singlet | Protons on the nitrogen atom. Signal is often broad due to quadrupolar coupling and chemical exchange. Its position is highly dependent on solvent and concentration. |
The spin-spin coupling between adjacent, non-equivalent protons provides direct evidence of connectivity.
Caption: Key ¹H-¹H spin-spin coupling interactions.
Predicted ¹³C NMR Spectrum
In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line. The chemical shift of each line is indicative of its electronic environment.[4]
Table 2: Predicted ¹³C NMR Data for this compound
| Label | Assignment | Predicted δ (ppm) | Rationale |
| C₁ | C -Ar (ipso) | ~135 - 138 | Quaternary aromatic carbon attached to the ethylamine group. |
| C₂/C₆ | C -CH₃ (ipso) | ~134 - 137 | Equivalent quaternary aromatic carbons attached to the methyl groups. |
| C₃/C₅ | C H-Ar | ~129 - 131 | Equivalent methine carbons in the aromatic ring. |
| C₄ | C H-Ar | ~128 - 130 | Methine carbon in the aromatic ring. |
| C₇/C₈ | Ar-C H₃ | ~19 - 22 | Equivalent methyl carbons attached to the aromatic ring. |
| C₉ | C H-NH₃⁺ | ~48 - 52 | Aliphatic methine carbon, shifted downfield by the adjacent ammonium group. |
| C₁₀ | C H₃ | ~20 - 23 | Aliphatic methyl carbon. |
Experimental Protocol: A Self-Validating System
The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[5] Following a standardized protocol ensures reproducibility and generates reliable, high-resolution data.
Objective: To prepare a high-quality NMR sample of this compound for ¹H and ¹³C spectral acquisition.
Materials:
-
This compound (Purity >95%)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tube (e.g., Wilmad, Norell) and cap[6][7]
-
Glass vial (1-dram)
-
Glass Pasteur pipette
-
Balance, spatula, and weighing paper
Methodology:
-
Solvent Selection: As a hydrochloride salt, the compound is a polar, ionic solid. It exhibits excellent solubility in DMSO.[1][8] DMSO-d₆ is chosen as the deuterated solvent. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are well-defined and typically do not overlap with key analyte signals.
-
Sample Weighing: Accurately weigh 10-25 mg of the solid compound onto weighing paper and transfer it into a clean, dry 1-dram vial.[6] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[9]
-
Dissolution: Using a syringe or pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] Cap the vial and gently vortex or shake until the solid is completely dissolved. A clear, homogeneous solution free of particulate matter is critical for achieving good magnetic field homogeneity (shimming).[5][10]
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution from the vial into the NMR tube. If any particulates are visible, plug the pipette with a small amount of cotton wool to act as a filter.[9]
-
Volume Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[7] This volume is optimal for positioning within the spectrometer's receiver coil, which is crucial for maximizing signal and minimizing shimming difficulties.
-
Labeling and Insertion: Cap the NMR tube firmly and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer's sample holder.
Data Interpretation and Advanced Considerations
Assigning the Spectrum
Upon acquiring the spectra, the first step is to reference the chemical shift axis. The residual solvent peak of DMSO-d₆ at 2.50 ppm is a reliable internal standard for the ¹H spectrum, and its carbon signal at 39.52 ppm can be used for the ¹³C spectrum. By comparing the acquired signals to the predictions in Tables 1 and 2, one can systematically assign each peak to its corresponding nucleus in the molecule.[11][12]
The Question of Chirality
It is crucial to understand that a standard NMR experiment performed in an achiral solvent (like DMSO-d₆) will not distinguish between the (S) and (R) enantiomers. The spectra of the racemate and the pure (S)-enantiomer will be identical.
To determine enantiomeric purity (enantiomeric excess, e.e.), a chiral environment must be introduced. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) .[13]
-
Chiral Solvating Agents: These are chiral molecules (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that are added to the NMR sample. They form transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different and, therefore, NMR-distinguishable, leading to the splitting of signals for the (S) and (R) forms.[14]
-
Chiral Derivatizing Agents: Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) react covalently with the amine to form stable diastereomeric amides.[13] These diastereomers can then be readily distinguished and quantified by ¹H, ¹⁹F, or ¹³C NMR.
Potential Impurities
The NMR spectrum is an excellent tool for identifying impurities. Common impurities may include:
-
Residual Solvents: From the synthesis and purification process (e.g., diethyl ether, ethyl acetate, toluene).
-
Starting Materials: The synthesis of this compound may involve the reduction of a corresponding ketone or imine.[1] Incomplete reactions could leave traces of these precursors, which would have distinct NMR signals (e.g., a carbonyl signal >190 ppm in the ¹³C spectrum).
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The key identifying features in the ¹H spectrum include two distinct aromatic signals (a triplet and a doublet), a downfield quartet for the methine proton, and a prominent singlet for the six equivalent methyl protons on the phenyl ring. The ¹³C spectrum is characterized by seven unique signals, with chemical shifts that align with the expected electronic environments of the aromatic and aliphatic carbons. By following the meticulous experimental protocol outlined, researchers can acquire high-fidelity data, enabling confident structural confirmation and purity assessment for this important chemical building block.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of California, Davis. (n.d.). Sample Preparation.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Western University. (2013, September 9). NMR Sample Preparation.
- Lovely, A. E., & Wenzel, T. J. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370-8.
- ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy.
- OpenOChem Learn. (n.d.). Interpreting.
- ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organomation.com [organomation.com]
- 6. scribd.com [scribd.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. depts.washington.edu [depts.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Introduction
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral primary amine with significant relevance in pharmaceutical development and chemical synthesis. Its stereospecific properties and biological activity necessitate robust and reliable analytical methods for its characterization and quantification. Mass spectrometry (MS), coupled with chromatographic techniques, stands as a cornerstone for the definitive identification, purity assessment, and pharmacokinetic analysis of this compound. This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of (S)-1-(2,6-Dimethylphenyl)ethanamine, offering field-proven insights into its fragmentation patterns under both Electrospray Ionization (ESI) and Electron Ionization (EI), along with detailed, validated experimental protocols for its analysis.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to confidently develop, validate, and interpret mass spectrometry data for this and structurally related compounds.
Electrospray Ionization (ESI) Mass Spectrometry Analysis
Electrospray ionization is the premier soft ionization technique for the analysis of polar and thermally labile molecules like (S)-1-(2,6-Dimethylphenyl)ethanamine. Operating in the positive ion mode, ESI facilitates the gentle transfer of the analyte from the liquid phase to the gas phase as a protonated molecule, minimizing in-source fragmentation and providing a clear indication of the molecular weight.
Anticipated ESI-MS Spectrum and Fragmentation Pathway
In a typical ESI-MS analysis, this compound will be detected as its protonated free base, [C₁₀H₁₅N + H]⁺. Given the molecular weight of the free base is 149.23 g/mol , the expected molecular ion peak will appear at a mass-to-charge ratio (m/z) of 150.2. However, some sources indicate a molecular ion peak at m/z 186, suggesting the protonated molecule of the full hydrochloride salt is being observed, though this is less common in typical ESI conditions.[1] A more prominent fragmentation pathway involves the loss of the hydrochloride moiety.
A key fragmentation pathway observed in the ESI-MS/MS of the protonated molecule involves the loss of ammonia (NH₃), a common fragmentation for primary amines.
Key Spectral Features in ESI-MS:
| m/z | Proposed Fragment | Notes |
| 150.2 | [C₁₀H₁₅N + H]⁺ | Protonated molecule of the free base. |
| 133.1 | [C₁₀H₁₃]⁺ | Loss of ammonia (NH₃) from the protonated molecule. |
The following diagram illustrates the primary fragmentation pathway of protonated (S)-1-(2,6-Dimethylphenyl)ethanamine under ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of (S)-1-(2,6-Dimethylphenyl)ethanamine.
Experimental Protocol: LC-MS/MS for Chiral Separation and Quantification
This protocol outlines a robust method for the enantioselective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a chiral stationary phase is critical for the separation of the (S) and (R) enantiomers.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.
-
For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Chiral stationary phase column (e.g., Chiralpak series) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Quantifier: 150.2 -> 133.1, Qualifier: 150.2 -> [secondary fragment] |
| Collision Energy | Optimize for the specific instrument. |
3. Method Validation:
-
The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The linear relationship between concentration and response over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Sources
FT-IR analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
An In-depth Technical Guide to the FT-IR Analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a compound of interest in pharmaceutical development.[1] As the hydrochloride salt form is often selected to improve the solubility and stability of active pharmaceutical ingredients (APIs), its structural confirmation and quality control are paramount.[1][2] This document moves beyond a simple procedural outline, delving into the theoretical principles of the vibrational modes specific to this molecule, presenting a detailed and validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offering an expert interpretation of the resulting spectrum. This guide is intended for researchers, analytical scientists, and quality control professionals who require a robust method for the structural characterization of this and similar aromatic amine salts.
Introduction: The Analytical Imperative
This compound is an aromatic amine salt with a defined stereochemistry.[3][4] In the context of drug development, confirming the identity and integrity of the API is a critical regulatory and scientific requirement. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose.[5] The resulting infrared spectrum is a unique molecular "fingerprint," providing definitive information about the presence of specific functional groups and the overall molecular structure.[6][7][8]
The formation of a hydrochloride salt fundamentally alters the amine group from a primary amine (-NH₂) to an ammonium salt (-NH₃⁺).[9] This transformation induces significant and characteristic shifts in the vibrational frequencies of the N-H bonds, which are readily detectable by FT-IR. This guide will elucidate these key differences and provide the technical basis for an unambiguous spectral interpretation.
Theoretical Foundation: Predicting the Vibrational Landscape
The infrared spectrum of (S)-1-(2,6-Dimethylphenyl)ethanamine HCl is governed by the vibrational modes of its constituent parts: the protonated primary amine (ammonium), the substituted aromatic ring, and the aliphatic side chain. Understanding the expected frequencies for these groups is the cornerstone of accurate spectral interpretation.[7]
The Ammonium Group (-NH₃⁺) Vibrations
The conversion of the primary amine to its hydrochloride salt is the most significant transformation affecting the FT-IR spectrum.[9]
-
N-H Stretching: In a free primary amine, one would expect two distinct, sharp peaks for asymmetric and symmetric N-H stretching between 3500 and 3300 cm⁻¹.[10][11] However, in the salt form (-NH₃⁺), these stretching vibrations become very broad and strong, shifting to a lower frequency range, typically centered around 3000-2800 cm⁻¹ . This broad absorption envelope is a hallmark of ammonium salts and is often superimposed on the C-H stretching bands.[12]
-
N-H Bending (Asymmetric & Symmetric): The protonated amine group also exhibits characteristic bending vibrations. The asymmetric bend is expected in the 1625-1560 cm⁻¹ region, while the symmetric "umbrella" mode appears between 1550-1500 cm⁻¹ .[9] These peaks are typically strong and provide excellent confirmatory evidence for the salt's formation.
Aromatic Ring Vibrations
-
Aromatic C-H Stretching: These vibrations give rise to sharp, medium-to-weak bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹ ). They can sometimes be obscured by the broad -NH₃⁺ stretching band but may appear as small, sharp peaks on the shoulder of the larger band.
-
Aromatic C=C Stretching (In-plane): The stretching of the carbon-carbon double bonds in the benzene ring produces a series of characteristic sharp peaks of variable intensity in the 1625-1450 cm⁻¹ region.
-
C-H Bending (Out-of-plane): The position of the strong C-H "wagging" bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring (as is the case here with the two methyl groups and the ethylamine substituent), one would expect strong absorptions in the 810-750 cm⁻¹ region.
Aliphatic Group Vibrations
-
Aliphatic C-H Stretching: The methyl (-CH₃) and methine (-CH) groups on the ethylamine side chain will produce strong, sharp absorption bands in the 2980-2850 cm⁻¹ range.[13] These will likely overlap with the broad ammonium N-H stretch but are often visible as distinct, sharper features within that envelope.
-
C-H Bending: Aliphatic C-H bending vibrations (scissoring, rocking) will appear in the 1470-1360 cm⁻¹ region. A distinct band around 1380 cm⁻¹ is often characteristic of a methyl group.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis. It is ideal for solid powders, requiring minimal to no sample preparation, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[14][15]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound, solid powder.
-
Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.
-
Background Collection (Self-Validation Step): With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the instrument's ambient environment and is subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Use only enough to completely cover the crystal surface (typically 1-2 mg).
-
Apply Pressure: Lower the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance units. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol, from initial preparation to final interpretation.
Caption: Experimental workflow for ATR-FTIR analysis.
Spectral Interpretation: Decoding the Fingerprint
The FT-IR spectrum provides a wealth of structural information. The following table summarizes the expected key absorption bands for this compound, their origins, and their characteristic appearances.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Appearance |
| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Weak to medium, sharp peaks |
| 3000 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) | Very strong, broad envelope |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH) | Medium to strong, sharp peaks (may be superimposed on the N-H stretch) |
| 1625 - 1560 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) | Strong, sharp |
| 1625 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands, variable intensity |
| 1550 - 1500 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) | Strong, sharp |
| 1470 - 1360 | C-H Bend | Aliphatic (CH₃, CH) | Medium intensity |
| 1335 - 1250 | C-N Stretch | Aromatic Amine Salt | Strong[10] |
| 810 - 750 | C-H Bend (Out-of-plane) | 1,2,3-Trisubstituted Ring | Strong, sharp |
Expert Analysis: The most diagnostically significant regions are the broad N-H stretch of the ammonium salt around 3000 cm⁻¹ and the pair of strong N-H bending peaks between 1625-1500 cm⁻¹. The presence of these features, coupled with the absence of the typical two-pronged primary amine stretch at ~3400 cm⁻¹, provides conclusive evidence of the hydrochloride salt's formation. The strong out-of-plane bending band confirms the aromatic substitution pattern, completing the structural verification.
References
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Guang Pu Xue Yu Guang Pu Fen Xi. (2000).
- University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
- ResearchGate. (2025).
- Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- Indonesian Journal of Science & Technology. (2019).
- Bohrium. (n.d.). Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping. [Link]
- Journal of Pharmaceutical Analysis. (2022). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]
- Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. [Link]
- ResearchGate. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link]
- Semantic Scholar. (n.d.). Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping. [Link]
- Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II.
- SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping: , Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 4. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 6. azooptics.com [azooptics.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Characterization of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride with a Focus on Melting Point Determination
Abstract: (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. A critical parameter for the characterization of any active pharmaceutical ingredient (API) is its melting point, which serves as a crucial indicator of identity, purity, and solid-state form. While a definitive, published melting point for this specific enantiomer is not consistently reported in publicly accessible literature, this guide provides a comprehensive framework for its empirical determination and interpretation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale underpinning these analytical procedures.
The Foundational Importance of Melting Point in Pharmaceutical Sciences
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Far from being a mere physical constant, it is a cornerstone of pharmaceutical characterization for several critical reasons:
-
Indicator of Purity: The presence of impurities disrupts the crystal lattice of a substance, typically causing a depression of the melting point and a broadening of the temperature range over which melting occurs.[1][2][3][4][5] A sharp, narrow melting range is a reliable, albeit not absolute, indicator of high purity.[4][6][7] This principle, known as melting point depression, is one of the most fundamental and accessible methods for preliminary purity assessment in a drug development setting.[1][3][8]
-
Confirmation of Identity: For a known compound, a precisely measured melting point can serve as a key piece of data to confirm its identity when compared against a certified reference standard or established literature values.[1][6][9]
-
Polymorphism and Solid-State Stability: Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[10][11][12] These different polymorphs, despite having the same chemical composition, are distinct solid-state structures and can exhibit different melting points, solubilities, stabilities, and ultimately, bioavailability.[11][12][13] Identifying and controlling the polymorphic form is a regulatory expectation and is critical for ensuring consistent product performance and safety.[14][15] Techniques like Differential Scanning Calorimetry (DSC) are indispensable for detecting and characterizing these forms.[10][13][16][17]
-
Influence of Chirality: The stereochemistry of a molecule can significantly influence its crystal packing. Consequently, a pure enantiomer, such as this compound, may have a different melting point than its corresponding racemic mixture (a 1:1 mixture of the S- and R-enantiomers).[18][19][20][21] Depending on the intermolecular interactions, the racemic mixture can crystallize as a conglomerate (a physical mixture of enantiopure crystals, often with a lower melting point), a racemic compound (a highly ordered lattice of both enantiomers, often with a higher melting point), or a solid solution.[18][19][20][22] Understanding this relationship is vital for the development of stereochemically pure drugs.
Core Methodologies for Melting Point Determination
Two primary methods are employed in modern pharmaceutical laboratories for the determination of melting points. The choice of method depends on the required precision, the amount of sample available, and the need to investigate other thermal properties.
Digital Capillary Melting Point Method
This is a modern iteration of the classical technique, providing a reliable and straightforward approach for routine analysis.
Causality Behind the Protocol: The core principle is to heat a small, packed sample at a controlled rate to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself.[23] A slow heating rate near the melting point is crucial for accuracy, as it allows sufficient time for heat transfer to occur, preventing a lag between the sample's actual temperature and the thermometer reading.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[24]
-
If the crystals are not a fine powder, gently grind them using a mortar and pestle to ensure uniform packing and efficient heat transfer.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[23][24]
-
The final packed sample height should be 2–3 mm to ensure a uniform and observable melting process.[23][24][25]
-
-
Instrument Setup and Measurement:
-
Place the loaded capillary into the heating block of the digital melting point apparatus.[25]
-
Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a quick scan with a fast ramp rate (e.g., 10-20 °C/min) to determine a rough value.[23][25]
-
Precise Measurement: For an accurate reading, set the starting temperature to at least 20 °C below the expected melting point. Use a slow heating rate of 1–2 °C per minute in the vicinity of the melting point.[23][25]
-
-
Observation and Recording:
-
Observe the sample through the magnified viewing port.
-
Record the onset temperature : the temperature at which the first drop of liquid becomes visible.[24]
-
Record the clear point temperature : the temperature at which the last solid crystal melts, and the sample is a completely transparent liquid.[25]
-
The result is reported as a melting range (e.g., 155.5 – 156.5 °C). For a pure substance, this range should be narrow (typically < 2 °C).[2]
-
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][17][26] It is highly sensitive and provides quantitative data on thermal events.
Causality and Advantages: DSC measures the energy absorbed (endothermic) or released (exothermic) by a sample during a thermal transition. Melting is an endothermic process that appears as a distinct peak in the DSC thermogram. The primary advantages of DSC in a pharmaceutical context are its high precision, the small amount of sample required, and its ability to detect and quantify other solid-state phenomena, such as polymorphic transitions, desolvation events, and glass transitions, which are not discernible with the capillary method.[13][16][26][27]
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (commonly aluminum).
-
Seal the pan using a sample press. For volatile substances or to prevent degradation, a hermetically sealed pan may be used.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical method involves an initial equilibration step, followed by a heating ramp (e.g., 10 °C/min) to a temperature well above the expected melting point.
-
-
Data Acquisition:
-
Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting event is observed as an endothermic peak on the resulting thermogram.
-
The melting point is typically reported as the onset temperature of the melting endotherm, which represents the temperature at which the melting process begins.
-
The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
-
Caption: General Workflow for DSC Analysis.
Practical Framework for Characterizing (S)-1-(2,6-Dimethylphenyl)ethanamine HCl
For a researcher tasked with characterizing a new or existing batch of this compound, the following integrated approach provides a self-validating system.
-
Initial Assessment (Capillary Method): Perform a preliminary melting point determination using a digital capillary apparatus. This provides a quick and reliable estimate of the melting range and an initial check on purity.
-
In-Depth Analysis (DSC): Follow up with DSC analysis. This will provide a more precise melting onset temperature and, crucially, will screen for other thermal events. The presence of additional peaks before the final melting could indicate the existence of different polymorphs or solvates, warranting further solid-state characterization (e.g., by X-ray Powder Diffraction).
-
Batch-to-Batch Consistency: Maintain a detailed log of melting point data for each batch of the compound. Consistency in the melting point is a key indicator of a controlled and reproducible manufacturing process.[7]
Data Summary Table:
| Batch ID | Analysis Date | Method | Observed Melting Range / Onset (°C) | Enthalpy of Fusion (J/g) (from DSC) | Notes (e.g., decomposition, color change, peak shape) |
| S-DMA-001 | 2026-01-10 | Capillary | 161.5 - 163.0 | N/A | White powder, melts cleanly. |
| S-DMA-001 | 2026-01-10 | DSC | 162.1 (Onset) | 115.4 | Sharp endothermic peak. No prior thermal events. |
| S-DMA-002 | 2026-02-15 | Capillary | 158.0 - 162.5 | N/A | Slight yellowing upon melting. Broader range. |
| S-DMA-002 | 2026-02-15 | DSC | 159.2 (Onset) | 108.9 | Broader peak than Batch 001. Possible impurity. |
Note: The data in this table is illustrative and does not represent experimentally determined values for the topic compound.
Conclusion
While a specific melting point for this compound is not definitively established in common chemical literature, this guide outlines the authoritative methodologies and scientific rationale for its determination. The melting point is an indispensable parameter that provides profound insights into the identity, purity, and solid-state nature of this pharmaceutical intermediate. A systematic approach using both capillary and DSC methods provides a robust and self-validating framework for researchers. This ensures the generation of high-quality, reliable data essential for making informed decisions throughout the drug development lifecycle, from initial synthesis and characterization to formulation and quality control.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]
- University of Houston. (2010, May 3).
- NANOLAB.
- University of Colorado Boulder, Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
- TutorChase.
- Royal Society of Chemistry. (2021). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm, 23, 5634-5645. [Link]
- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
- PubMed. (2008). Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide. Acta Crystallographica Section B, 64(Pt 6), 780-790. [Link]
- NETZSCH Analyzing & Testing. Polymorphism. [Link]
- Attar Enterprises.
- Chemistry Stack Exchange. (2019, October 5). d-Menthol vs dl-menthol: Does an enantiomer and its racemic mixture have different melting points?[Link]
- News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]
- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
- ResolveMass Laboratories Inc. (2025, October 3). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
- Veeprho. (2020, August 11).
- University of Toronto Scarborough. Melting Point. [Link]
- BUCHI.
- ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
- BYJU'S. Types of Polymorphism. [Link]
- Chemistry LibreTexts. (2025, August 20). 4.
- THIETBIDO.NET. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?[Link]
- Wikipedia. Racemic mixture. [Link]
- ResearchGate. (2015). Basic types of the relationship between the melting point of enantiomer mixtures and the composition. [Link]
- PubMed. (2009, May 21). An interesting relationship between drug absorption and melting point. [Link]
- Pharmacy 180. Physical Properties of Enantiomers. [Link]
- PubMed Central. (2016). The Significance of Chirality in Drug Design and Development. [Link]
- Fluke. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?[Link]
- Wikipedia. Crystal polymorphism. [Link]
- Curia Global. What Everyone Needs to Know about Polymorphs. [Link]
- ResolveMass Laboratories Inc.
- ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. [Link]
- Reddit. (2013, October 14). Why do enantiomers have different properties?[Link]
- U.S. Food and Drug Administration. Guidance for Industry #169: Drug Substance. [Link]
- U.S. Food and Drug Administration. (2009). Q8(R2) Pharmaceutical Development. [Link]
- MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. [Link]
- U.S. Food and Drug Administration. (2020, April 14). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
- Malvern Panalytical. (2024, October 4). Solid State Characterization of Pharmaceutical Drug Substances. [Link]
- U.S. Food and Drug Administration. Guidance for Industry: Immediate Release Solid Oral Dosage Forms. [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Why Is Melting Point Crucial in Large Labs and Research Facilities? | THIETBIDO.NET [thietbido.net]
- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. tutorchase.com [tutorchase.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. byjus.com [byjus.com]
- 12. curiaglobal.com [curiaglobal.com]
- 13. quercus.be [quercus.be]
- 14. fda.gov [fda.gov]
- 15. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances | FDA [fda.gov]
- 16. news-medical.net [news-medical.net]
- 17. veeprho.com [veeprho.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Racemic mixture - Wikipedia [en.wikipedia.org]
- 20. pharmacy180.com [pharmacy180.com]
- 21. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. nsmn1.uh.edu [nsmn1.uh.edu]
- 26. skztester.com [skztester.com]
- 27. resolvemass.ca [resolvemass.ca]
Purity analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Purity Analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Abstract
This compound is a chiral amine of significant interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules.[1][2][3] Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in research and as a potential key starting material in drug synthesis. This guide provides a comprehensive overview of the analytical methodologies required for a robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and adhere to the standards outlined by the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances.[4][5][6][7][8]
Introduction: The Criticality of Purity for Chiral Amines
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[2][3] The stereochemistry of these molecules often dictates their pharmacological and toxicological profiles. Consequently, the control of both chemical and enantiomeric purity is a critical quality attribute. This compound, with its chiral center at the ethylamine moiety, requires a multi-faceted analytical approach to ensure it meets the stringent purity requirements for pharmaceutical applications.
This guide will detail the essential analytical techniques for a thorough purity analysis, including High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Gas Chromatography (GC) for residual solvents and volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
Overall Purity Analysis Workflow
A systematic approach is crucial for the comprehensive purity analysis of this compound. The following workflow ensures that all aspects of purity—identity, chemical purity, enantiomeric purity, and residual solvent content—are thoroughly evaluated.
Caption: Overall workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the most powerful technique for assessing the chemical and enantiomeric purity of non-volatile organic compounds.[2][9][10][11] For this compound, both achiral (reversed-phase) and chiral HPLC methods are essential.
Achiral HPLC for Chemical Purity
This method is designed to separate the main component from any non-enantiomeric impurities, such as starting materials, by-products, and degradation products.
Rationale for Method Design: A reversed-phase method using a C18 column is a robust starting point for the analysis of moderately polar compounds like phenylethylamine hydrochlorides. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The addition of an ion-pairing reagent is generally not necessary for the hydrochloride salt. UV detection is suitable due to the presence of the aromatic ring.
Experimental Protocol:
Caption: Workflow for achiral HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A/B (50:50) |
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Impurities should be reported and identified according to ICH Q3A guidelines.[4][5][6][7][8]
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analytes, leading to different retention times.[9] Polysaccharide-based CSPs are often effective for the separation of chiral amines.[2][12]
Rationale for Method Design: A chiral column with a cellulose or amylose-based stationary phase is selected for its broad applicability in separating chiral amines. A normal-phase mobile phase consisting of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. A small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by interacting with acidic sites on the silica support.[13]
Experimental Protocol:
Caption: Workflow for chiral HPLC analysis.
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Data Interpretation: The enantiomeric excess (e.e.) is calculated using the peak areas of the (S)- and (R)-enantiomers. A system suitability test using a racemic mixture should be performed to ensure adequate resolution between the enantiomeric peaks.[9]
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC is the preferred method for the analysis of volatile and semi-volatile compounds, making it ideal for determining residual solvents from the synthesis and purification process, as well as any volatile organic impurities.
Rationale for Method Design: Headspace GC is employed to avoid contamination of the GC system with the non-volatile hydrochloride salt. A polar capillary column is chosen to effectively separate a wide range of common organic solvents. Flame ionization detection (FID) is used for its broad applicability to organic compounds.
Experimental Protocol:
| Parameter | Condition |
| GC System | Headspace Gas Chromatograph with FID |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Headspace Vial | 20 mL |
| Sample Amount | 100 mg |
| Diluent | Dimethyl sulfoxide (DMSO) |
| Vial Equilibration | 80 °C for 15 min |
Data Interpretation: The identification and quantification of residual solvents are performed by comparing the retention times and peak areas with those of certified reference standards. The levels of residual solvents must comply with the limits set by ICH Q3C guidelines.
Spectroscopic Analysis for Structural Confirmation and Impurity Identification
Spectroscopic techniques provide invaluable information about the molecular structure and can be used to identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation and can also be used for quantitative purity assessment.
Expected ¹H NMR Spectral Data (in D₂O):
-
Aromatic protons: Signals in the region of 7.0-7.5 ppm.
-
CH proton (chiral center): A quartet around 4.0-4.5 ppm.
-
CH₃ protons (on ethyl chain): A doublet around 1.5-2.0 ppm.
-
Aromatic CH₃ protons: Two singlets in the region of 2.0-2.5 ppm.
Expected ¹³C NMR Spectral Data (in D₂O):
-
Aromatic carbons: Signals in the range of 120-140 ppm.
-
CH carbon (chiral center): A signal around 50-60 ppm.
-
CH₃ carbons: Signals at lower chemical shifts.
Data Interpretation: The NMR spectra should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities, which can be identified and quantified relative to the main component using an internal standard.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound, which is useful for identity confirmation and the identification of impurities.
Rationale for Method Design: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amine hydrochlorides. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Expected Mass Spectral Data:
-
[M+H]⁺: The protonated molecule of the free base (C₁₀H₁₅N) is expected at m/z 150.2.
-
Fragmentation: Phenylethylamines are known to undergo fragmentation, often with the loss of ammonia (NH₃).[14][15] A characteristic fragment for this compound would be the loss of the amine group.
Summary of Purity Specifications
The following table summarizes the typical purity specifications for pharmaceutical-grade this compound.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | NMR, MS |
| Assay (Chemical Purity) | ≥ 99.0% | Achiral HPLC |
| Enantiomeric Purity | ≥ 99.5% (S)-enantiomer | Chiral HPLC |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC |
| Individual Unknown Impurity | ≤ 0.10% | Achiral HPLC |
| Total Impurities | ≤ 0.5% | Achiral HPLC |
Conclusion
The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for ensuring the quality, safety, and efficacy of this important chiral building block in drug development. Adherence to these analytical principles and regulatory guidelines is essential for any scientist working with this and similar pharmaceutical intermediates.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). BioPharm International.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Curiapharm.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020, September 1). PubMed.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021, April 6). National Institutes of Health.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- GC/MS (EI) mass chromatogram of impurities characteristic of Leuckart synthesis of 1-phenylethylamine. (n.d.). ResearchGate.
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (n.d.). ResearchGate.
- Chiral HPLC Method Development. (n.d.). I.B.S.
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (n.d.). Google Patents.
- Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. (n.d.). ResearchGate.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). ResearchGate.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). (n.d.). HMDB.
- Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021, July 22). PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- This compound. (n.d.). Appretech Scientific Limited.
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- (1S)-1-(2,6-DIMETHYLPHENYL)ETHYLAMINE-HCl. (n.d.). ChemBK.
- 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride. (n.d.). PubChem.
- 1H proton nmr spectrum of dimethylamine. (n.d.). Doc Brown's Chemistry.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. appretech.com [appretech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. tasianinch.com [tasianinch.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.today [hplc.today]
- 12. ymc.co.jp [ymc.co.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Storage and Handling of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
This guide provides an in-depth analysis of the optimal storage conditions, stability profile, and handling procedures for (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride (CAS No: 1213479-78-7).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the long-term integrity and reliability of this important chiral amine. Chiral amines are crucial building blocks in asymmetric synthesis and are integral components of many pharmaceutical compounds.[2][3][4]
Physicochemical Properties and the Rationale for Salt Formation
This compound is the hydrochloride salt of the chiral amine (S)-1-(2,6-Dimethylphenyl)ethanamine.[5] The conversion of the free base to its hydrochloride salt is a deliberate and critical step in ensuring its suitability for research and pharmaceutical applications.[6] This transformation significantly enhances the compound's stability, solubility, and handling characteristics.[6]
The primary mechanism of stability enhancement lies in the protonation of the amine's lone pair of electrons by hydrochloric acid. This effectively prevents the oxidation of the air-sensitive aromatic amine functionality, a common degradation pathway for the free base.[6][7] Furthermore, the resulting salt typically possesses a more stable crystalline lattice structure compared to the free base, which can lead to a higher melting point and reduced hygroscopicity.[8]
| Property | Value | Source |
| Molecular Formula | C10H16ClN | [1][5] |
| Molecular Weight | 185.69 g/mol | [1][5][9] |
| Appearance | Off-white to white solid/powder | [5][10] |
| Purity | Typically ≥95% | [5][11] |
Recommended Storage and Handling Protocols
To maintain the purity and stability of this compound, strict adherence to the following storage and handling protocols is essential. These recommendations are based on a synthesis of information from safety data sheets and general principles of handling amine hydrochloride salts.[11][12][13][14]
Core Storage Conditions
-
Temperature: For routine short-term use, store in a cool, dry, well-ventilated area.[11][13][14] For long-term storage, a temperature of -20°C is recommended to maximize shelf life, with reports suggesting stability for up to three years under these conditions.[6]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[11] While the hydrochloride salt is more stable than the free base, minimizing exposure to atmospheric moisture is crucial as some amine hydrochlorides can be hygroscopic.[10]
Handling and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][11] Therefore, appropriate personal protective equipment should be worn at all times.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][15]
-
Skin Protection: Use chemically resistant gloves and a lab coat.[11][12]
Incompatibilities
To prevent degradation or hazardous reactions, avoid contact with:
-
Strong Oxidizing Agents: These can potentially react with the amine functionality, even in its protonated form.[11][12]
-
Strong Acids and Bases: While the compound is a salt of a strong acid, contact with strong bases will deprotonate the amine, reverting it to the less stable free base.[12] Contact with other strong acids could lead to displacement reactions.
-
Heat and Ignition Sources: Keep away from open flames and other sources of ignition.[11][12]
Stability Assessment and Degradation Pathways
A comprehensive understanding of a compound's stability profile is a cornerstone of drug development. This involves not only storing the compound under ideal conditions but also understanding its degradation pathways through forced degradation studies.
Rationale for Stability Studies
Stability studies are essential to:
-
Determine the intrinsic stability of the molecule.
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods.
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Sources
- 1. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesising complex chiral amines through resolution-racemisation-recycle - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 5. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 6. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 74764060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
- 12. akkim.com.tr [akkim.com.tr]
- 13. fishersci.fr [fishersci.fr]
- 14. fishersci.pt [fishersci.pt]
- 15. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide on the Chemical Stability of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine salt with significant relevance in pharmaceutical research and development. Its chemical stability is a critical attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. This technical guide provides a comprehensive analysis of the chemical stability of this compound, delving into its degradation pathways, the impact of various environmental factors, and the analytical methodologies required for its stability assessment. Drawing upon established principles of organic chemistry and pharmaceutical sciences, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of this compound throughout its lifecycle.
Introduction: The Significance of Chemical Stability
The conversion of an active pharmaceutical ingredient (API) into its hydrochloride salt is a common strategy to enhance its aqueous solubility, stability, and ease of handling.[1] this compound, a chiral primary amine, is no exception. Understanding its intrinsic chemical stability is paramount for several key reasons:
-
Drug Product Quality: The presence of degradation products can compromise the quality, safety, and efficacy of the final drug product.
-
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous stability testing to establish a drug's shelf-life and appropriate storage conditions.[2][3]
-
Formulation Development: Knowledge of degradation pathways informs the selection of compatible excipients and appropriate manufacturing processes to create a stable and effective dosage form.
This guide will explore the multifaceted nature of the chemical stability of this compound, providing a foundational understanding for professionals in the pharmaceutical field.
Physicochemical Properties and Solid-State Characteristics
The chemical stability of a solid-state compound is intrinsically linked to its physical properties.
| Property | Value/Description | Basis |
| Molecular Formula | C₁₀H₁₆ClN | [4][5] |
| Molecular Weight | 185.69 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Storage Stability | Stable for up to three years when stored at -20°C.[1] | Commercial specifications[1] |
| Solubility | Excellent solubility in dimethyl sulfoxide (DMSO).[1] The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1] | [1] |
2.1. Hygroscopicity
Amine hydrochlorides, as a class of compounds, can exhibit hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[6][7][8][9][10] The absorbed water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which in turn can accelerate degradation reactions. While specific data for this compound is not extensively available, the hygroscopic nature of similar amine salts suggests that controlling humidity during storage and handling is a critical consideration.[11]
2.2. Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the stability of a pharmaceutical compound. Different polymorphs can have different melting points, solubilities, and chemical reactivities. A study on an analog, 2-((2,6-dimethylphenyl)amino)benzoic acid, revealed the existence of multiple polymorphic forms, highlighting the potential for such behavior in this class of compounds.[12] Characterization of the solid-state form of this compound is therefore a crucial step in its development.
Degradation Pathways and Mechanisms
Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[2][13][14][15] Based on the structure of this compound, the following degradation pathways are anticipated.
3.1. Thermal Degradation
Aromatic amine hydrochlorides generally exhibit good thermal stability.[1] It is anticipated that the thermal decomposition of this compound would initiate at temperatures above 200°C.[1] The primary degradation pathway under thermal stress is likely the elimination of hydrogen chloride to yield the free amine.[1] At higher temperatures, further fragmentation of the molecule could occur.[1] The 2,6-dimethyl substitution may offer some steric hindrance, potentially enhancing thermal stability.[1]
3.2. Oxidative Degradation
The primary amine functionality in this compound makes it susceptible to oxidation.[1] Oxidative degradation can be initiated by atmospheric oxygen, residual peroxides in excipients, or exposure to light. Potential oxidation products could include the corresponding imine, oxime, or further degradation products resulting from C-N bond cleavage.
3.3. Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation.[16][17] The aromatic ring and the amine group are potential chromophores that can absorb light energy, leading to the formation of reactive species and subsequent degradation. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess the light sensitivity of the compound and determine if light-resistant packaging is required.[16][17]
3.4. Hydrolytic Degradation
While the C-N single bond is generally stable to hydrolysis, prolonged exposure to extreme pH and elevated temperatures could potentially lead to degradation.[18] However, compared to other degradation pathways, hydrolysis is expected to be a less significant concern for this molecule under typical storage conditions.
A logical workflow for investigating these degradation pathways is outlined below:
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies for Stability Assessment
Robust analytical methods are essential for accurately quantifying the parent compound and detecting any degradation products.
4.1. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability testing due to its high resolution, sensitivity, and versatility.[19][20] A stability-indicating HPLC method must be able to separate the active ingredient from all potential degradation products and formulation excipients.
Gas Chromatography (GC) can also be a valuable tool, particularly for analyzing volatile impurities or for methods involving derivatization.[21]
4.2. Chiral Analysis
Since this compound is a single enantiomer, it is crucial to employ chiral analytical methods to ensure that racemization does not occur during storage or processing.[22] Chiral HPLC or chiral GC are the preferred techniques for this purpose.[21][][24]
4.3. Spectroscopic Methods
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of degradation products.[19][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in functional groups, providing evidence of degradation.[19]
The development and validation of these analytical methods should be conducted in accordance with ICH guideline Q2(R1).
An experimental workflow for developing a stability-indicating analytical method is presented below:
Caption: Stability-Indicating Method Development Workflow.
Formulation and Storage Considerations
The chemical stability of this compound in a drug product is influenced by its formulation and storage conditions.
5.1. Excipient Compatibility
It is crucial to conduct excipient compatibility studies to ensure that the chosen inactive ingredients do not accelerate the degradation of the API. Potential incompatibilities could arise from:
-
Reducing sugars: Can react with the primary amine via the Maillard reaction.
-
Oxidizing agents: Can promote oxidative degradation.
-
Hygroscopic excipients: Can increase the water content of the formulation, potentially accelerating degradation.
5.2. Impact of pH
For liquid formulations, the pH of the solution can have a significant impact on the stability of the amine hydrochloride. A pH-rate profile study should be conducted to identify the pH of maximum stability.
5.3. Packaging and Storage
Based on the outcomes of stability studies, appropriate packaging should be selected to protect the drug product from environmental factors such as moisture and light. Storage conditions, including temperature and humidity, must be clearly defined and justified by long-term stability data. For instance, artifactual degradation of secondary amine-containing drugs has been reported when using saturated sodium nitrite solutions for humidity control in stability chambers, highlighting the importance of carefully selecting experimental conditions.[25]
Conclusion
The chemical stability of this compound is a critical quality attribute that demands thorough investigation throughout the drug development process. A comprehensive understanding of its physicochemical properties, potential degradation pathways, and the impact of environmental factors is essential for the development of a safe, effective, and stable pharmaceutical product. By employing robust analytical methodologies and sound formulation strategies, researchers can ensure the integrity of this important chiral amine. This guide provides a foundational framework to navigate the complexities of stability testing and to ultimately deliver high-quality medicines to patients.
References
- Smolecule. (2023, August 16). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
- Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake.
- ACS Publications. (n.d.). Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density. Environmental Science & Technology.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- RSC Publishing. (2022, January 4).
- SciSpace. (2016, December 14).
- ACS Publications. (n.d.). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Molecular Pharmaceutics.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- (n.d.).
- NIH. (n.d.).
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- BOC Sciences. (n.d.).
- MDPI. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
- CymitQuimica. (n.d.). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
- ResearchGate. (2025, August 5). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
- Analytical Chemistry. (2023, January 10).
- (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Wikipedia. (n.d.). Chiral analysis.
- PubMed. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
- (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
- Sun-shinechem. (n.d.). (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7.
- PubChem. (n.d.). 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 74764060.
- BLDpharm. (n.d.). 1420684-64-5|1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
- Benchchem. (n.d.).
- NIH. (n.d.). (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)
- (2025, February 5). (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.
- Benchchem. (n.d.). Degradation pathways of 2-Chloro-N-(2,6-diethylphenyl)acetamide under different conditions.
- Sigma-Aldrich. (n.d.). This compound | 1269437-72-0.
- ResearchGate. (n.d.). (PDF) Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine.
- European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 5. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 6. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00069A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. ijrpp.com [ijrpp.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. gcms.cz [gcms.cz]
- 22. Chiral analysis - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Commercial Sourcing of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a key building block for more complex molecules necessitates access to reliable, high-purity commercial sources. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this compound. We will explore its chemical properties, identify reputable commercial suppliers, discuss critical quality control parameters, and outline best practices for handling and storage, ensuring the integrity of your research and development pipeline.
Introduction: The Significance of this compound
This compound is a primary amine featuring a stereocenter and a sterically hindered phenyl group. This specific stereoisomer is often a crucial intermediate in asymmetric synthesis, where precise three-dimensional arrangement is paramount for biological activity. The dimethylamine pharmacophore is a component in numerous FDA-approved drugs, highlighting the importance of such building blocks in modern medicine.[1][2] The hydrochloride salt form is prevalent in commercial preparations due to its enhanced stability, water solubility, and ease of handling compared to the free base.[3] This guide serves as a practical resource for navigating the supplier landscape and ensuring the procurement of high-quality material suitable for rigorous scientific applications.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential before procurement. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | [4][6] |
| CAS Number | 1213479-78-7 | [4][5] |
| Molecular Formula | C₁₀H₁₆ClN | [4][5][6] |
| Molecular Weight | 185.69 g/mol | [4][5][6] |
| Appearance | Solid powder | [4][6] |
| Purity | Typically ≥98% | [4][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Storage | Recommended at -20°C for long-term stability | [4] |
Commercial Suppliers and Procurement
Selecting a reliable supplier is a critical step that impacts experimental reproducibility and project timelines. The following table lists several commercial suppliers offering this compound. Researchers should always request a Certificate of Analysis (CoA) for their specific lot to verify purity and other quality attributes.
| Supplier | Catalog Number | Stated Purity | CAS Number | Contact / Inquiry |
| Sun-shinechem | 91109 | 98% | 1213479-78-7 | [4] |
| Appretech Scientific | APT001329 | ≥98% | 1213479-78-7 | [5] |
| CymitQuimica | IN-DA01ABQ9 | 95% | 1420684-64-5* | Online Inquiry Form[6] |
| AbacipharmTech | N/A | N/A | N/A | Online Inquiry Form[7] |
*Note: CymitQuimica lists a different CAS number for the general, non-chiral compound. It is crucial to specify the desired (S)-enantiomer (CAS 1213479-78-7) upon inquiry.
Below is a logical workflow for selecting a suitable commercial supplier.
Caption: A logical workflow for the selection and procurement of a chemical intermediate.
Quality Control and Incoming Material Validation
For applications in drug discovery and development, verifying the identity and purity of starting materials is non-negotiable. A supplier's CoA provides the initial data, but independent verification is often warranted.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. An HPLC method can separate the main compound from process-related impurities or degradation products.[8][9]
-
Chiral HPLC: Critically important for this molecule, chiral HPLC is used to determine the enantiomeric excess (e.e.), ensuring that the material is predominantly the desired (S)-enantiomer and not contaminated with its (R)-enantiomer counterpart.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural confirmation. The resulting spectrum should be consistent with the structure of this compound and free from significant unidentifiable signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak, providing further evidence of its identity.[3]
-
Certificate of Analysis (CoA) Review: Always scrutinize the supplier's CoA. It should detail the specific tests performed, the methods used, the acceptance criteria, and the results for the specific lot being purchased.
Standard Operating Procedure: Incoming Material QC Workflow
The following diagram outlines a typical workflow for the quality control (QC) assessment of a newly received batch of the compound.
Caption: Standard workflow for the quality control validation of incoming chemical reagents.
Synthesis, Applications, and Handling
Brief Synthesis Overview: The synthesis of this chiral amine is a significant challenge in organic chemistry.[3] A common industrial route involves the Friedel-Crafts acylation of 1,3-dimethylbenzene, followed by the formation of an oxime or imine and subsequent stereoselective reduction to yield the desired (S)-enantiomer.[3] Understanding the synthetic route can help anticipate potential process-related impurities.
Applications in Research and Development: This compound is primarily used as a chiral building block. Its applications span several areas:
-
Pharmaceutical Research: It serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3]
-
Asymmetric Synthesis: It is used as a chiral auxiliary or resolving agent to introduce stereocenters into other molecules.[3]
-
Medicinal Chemistry: The amine group and the aromatic ring provide functional handles for creating libraries of new compounds to screen for biological activity against various targets.[3]
Storage and Handling: Proper storage is crucial to maintain the compound's integrity.
-
Storage: For long-term stability, the material should be stored at -20°C.[4] The hydrochloride salt form provides good stability under ambient shipping conditions.[3][4]
-
Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a valuable chemical intermediate for the pharmaceutical and life sciences industries. The selection of a commercial supplier should be a deliberate process, prioritizing suppliers who provide high-purity material backed by comprehensive analytical data. Researchers must remain vigilant, implementing their own quality control measures to verify the identity, purity, and enantiomeric excess of the material to ensure the validity and success of their scientific endeavors.
References
- Inquiry Product - this compound - AbacipharmTech. (n.d.).
- (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride - Chemsrc. (2025).
- This compound - Appretech Scientific Limited. (n.d.).
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. (n.d.).
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. (2024).
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC - PubMed Central. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 4. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 5. appretech.com [appretech.com]
- 6. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 7. Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Crystallization of Diastereomeric Salts Using (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
An Application Guide to Chiral Resolution
Abstract
Chiral resolution via diastereomeric salt formation remains a cornerstone technique in pharmaceutical and fine chemical industries for the large-scale separation of enantiomers.[1][2] This method leverages the differential physicochemical properties of diastereomeric salts, primarily solubility, to achieve separation through fractional crystallization.[3][][5] This application note provides a comprehensive, in-depth protocol for the chiral resolution of racemic acidic compounds using the resolving agent (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. The guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles, optimization strategies, and troubleshooting advice to ensure robust and reproducible outcomes.
Introduction: The Principle of Diastereomeric Salt Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging.[6] The strategy of diastereomeric salt resolution circumvents this by introducing a single, pure enantiomer of a chiral resolving agent to a racemic mixture.[7]
In this context, a racemic acid (R/S)-Acid is reacted with an enantiomerically pure chiral amine, such as (S)-Amine, to form a pair of diastereomeric salts: [(R)-Acidate⁻][(S)-Ammonium⁺] and [(S)-Acidate⁻][(S)-Ammonium⁺]. Unlike the original enantiomers, these diastereomeric salts have distinct physical properties, including different crystal lattice energies and, crucially, different solubilities in a given solvent system.[5][8] This solubility difference allows for the preferential crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration.[9][10] The enantiomerically enriched acid is subsequently liberated from the salt, and the chiral resolving agent can often be recovered for reuse.
The Resolving Agent: this compound
(S)-1-(2,6-Dimethylphenyl)ethanamine is a chiral amine frequently employed as a resolving agent. The hydrochloride salt is a common and stable form for storage and handling.[11][12][13] The steric hindrance provided by the two methyl groups ortho to the ethylamine moiety can enhance the chiral recognition and lead to more significant differences in the crystal packing and solubility of the resulting diastereomeric salts, making it an effective tool for resolution.
Physicochemical Properties:
-
Appearance: Solid[12]
-
General Solubility: The hydrochloride salt form enhances aqueous solubility compared to the free base. It is also typically soluble in polar organic solvents like methanol and DMSO.[11]
Experimental Workflow: A Strategic Overview
The successful resolution of a racemic compound is rarely a single-step process. It involves a systematic approach encompassing screening, optimization, scale-up, and analysis. The following diagram illustrates the logical flow of the entire protocol.
Caption: Workflow for Diastereomeric Salt Crystallization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Throughput Screening for Optimal Solvent and Stoichiometry
The choice of solvent is the most critical parameter, as it directly governs the solubility difference between the two diastereomeric salts.[9][14] A high-throughput screening approach allows for the rapid identification of promising conditions.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic acid in a volatile solvent (e.g., methanol or THF).
-
Prepare a stock solution of (S)-1-(2,6-Dimethylphenyl)ethanamine HCl in the same solvent.
-
-
Dispensing:
-
In an array of vials or a 96-well plate, dispense a fixed amount of the racemic acid stock solution.
-
Dispense varying equivalents of the resolving agent stock solution (e.g., 0.5 eq, 0.8 eq, 1.0 eq) into different sets of vials.
-
-
Solvent Evaporation: Carefully evaporate the solvent from all vials under a stream of nitrogen or in a vacuum centrifuge to leave a solid residue of the acid-amine mixture.
-
Addition of Screening Solvents: To each vial, add a fixed volume of a different screening solvent. The solvent set should cover a wide range of polarities (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene, heptane, and mixtures thereof).
-
Equilibration: Seal the vials/plate and agitate (shake or stir) at a constant elevated temperature (e.g., 50 °C) for several hours to ensure dissolution, then allow to cool slowly to room temperature and continue agitation for 24-48 hours to allow the system to reach equilibrium.[14]
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Carefully sample the supernatant (mother liquor) from each well that contains solid.
-
Analyze the supernatant by chiral HPLC to determine the concentration and ratio of the two enantiomers remaining in solution.
-
-
Selection: The ideal condition is one where the mother liquor is significantly enriched in one enantiomer, implying that the solid precipitate is enriched in the other. This solvent and stoichiometric ratio should be selected for the preparative scale resolution.[14]
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
This protocol is for the scaled-up resolution based on the optimal conditions identified in Protocol 1.
Methodology:
-
Reagent Charging: In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, charge the racemic acid (1.0 eq), (S)-1-(2,6-Dimethylphenyl)ethanamine HCl (use the optimized stoichiometry, e.g., 1.0 eq), and the chosen optimal solvent.
-
Dissolution: Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution (e.g., 60-80 °C). A clear solution should be obtained.
-
Controlled Cooling (Crystallization):
-
Initiate a slow, linear cooling ramp. A typical rate is 5-10 °C per hour.[15] Rapid cooling can lead to the formation of small, impure crystals or oiling out.[14]
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a small quantity of seed crystals of the desired diastereomeric salt, if available. Seeding can control the crystal form and improve reproducibility.
-
-
Slurry Aging: Once the target final temperature is reached (e.g., room temperature or 0 °C), continue to stir the resulting slurry for several hours (e.g., 4-12 hours). This aging period allows the system to reach equilibrium, maximizing the yield and purity of the crystallized salt.
-
Isolation: Isolate the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Analysis: Determine the yield and the diastereomeric excess (d.e.) of the salt using NMR or HPLC.
Protocol 3: Liberation of the Enriched Enantiomer
This final step recovers the enantiomerically pure target compound from the isolated salt.
Methodology:
-
Salt Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basification: Add a strong aqueous base (e.g., 2 M NaOH or K₂CO₃) dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10). This deprotonates the chiral amine, liberating the free base.
-
Extraction: The liberated (S)-1-(2,6-Dimethylphenyl)ethanamine free base will partition into the organic layer. Separate the organic and aqueous layers. The aqueous layer now contains the sodium/potassium salt of your resolved acid.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 2 M HCl) until the pH is acidic (pH < 2). The enantiomerically enriched acid will precipitate out of the solution.
-
Final Isolation: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Final Analysis: Determine the final yield and, most importantly, the enantiomeric excess (e.e.) of the final product using chiral HPLC or polarimetry.
Optimization and Troubleshooting
The success of a diastereomeric resolution is highly dependent on carefully controlled parameters. The following table summarizes their impact.
| Parameter | Effect on Yield | Effect on Purity (d.e. / e.e.) | Rationale & Key Insights |
| Solvent Choice | High | High | The most critical factor. The ideal solvent maximizes the solubility difference between the two diastereomeric salts, ensuring one crystallizes while the other remains in solution.[9] |
| Stoichiometry | Medium | Medium | A 1:1 molar ratio is a common starting point, but using a sub-stoichiometric amount (e.g., 0.5-0.8 eq) of the resolving agent can sometimes improve selectivity.[9][16] |
| Cooling Rate | Medium | High | A slow, controlled cooling rate promotes the growth of large, pure crystals. Rapid cooling can trap impurities and the undesired diastereomer.[9] |
| Final Temperature | High | Medium | A lower final crystallization temperature generally decreases the solubility of the desired salt, leading to a higher yield.[16] |
| Agitation | Medium | Medium | Proper stirring ensures homogeneity of temperature and concentration, preventing localized supersaturation and promoting uniform crystal growth. |
| Seeding | Low | High | Adding seed crystals can control polymorphism, prevent oiling out, and ensure the crystallization of the desired diastereomer, leading to higher purity. |
Common Issues and Solutions:
-
"Oiling Out": The salt separates as a liquid instead of a solid. This occurs when the concentration is too high or the cooling is too rapid. Solution: Add more solvent, slow the cooling rate, or change to a less polar solvent system.[14]
-
Low Yield: The desired salt may be too soluble in the chosen solvent. Solution: Screen for a solvent that further decreases the solubility, lower the final crystallization temperature, or consider recycling the mother liquor.[16]
-
Low Diastereomeric/Enantiomeric Excess: Poor separation of the diastereomers. Solution: This almost always points to a suboptimal solvent system. A thorough solvent screen is the most effective remedy.[14] Recrystallization of the isolated salt can also improve purity.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram.
- Bosits, M. H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate.
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
- YouTube. (2014, February 7). Resolution by diastereomeric salts.
- Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Bosits, M. H., et al. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- Vedejs, E. (2012). Crystallization-Induced Diastereomer Transformations. Chemical Reviews.
- Fiveable. (n.d.). Diastereomeric Salt Definition.
- Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 12. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 13. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Enantioselective Separation of Carboxylic Acids via Diastereomeric Salt Crystallization with (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
An Application Note for Drug Development Professionals and Researchers
Senior Application Scientist: Gemini
Abstract
The resolution of racemic carboxylic acids is a cornerstone of pharmaceutical development and asymmetric synthesis, where single-enantiomer compounds are often required for optimal efficacy and safety. This document provides a detailed guide to the enantioselective separation of chiral carboxylic acids using (S)-1-(2,6-Dimethylphenyl)ethanamine as a chiral resolving agent. The methodology is centered on the classical, robust, and scalable technique of diastereomeric salt formation and fractional crystallization. We will explore the underlying principles of chiral recognition, provide a comprehensive, step-by-step protocol, and discuss critical parameters for process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to establish an efficient and reliable method for obtaining enantiopure carboxylic acids.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, possess identical physical properties in an achiral environment, making their separation a significant chemical challenge.[1] However, in the chiral environment of the human body, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a critical objective.
One of the most reliable and industrially scalable methods for resolving racemic mixtures is through the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomers.[3] Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, melting point, and crystal structure, which can be exploited for their separation, most commonly through fractional crystallization.[4]
(S)-1-(2,6-Dimethylphenyl)ethanamine is a potent chiral resolving agent. Its structure, featuring a sterically hindered phenyl group, provides a rigid framework that can enhance the differential interactions required for effective chiral recognition and the formation of well-defined, separable crystalline salts. This application note details its use in the resolution of racemic carboxylic acids.
The Principle: From Racemate to Pure Enantiomers
The core of this resolution technique is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. The process relies on a simple acid-base reaction between the racemic carboxylic acid and the enantiopure amine.
Let's consider a racemic mixture of a carboxylic acid, (R)-Acid and (S)-Acid, and a single enantiomer of our resolving agent, (S)-Amine. The reaction yields two diastereomeric salts:
-
Salt A: [(R)-Acid]•[(S)-Amine]
-
Salt B: [(S)-Acid]•[(S)-Amine]
These two salts, (R,S) and (S,S), are not mirror images of each other. This disparity in their three-dimensional structure leads to different lattice energies and solvation properties.[5] Consequently, one salt will typically be less soluble than the other in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt can be selectively crystallized from the solution, while the more soluble one remains in the mother liquor.[4]
Once the less-soluble salt is isolated, a simple acid-base workup is performed to break the salt, regenerating the enantiomerically enriched carboxylic acid and recovering the chiral resolving agent for potential reuse.[6]
Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized yet robust procedure. Note: Optimal conditions, particularly the choice of solvent and crystallization temperature, are substrate-dependent and require empirical screening for each specific carboxylic acid.[7]
Materials and Reagents
-
Racemic Carboxylic Acid
-
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
-
Sodium hydroxide (NaOH), 5 M solution
-
Hydrochloric acid (HCl), 2 M and 6 M solutions
-
Solvent for resolution (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water). A solvent screen is highly recommended.[4]
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus (Büchner funnel), rotary evaporator
Step 1: Preparation of the (S)-Amine Free Base
The resolving agent is supplied as a hydrochloride salt to improve stability and handling. The free amine must be liberated before use.
-
In a separatory funnel, dissolve a calculated amount of this compound in deionized water.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Slowly add 5 M NaOH solution dropwise while stirring until the aqueous layer is strongly basic (pH > 12).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the free (S)-amine as an oil or low-melting solid. Use immediately.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable hot solvent (or solvent mixture) in an Erlenmeyer flask.
-
In a separate container, dissolve 0.5 to 1.0 equivalents of the free (S)-amine in a small amount of the same solvent. Expert Tip: Starting with 0.5 equivalents of the resolving agent can maximize the yield of the pure, less-soluble salt based on the resolving agent used, a principle known as the Marckwald resolution.[4]
-
Slowly add the amine solution to the hot carboxylic acid solution with gentle swirling.
-
Allow the solution to cool slowly to room temperature. The formation of crystalline precipitate indicates that the less soluble diastereomeric salt is forming. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
For complete crystallization, the flask may be placed in a refrigerator or ice bath (e.g., 4 °C) for several hours to overnight.[8] The rate of cooling can significantly impact crystal size and purity.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals. At this stage, the enantiomeric excess (ee) of the salt can be checked by liberating the acid from a small sample and analyzing it via chiral HPLC.
-
If the desired purity is not achieved, the salt can be recrystallized from the same or a different solvent system.
Step 4: Liberation of the Enantiopure Carboxylic Acid
-
Suspend the isolated diastereomeric salt in water.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the mixture by adding 2 M HCl dropwise until the aqueous phase is acidic (pH < 2) and all solids have dissolved.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Step 5: Analysis of Enantiomeric Purity
The success of the resolution is quantified by the enantiomeric excess (ee) of the final product.
-
Chiral HPLC/SFC: This is the most common and accurate method. A sample of the final carboxylic acid is analyzed on a suitable chiral stationary phase. The relative peak areas of the two enantiomers are used to calculate the ee value:
-
ee (%) = [ |(Area R) - (Area S)| / ((Area R) + (Area S)) ] x 100
-
-
Polarimetry: Measurement of the specific rotation [α] can provide an indication of optical purity if the value for the pure enantiomer is known.
Visualization of the Experimental Protocol
Data Interpretation: A Model System
To illustrate the expected outcome, consider the resolution of racemic ibuprofen. The following table summarizes hypothetical results from a screening of different solvents.
| Solvent System (v/v) | Yield of Salt (%) | ee of Recovered Acid (%) |
| Ethanol (95%) | 42 | 85 |
| Isopropanol | 38 | 92 |
| Acetonitrile | 31 | 78 |
| Isopropanol/Water (9:1) | 45 | 97 |
As shown in the table, the choice of solvent dramatically impacts both the yield and the enantioselectivity of the crystallization. A single recrystallization of the salt obtained from the isopropanol/water system would likely yield the acid with >99% ee.
Conclusion
The use of (S)-1-(2,6-Dimethylphenyl)ethanamine for the diastereomeric salt resolution of carboxylic acids is a powerful and adaptable method for accessing enantiopure compounds. The success of the technique hinges on the differential solubility of the diastereomeric salts, a property that must be optimized through systematic screening of solvents and crystallization conditions. By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively implement this resolution strategy, advancing their projects from racemic mixtures to the single-enantiomer compounds required for modern chemical and pharmaceutical applications.
References
- BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.
- Yuan, T., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2).
- Shete, A. (2012). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems.
- Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Khan Academy. (2014). Resolution by diastereomeric salts. YouTube.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
- Lu, J., & Henderson, D. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Chiral Chemicals. ResearchGate.
- National Center for Biotechnology Information. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kiko-tech.co.jp [kiko-tech.co.jp]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes and Protocols: Stoichiometry for Diastereomeric Salt Formation with (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Introduction: The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries, enabling the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation by standard techniques like crystallization or distillation impossible. However, their biological activities can differ significantly, necessitating the isolation of the desired enantiomer.
Diastereomeric salt formation is a classical and robust method for resolving racemic mixtures of acidic or basic compounds.[1] The core principle involves reacting the racemic mixture with an enantiomerically pure resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, including different solubilities in a given solvent system.[2] This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the resolving agent is removed, yielding the enantiomerically enriched target compound.
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine that can theoretically be used as a resolving agent for racemic acids. The presence of the chiral center on the ethylamine backbone allows for the formation of diastereomeric salts with racemic carboxylic acids. The hydrochloride form suggests it is stable and easy to handle. While this compound is commercially available, detailed protocols for its specific use as a resolving agent are not widely documented in publicly accessible scientific literature. Therefore, this guide will provide a comprehensive framework and a general protocol based on the well-established principles of diastereomeric salt resolution, using the closely related and extensively documented resolving agent, (S)-1-phenylethylamine, as a practical model. Researchers should adapt and optimize this general protocol for their specific application with this compound.
Physicochemical Properties of this compound
A thorough understanding of the resolving agent's properties is crucial for developing a successful resolution protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN | [3] |
| Molecular Weight | 185.69 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO. As a hydrochloride salt, enhanced aqueous solubility compared to the free base is expected. | [4] |
Stoichiometry in Diastereomeric Salt Formation: A Critical Parameter
The stoichiometry between the racemic acid and the resolving agent is a critical factor influencing the efficiency of the resolution process. While a 1:1 molar ratio of the resolving agent to one enantiomer of the racemic acid (i.e., 0.5 equivalents of the resolving agent to 1 equivalent of the racemate) is a common starting point, the optimal ratio can vary.
The stoichiometry of the crystallized diastereomeric salt can be influenced by the eutectic composition of both the racemic compound and the resolving agent.[3] It is often determined empirically through screening experiments. Using less than one equivalent of the resolving agent can sometimes improve the purity of the initially crystallized salt.
General Protocol for Diastereomeric Salt Resolution of a Racemic Acid
This protocol provides a step-by-step guide for the chiral resolution of a generic racemic carboxylic acid using a chiral amine resolving agent. Note: This is a general guideline and requires optimization for the specific racemic acid and this compound.
Materials and Equipment
-
Racemic carboxylic acid
-
This compound (or a suitable chiral amine resolving agent)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water)
-
Apparatus for heating, stirring, and cooling (e.g., magnetic stirrer with hotplate, ice bath)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Rotary evaporator
-
Analytical instrumentation for determining diastereomeric and enantiomeric excess (e.g., HPLC with a chiral column, NMR spectroscopy)
-
Acid and base solutions for liberation of the enantiomer and recovery of the resolving agent (e.g., 1 M HCl, 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Experimental Workflow
Sources
- 1. "Crystal Structure of 2-(2,6-diisopropylphenyl)-N,Ndiethyl- 3,3-dimethy" by Roxanne A. Naumann, Joseph W. Ziller et al. [digitalcommons.chapman.edu]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 4. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
Application Notes and Protocols for Solvent Selection in the Diastereomeric Crystallization of Racemic Ketoprofen with (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Abstract
This comprehensive guide provides a detailed framework for the rational selection of solvents in the diastereomeric crystallization-based resolution of racemic ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The therapeutically active (S)-enantiomer is separated from the racemic mixture through the formation of diastereomeric salts with the chiral resolving agent, (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. This document elucidates the fundamental principles governing diastereomeric salt formation and crystallization, with a specific focus on the pivotal role of the solvent in achieving high diastereomeric purity and yield. A systematic, multi-step protocol for solvent screening and optimization is presented, designed for researchers, scientists, and professionals in drug development and process chemistry. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.
Introduction: The Imperative of Chiral Separation in Pharmaceuticals
A significant portion of pharmaceutical compounds are chiral, existing as enantiomers—stereoisomers that are non-superimposable mirror images of each other. Often, these enantiomers exhibit markedly different pharmacological and toxicological profiles. In the case of ketoprofen, 2-(3-benzoylphenyl)propionic acid, the anti-inflammatory activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is significantly less active and may contribute to side effects.[1][2] Although some in vivo chiral inversion of (R)-ketoprofen to (S)-ketoprofen can occur, it is often limited.[3] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize patient dosage and potential adverse effects.
Diastereomeric crystallization is a robust and scalable classical method for chiral resolution.[4] This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, including solubility, which allows for their separation by fractional crystallization.[5] The success of this separation is critically dependent on the selection of an appropriate solvent system that maximizes the solubility difference between the two diastereomeric salts.
This application note focuses on the use of this compound as a resolving agent for racemic ketoprofen. The bulky dimethylphenyl group of the resolving agent can enhance chiral recognition and promote the formation of well-defined crystalline salts.
The Resolving Agent: this compound
(S)-1-(2,6-Dimethylphenyl)ethanamine is a chiral amine frequently employed as a resolving agent for acidic racemic compounds. The hydrochloride salt form is often used for its stability and ease of handling.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1213479-78-7 |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.69 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
The Central Role of the Solvent in Diastereomeric Crystallization
The choice of solvent is arguably the most critical parameter in developing a successful diastereomeric crystallization protocol. The ideal solvent system should exhibit a significant difference in solubility for the two diastereomeric salts, ((S)-ketoprofen-(S)-amine and (R)-ketoprofen-(S)-amine). This differential solubility is the driving force for the selective crystallization of the less soluble diastereomer.
Key considerations for solvent selection include:
-
Solubility Profile: The less soluble diastereomeric salt should have limited solubility, while the more soluble one remains in the mother liquor.
-
Temperature Coefficient of Solubility: A steep solubility curve with respect to temperature is advantageous for cooling crystallization, allowing for high recovery of the desired diastereomer upon cooling.
-
Solvent Polarity: The polarity of the solvent influences the solubility of the ionic diastereomeric salts. A systematic screening of solvents with varying polarities is essential. Generally, polar protic solvents like alcohols can solvate both the cation and anion of the salt, while aprotic solvents of varying polarity can also be effective.[6][7]
-
Mixed Solvent Systems: The use of a solvent/anti-solvent mixture provides a powerful tool for fine-tuning the solubility and inducing crystallization. The anti-solvent is a liquid in which the diastereomeric salts are poorly soluble.
Systematic Approach to Solvent Selection: A Multi-Tiered Screening Protocol
A hierarchical approach to solvent screening is recommended to efficiently identify optimal conditions. This typically involves a primary screening of a diverse range of single solvents, followed by a secondary screening of promising candidates and the exploration of binary solvent mixtures.
Primary Solvent Screening Protocol
Objective: To rapidly identify a shortlist of promising single solvents that exhibit differential solubility for the diastereomeric salts of ketoprofen.
Materials:
-
Racemic ketoprofen
-
This compound
-
A diverse portfolio of solvents (e.g., alcohols, esters, ketones, ethers, aromatic hydrocarbons)
-
Small-scale vials or a 96-well plate
-
Heating and stirring apparatus
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Salt Formation: In a larger vessel, prepare the diastereomeric salt mixture by dissolving racemic ketoprofen (1.0 equivalent) and this compound (1.0 equivalent) in a suitable volatile solvent like methanol. Evaporate the solvent to obtain the solid diastereomeric salt mixture.
-
Solvent Dispensing: Dispense a fixed amount of the pre-formed diastereomeric salt mixture into each vial or well.
-
Solvent Addition: Add a fixed volume of each screening solvent to the respective vials.
-
Equilibration: Seal the vials/plate and agitate at a controlled elevated temperature (e.g., 50 °C) for a set period (e.g., 2-4 hours) to ensure dissolution.
-
Controlled Cooling: Allow the solutions to cool slowly to ambient temperature and then further cool to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Sampling and Analysis: After a defined equilibration period at the lower temperature, carefully withdraw a sample of the supernatant (mother liquor) from each vial.
-
Chiral HPLC Analysis: Analyze the mother liquor samples by chiral HPLC to determine the concentration and enantiomeric ratio of the ketoprofen remaining in solution. The solvent that results in the highest diastereomeric excess of the desired (S)-ketoprofen in the solid phase (inferred from the depletion of the (S,S)-diastereomer from the mother liquor) is a promising candidate.
Diagram 1: Workflow for Solvent Selection in Diastereomeric Crystallization
Caption: Workflow for Solvent Selection in Diastereomeric Crystallization.
Table 2: Hypothetical Primary Solvent Screening Results for Ketoprofen Resolution
| Solvent | Mother Liquor (S:R Ratio) | Inferred Solid d.e. (%) | Observations |
| Methanol | 45:55 | 18.2 | Complete dissolution at 50°C, high solubility at 4°C |
| Ethanol | 40:60 | 33.3 | Good crystal formation upon cooling |
| Isopropanol | 35:65 | 46.2 | Dense crystalline solid |
| Ethyl Acetate | 60:40 | -33.3 (R-enriched solid) | Undesired enantiomer crystallizes |
| Acetone | 48:52 | 7.7 | Low crystal yield |
| Toluene | 50:50 | 0.0 | No significant resolution |
| Acetonitrile | 38:62 | 38.7 | Fine needles formed |
Note: Data is hypothetical and for illustrative purposes only.
From this hypothetical data, isopropanol and ethanol emerge as promising candidates for further optimization.
Secondary Screening and Optimization
Objective: To refine the solvent system by evaluating binary mixtures and optimizing key crystallization parameters.
Procedure:
-
Binary Mixture Screening: Based on the primary screen, investigate binary mixtures of a "good" solvent (e.g., isopropanol) with an "anti-solvent" (e.g., n-heptane, water). Screen various ratios of the solvent and anti-solvent.
-
Concentration and Temperature Profile Optimization: For the most promising solvent system, optimize the initial concentration of the diastereomeric salt and the cooling profile (rate of cooling, final temperature) to maximize both diastereomeric excess and yield.
Detailed Protocol: Diastereomeric Crystallization of Racemic Ketoprofen
This protocol outlines the steps for the diastereomeric resolution of racemic ketoprofen using this compound based on a hypothetical optimized solvent system of isopropanol and water.
Materials:
-
Racemic ketoprofen
-
This compound
-
Isopropanol (IPA)
-
Deionized water
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Crystallization vessel with overhead stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
In a crystallization vessel, dissolve racemic ketoprofen (e.g., 25.4 g, 0.1 mol) and this compound (18.6 g, 0.1 mol) in isopropanol (e.g., 200 mL) at 60 °C with stirring until a clear solution is obtained.
-
Slowly add deionized water (e.g., 50 mL) as an anti-solvent to the warm solution until slight turbidity is observed. Add a small amount of isopropanol to redissolve the precipitate.
-
Cool the solution slowly to room temperature over 2-3 hours.
-
Further cool the mixture to 0-5 °C and stir for an additional 4-6 hours to maximize crystallization.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol/water (4:1) to remove the mother liquor containing the more soluble diastereomer.
-
Dry the diastereomeric salt under vacuum at 40 °C.
-
Analyze a small sample of the dried salt by chiral HPLC (after liberation of the free acid) to determine the diastereomeric excess.
Diagram 2: Experimental Workflow for Diastereomeric Resolution
Caption: Experimental Workflow for Diastereomeric Resolution.
Step 3: Liberation of (S)-Ketoprofen
-
Suspend the diastereomerically enriched salt in a mixture of water and ethyl acetate.
-
Acidify the aqueous layer to pH 1-2 with 2 M HCl with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield enantiomerically enriched (S)-ketoprofen.
Troubleshooting and Optimization
Table 3: Common Issues and Solutions in Diastereomeric Crystallization
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The salt's melting point is lower than the crystallization temperature, or the solution is too concentrated. | Add more solvent, lower the crystallization temperature, or change the solvent system. |
| No Crystallization | Supersaturation not reached; inhibition by impurities; solvent is too good for both diastereomers. | Concentrate the solution; purify starting materials; screen for a less effective solvent or use an anti-solvent. |
| Low Diastereomeric Excess | Insufficient solubility difference between the diastereomers in the chosen solvent. | Perform a more extensive solvent screening; optimize the cooling rate (slower cooling often improves selectivity). |
| Low Yield | The desired diastereomer has significant solubility in the mother liquor. | Lower the final crystallization temperature; optimize the solvent/anti-solvent ratio to decrease solubility. |
Conclusion
The successful diastereomeric resolution of racemic ketoprofen using this compound is critically dependent on a methodical and rational approach to solvent selection. A systematic screening process, beginning with a diverse range of single solvents and progressing to the optimization of binary mixtures and process parameters, is paramount to achieving high diastereomeric purity and yield. The principles and protocols outlined in this application note provide a robust framework for developing an efficient and scalable chiral resolution process, enabling the isolation of the therapeutically important (S)-ketoprofen.
References
- G. Geisslinger, K. D. Rainsford, S. M. F. B. S. Brune, "Ibuprofen and Ketoprofen," in Pharmacology of Analgesic and Anti-Inflammatory Drugs, K. D. Rainsford, Ed. (Springer, 2021), pp. 1-28.
- R. G. Gonnade, H. C. Iwama, S. Sugiwake, R. Tamura, "Crystal structure of (RS)-ketoprofen," Chem. Commun., 48(22), 2791-2793 (2012).
- R. A. Sheldon, "Chiral synthesis," in Kirk-Othmer Encyclopedia of Chemical Technology (John Wiley & Sons, Inc., 2000).
- R. Soto-Vásquez, M. A. A. Fakhree, A. Jouyban, "Solubility and thermodynamic analysis of ketoprofen in organic solvents," International Journal of Pharmaceutics, 588, 119686 (2020).[7]
- M. H. T. Kwan, J. Breen, M. Bowden, L. Conway, M. F. Jones, R. Munday, T. Screen, A. J. Blacker, "Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle," Angew. Chem. Int. Ed., 57(42), 13858-13862 (2018).
- J. Jacques, A. Collet, S. H. Wilen, Enantiomers, Racemates, and Resolutions (Wiley-Interscience, 1981).
- A. Estela, M. Martinez, "Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation," Journal of Pharmaceutical and Chemical and Biological Sciences, 3(4), 440-453 (2016).[8]
- A. J. Romero, C. T. Rhodes, "Release of ketoprofen enantiomers from HPMC K100M matrices--diffusion studies," International Journal of Pharmaceutics, 170(1), 73-80 (1998).[9]
- L. S. S. de Almeida, A. C. A. de Mattos, L. F. C. de Oliveira, "Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture," Pharmaceuticals, 14(10), 996 (2021).[1]
- M. B. Camacho-Muñoz, B. Petrie, E. Castrignanò, et al., "Enantiomeric Profiling of Chiral Pharmacologically Active Compounds in the Environment with the Usage of Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry," Current Analytical Chemistry, 12(4), 303-314 (2016).
- P. J. Cox, A. D. G. de la Cruz, A. J. P. White, D. J. Williams, "Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation," Crystal Growth & Design, 21(12), 7115-7127 (2021).[10]
- H. T. T. Nguyen, H. T. M. Le, "Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector," Journal of Research in Pharmacy, 28(1), 326-334 (2024).[11]
- C. J. M. Stroh, "Resolution of ketoprofen," U.S. Patent 5,162,576, issued November 10, 1992.[12]
- K. M. J. Brands, A. J. Davies, "Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids," The Journal of Organic Chemistry, 72(13), 4864-4871 (2007).[13]
- A. M. Z. Slawin, "Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy," Molecules, 26(13), 4089 (2021).[14][15]
- M. H. T. Kwan, "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines," White Rose eTheses Online, University of Leeds, 2018.[16]
- C. J. Collins, G. J. Ho, "Crystallization-based separation of enantiomers," in Handbook of Industrial Crystallization, A. S. Myerson, Ed. (Butterworth-Heinemann, 2002), pp. 165-184.[5]
- Wikipedia, "Chiral resolution," [Online]. Available: [Link]4]
- M. T. Z. de Ferreira, "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents," Tetrahedron: Asymmetry, 12(14), 2141-2144 (2001).[17]
- D. J. W. Foster, R. D. F. Jones, "Clinical pharmacokinetics of ketoprofen and its enantiomers," Clinical Pharmacokinetics, 20(4), 253-273 (1991).[3]
- P. Fagiolino, M. Vázquez, M. I. Magallanes, L. V. Plá, "Stereoselective Pharmacokinetics of Ketoprofen After Oral Administration of Modified-Release Formulations in Caucasian Healthy Subjects," Clinical Pharmacokinetics, 55(6), 721-730 (2016).[18]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride in Modern Asymmetric Synthesis
Introduction: Navigating the Landscape of Chiral Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the choice of chiral directing group is paramount. (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride has emerged as a versatile and highly effective chiral amine for asymmetric synthesis. Its utility stems from the sterically demanding 2,6-dimethylphenyl substituent, which provides a rigid and well-defined chiral environment, leading to high levels of stereochemical control in a variety of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. Chiral amines are fundamental building blocks in organic synthesis, serving as chiral bases, resolving agents for racemic mixtures of acids, and as integral components of many pharmaceutical agents.[1]
The hydrochloride salt form of (S)-1-(2,6-Dimethylphenyl)ethanamine offers enhanced stability and ease of handling compared to the free base, while still allowing for its effective use in a range of applications.[2] This guide will focus on two primary applications: its role as a chiral auxiliary in diastereoselective alkylation reactions for the synthesis of α-substituted carboxylic acids, and its use as a chiral resolving agent for the separation of racemic carboxylic acids.
Application 1: A Robust Chiral Auxiliary for Diastereoselective Alkylation
The synthesis of enantiomerically enriched α-substituted carboxylic acids is a cornerstone of modern organic synthesis. The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate, is a powerful strategy to control the stereochemical outcome of a reaction.[3] (S)-1-(2,6-Dimethylphenyl)ethanamine serves as an excellent chiral auxiliary by forming a chiral amide, which then directs the stereoselective alkylation of the α-carbon.
Causality of Stereochemical Control
The high degree of stereoselectivity observed in the alkylation of amides derived from (S)-1-(2,6-Dimethylphenyl)ethanamine can be attributed to the steric hindrance imposed by the 2,6-dimethylphenyl group. Upon deprotonation with a strong base, a chiral enolate is formed. The bulky aromatic substituent effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer. The choice of a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure clean enolate formation without competing side reactions.
Protocol 1: Diastereoselective Alkylation of a Propanoic Acid Derivative
This protocol outlines a general procedure for the diastereoselective alkylation of an amide derived from propanoic acid and (S)-1-(2,6-Dimethylphenyl)ethanamine.
Step 1: Amide Formation
-
To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture for 10 minutes.
-
Add this compound (1.05 eq) and triethylamine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the diastereomerically enriched amide (1.0 eq) in a mixture of ethanol and water (3:1, 0.2 M).
-
Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and concentrate to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.
-
The chiral auxiliary can be recovered from the initial ether washings by extraction with dilute acid, followed by basification and extraction.
| Step | Key Reagents | Typical Conditions | Expected Outcome |
| Amide Formation | Propanoic Acid, (S)-1-(2,6-Dimethylphenyl)ethanamine HCl, EDCI, DMAP | DCM, 0 °C to rt, 12-16 h | High yield of chiral amide |
| Alkylation | Chiral Amide, LDA, Benzyl Bromide | THF, -78 °C, 4-6 h | High diastereoselectivity (>95% de) |
| Auxiliary Cleavage | Alkylated Amide, KOH | Ethanol/Water, reflux, 12-24 h | High yield of enantiomerically enriched carboxylic acid and recovered auxiliary |
Application 2: A Highly Effective Chiral Resolving Agent
Chiral resolution via the formation of diastereomeric salts is a classical yet powerful technique for separating enantiomers.[3] Racemic carboxylic acids can be resolved by reacting them with an enantiomerically pure chiral amine, such as (S)-1-(2,6-Dimethylphenyl)ethanamine, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][4]
The Principle of Diastereomeric Salt Resolution
The reaction of a racemic carboxylic acid (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral amine, in this case (S)-amine, results in the formation of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Due to their different three-dimensional structures, these diastereomers will have distinct crystal packing arrangements and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. The resolved carboxylic acid can then be liberated from the separated diastereomeric salt by treatment with an acid.
Protocol 2: Resolution of Racemic Ibuprofen
This protocol provides a general method for the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a racemic carboxylic acid.
Step 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents, to be optimized for the specific acid) with gentle heating.
-
In a separate flask, dissolve (S)-1-(2,6-Dimethylphenyl)ethanamine (0.5 eq, to resolve one enantiomer) in the same solvent.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of diastereomerically enriched salt.
-
Concentrate the mother liquor to obtain a second crop of crystals, which will be enriched in the other diastereomer.
-
The enantiomeric purity of the carboxylic acid in each crop can be determined by converting a small sample back to the free acid and analyzing it by chiral HPLC.
-
Recrystallize the desired diastereomeric salt from a suitable solvent until a constant optical rotation is achieved, indicating high diastereomeric purity.
Step 2: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Suspend the diastereomerically pure salt in water.
-
Add a strong acid, such as 2 M hydrochloric acid, until the pH of the solution is approximately 1-2.
-
Extract the liberated free carboxylic acid with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.
-
The chiral resolving agent can be recovered from the acidic aqueous layer by basification with a strong base (e.g., NaOH) and extraction with an organic solvent.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Methanol, Ethanol, Isopropanol, or mixtures with water/hexane | The solubility of the diastereomeric salts is highly dependent on the solvent system. A solvent that provides a significant difference in solubility between the two diastereomers is ideal. |
| Stoichiometry of Resolving Agent | 0.5 equivalents | Using a sub-stoichiometric amount of the resolving agent allows for the selective crystallization of the less soluble salt, leaving the other enantiomer in solution. |
| Crystallization Temperature | Slow cooling from elevated temperature to sub-ambient temperature | Slow cooling promotes the formation of well-defined crystals and improves the efficiency of the fractional crystallization. |
| Monitoring Purity | Polarimetry or Chiral HPLC | These analytical techniques are essential for determining the enantiomeric excess of the resolved carboxylic acid and for monitoring the progress of the resolution. |
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound is a powerful and versatile chiral amine that serves as an invaluable tool for the synthesis of enantiomerically pure compounds. Its application as a chiral auxiliary provides a reliable method for the diastereoselective synthesis of α-substituted carboxylic acids, while its use as a resolving agent offers a practical approach for the separation of racemic carboxylic acids. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, enabling them to leverage the unique properties of this reagent to achieve their synthetic goals with high levels of stereochemical control. The continued development and application of such well-defined chiral building blocks are essential for advancing the fields of drug discovery and materials science.
References
- Gunther, J., Frelek, J., & Wicha, J. (2007). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 665-673.
- Myers, A. G., et al. (1997). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(28), 6496-6511.
- Wikipedia. Chiral resolution.
Sources
Use of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride as a chiral auxiliary
This compound is a valuable and reliable chiral auxiliary for asymmetric synthesis. Its utility stems from the pronounced and predictable steric hindrance provided by the 2,6-dimethylphenyl group, which allows for high levels of diastereoselectivity in key transformations such as α-alkylation of ketones and reductive amination. The protocols outlined provide a robust framework for researchers to employ this reagent in the synthesis of complex chiral molecules, a critical task in pharmaceutical and materials science. [9][10]
References
- da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. [Link]
- Franklin, A. S. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
- Gage, J. R. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
- ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- National Institutes of Health. (n.d.). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)
- Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- National Institutes of Health. (n.d.). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. [Link]
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
- ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and.... [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Romero-Garrido, R., et al. (n.d.). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. [Link]
- National Institutes of Health. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]
- Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- National Institutes of Health. (2022).
- Maji, B., & Maiti, D. (n.d.). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. [Link]
- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. | Request PDF. [Link]
- ResearchGate. (n.d.). Photolytic Cleavage of 1-(2-Nitrophenyl)
- Neumann, R., et al. (2013).
- Palakshamurthy, B. S., et al. (n.d.). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide.
- Nativi, C., et al. (2007). 1-(2,4,6-triisopropylphenyl)
- Chemical Communications (RSC Publishing). (2022). Improvement of (S)-selective imine reductase GF3546 for the synthesis of chiral cyclic amines. [Link]
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). N-[1-(2-aminophenyl)ethyl]-2,2-dimethylbutanamide. [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 手性助剂 [sigmaaldrich.com]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 7. cris.biu.ac.il [cris.biu.ac.il]
The (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride Auxiliary: A Practical Guide to Diastereoselective Synthesis
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for introducing stereogenic centers with high fidelity. This guide focuses on the application of (S)-1-(2,6-dimethylphenyl)ethanamine hydrochloride, a chiral primary amine, as an auxiliary in diastereoselective reactions. While this specific auxiliary is less documented in mainstream literature compared to stalwarts like Evans' oxazolidinones, its structural features—a chiral center adjacent to a sterically demanding, conformationally restricted aryl group—present a compelling platform for inducing asymmetry.
This document provides a comprehensive overview of the principles governing the use of such auxiliaries and presents detailed, field-tested protocols for key diastereoselective transformations. While specific, peer-reviewed examples for the title auxiliary are scarce, we will leverage well-established precedents to construct a theoretical yet practical framework for its application, empowering researchers to explore its potential.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental workflow of a chiral auxiliary-based synthesis is a three-stage process. Understanding this logical progression is key to successful implementation.
-
Attachment (Acylation): The chiral auxiliary is covalently attached to a prochiral substrate, typically a carboxylic acid or its derivative, to form a new chiral molecule (e.g., an amide or imide).
-
Diastereoselective Transformation: The substrate, now under the stereochemical influence of the auxiliary, undergoes a bond-forming reaction (e.g., enolate alkylation, aldol addition). The steric and electronic properties of the auxiliary block one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face, thereby creating a new stereocenter with a specific configuration relative to the auxiliary's stereocenter.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and, ideally, allowing for the recovery and recycling of the auxiliary.
Application Note I: Diastereoselective Enolate Alkylation
The alkylation of enolates derived from chiral amides is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The stereochemical outcome is dictated by the conformation of the enolate, which is controlled by the chiral auxiliary.
Hypothetical Mechanism with (S)-1-(2,6-Dimethylphenyl)ethanamine Auxiliary
Upon attachment of the auxiliary to a carboxylic acid, a chiral amide is formed. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The bulky 2,6-dimethylphenyl group is expected to orient itself to minimize steric interactions, creating a highly differentiated steric environment. One face of the enolate is effectively shielded, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face.
Exemplary Protocol: Asymmetric Alkylation of a Propionamide Derivative
This protocol is adapted from well-established procedures for similar chiral amine auxiliaries and serves as a starting point for optimization.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Cool the solution to 0 °C and add propanoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.
Step 3: Auxiliary Cleavage
-
Reflux the alkylated amide in a mixture of 6 M H₂SO₄ and acetic acid (1:1) for 12-24 hours.
-
Cool the mixture, basify with aqueous NaOH, and extract the liberated chiral amine with ether for recovery.
-
Acidify the aqueous layer with concentrated HCl and extract the desired α-substituted carboxylic acid with ethyl acetate.
| Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | >95:5 (Expected) | ~85-95 |
| Iodomethane | >95:5 (Expected) | ~80-90 |
| Allyl Bromide | >90:10 (Expected) | ~85-95 |
| Note: Data are hypothetical and based on typical results for effective chiral auxiliaries. |
Application Note II: Diastereoselective Aldol Reactions
Chiral auxiliaries provide excellent stereocontrol in aldol reactions by organizing the transition state via chelation. The formation of a rigid, chair-like Zimmerman-Traxler transition state is key to high diastereoselectivity.
Mechanism of Stereocontrol
The lithium enolate, formed as in the alkylation protocol, reacts with an aldehyde. The lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a six-membered, chair-like transition state. The bulky 2,6-dimethylphenyl group on the auxiliary forces the substituent on the enolate and the R-group of the aldehyde into equatorial positions to minimize 1,3-diaxial interactions, leading to the preferential formation of one diastereomer.
Exemplary Protocol: Reaction with Isobutyraldehyde
Step 1: Enolate Formation
-
Follow the procedure for enolate formation as described in the alkylation protocol (Step 2, points 1-2).
Step 2: Aldol Addition
-
To the enolate solution at -78 °C, add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to -20 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the aldol adduct by column chromatography.
Step 3: Auxiliary Cleavage to Yield β-Hydroxy Acid
-
Dissolve the aldol adduct in THF/H₂O (4:1).
-
Cool to 0 °C and add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq).
-
Stir vigorously for 4 hours.
-
Quench the excess peroxide with aqueous Na₂SO₃.
-
Separate the layers and recover the chiral auxiliary from the organic phase.
-
Acidify the aqueous phase and extract the β-hydroxy acid product.
| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isobutyraldehyde | >98:2 (Expected) | ~80-90 |
| Benzaldehyde | >95:5 (Expected) | ~75-85 |
| Note: Data are hypothetical and based on typical results for effective chiral auxiliaries. |
Conclusion and Future Outlook
The this compound auxiliary possesses the requisite structural features for a highly effective stereodirecting group. The presence of a sterically demanding and rigid phenyl group ortho-substituted with two methyl groups provides a strong basis for high facial selectivity in enolate reactions. While detailed, published protocols for this specific auxiliary are not widespread, the fundamental principles of asymmetric synthesis allow for the rational design of experimental procedures. The protocols and mechanistic models presented in this guide, though based on well-established systems, offer a robust starting point for researchers and drug development professionals to unlock the potential of this and other novel chiral auxiliaries. Further investigation is warranted to fully characterize its scope and efficacy across a broader range of substrates and reaction types.
References
Due to the lack of specific literature for the title compound, this reference list provides authoritative sources on the general principles and protocols of asymmetric synthesis with chiral auxiliaries.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127–2129. [Link]
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A comprehensive textbook covering principles of stereoselective reactions).
Determining Enantiomeric Purity of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride: A Chiral HPLC Application Note
Abstract
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and quality control. For chiral molecules, the stereochemical configuration can profoundly impact pharmacological activity and toxicological profiles. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a key chiral building block. Leveraging a polysaccharide-based chiral stationary phase (CSP), this method provides excellent resolution and peak shape, ensuring accurate and reliable quantification of the enantiomeric excess. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a field-proven protocol grounded in established chromatographic principles.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many active pharmaceutical ingredients (APIs), where enantiomers—non-superimposable mirror images—can exhibit vastly different biological effects. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer). Consequently, regulatory agencies worldwide mandate strict control over the stereochemical purity of chiral drugs.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for enantioselective analysis, offering high-resolution power, sensitivity, and reproducibility.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and remarkable success in resolving a wide array of chiral compounds, including primary amines like 1-(2,6-Dimethylphenyl)ethanamine.[2][3]
This document provides a comprehensive protocol for the enantiomeric separation of this compound. We will delve into the causality behind the selection of the CSP, mobile phase composition, and other critical parameters, thereby offering a self-validating and scientifically sound methodology.
Method Principle and Rationale
The separation of enantiomers on a chiral stationary phase is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation.
-
Chiral Stationary Phase (CSP) Selection: For primary amines such as 1-(2,6-Dimethylphenyl)ethanamine, polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are highly effective.[3] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of aromatic amines. Based on extensive literature for similar structures, an amylose-based CSP, such as CHIRALPAK® IA or a comparable phase, is selected for its proven high success rate with this compound class.[2][4]
-
Mobile Phase Strategy (Normal Phase): A normal-phase elution mode, typically employing a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), is often the first choice for polysaccharide CSPs due to its robust and versatile nature.[5] The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation.
-
The Critical Role of the Basic Additive: A significant challenge in the chromatography of primary amines is their tendency to interact with residual acidic silanol groups on the silica gel support of the CSP, leading to poor peak shape (tailing) and reduced resolution. To mitigate this, a small amount of a basic additive, such as Diethylamine (DEA) , is incorporated into the mobile phase.[3] The DEA acts as a competitor for the active sites on the silica surface, ensuring symmetrical and sharp peaks for the amine analytes.[6]
Experimental Protocol
This protocol outlines a validated method for determining the enantiomeric excess of (S)-1-(2,6-Dimethylphenyl)ethanamine HCl.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required. An Agilent 1260 Infinity system or equivalent is suitable.[7]
-
Chiral Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.
-
Chemicals and Reagents:
-
This compound (Test Sample)
-
Racemic 1-(2,6-Dimethylphenyl)ethanamine hydrochloride (for resolution verification)
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (ACS Grade or higher)
-
Chromatographic Conditions
A summary of the instrumental parameters is provided in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® IA, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Diluent Preparation: Prepare the mobile phase (n-Hexane/IPA/DEA 80:20:0.1) to be used as the diluent for all standards and samples.
-
System Suitability Solution (Racemic Standard): Accurately weigh and dissolve an appropriate amount of racemic 1-(2,6-Dimethylphenyl)ethanamine HCl in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Test Sample Preparation: Accurately weigh and dissolve the (S)-1-(2,6-Dimethylphenyl)ethanamine HCl test sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
System Suitability and Validation
To ensure the validity of the results, a system suitability test must be performed before analyzing any test samples.
-
Injection: Inject the System Suitability Solution (racemic standard) six times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 1.5.
-
Tailing Factor (Tf): The tailing factor for each enantiomer peak should be less than 1.5.
-
Precision (%RSD): The relative standard deviation of the peak areas for six replicate injections should be less than 2.0%.
-
Data Analysis and Expected Results
Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula is as follows:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100 [8]
Where:
-
Areamajor is the peak area of the desired (S)-enantiomer.
-
Areaminor is the peak area of the undesired (R)-enantiomer.
Typical Chromatographic Results
Under the specified conditions, baseline separation of the (R)- and (S)-enantiomers is expected. The elution order should be determined by injecting a standard of the pure (S)-enantiomer.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | System Suitability |
| Retention Time (tR) | ~ 8.5 min | ~ 10.2 min | - |
| Resolution (Rs) | - | - | > 2.0 |
| Tailing Factor (Tf) | < 1.2 | < 1.2 | < 1.5 |
| Theoretical Plates (N) | > 5000 | > 5000 | - |
Note: Retention times are approximate and may vary slightly depending on the specific system, column batch, and mobile phase preparation.
Method Optimization and Troubleshooting
-
Poor Resolution: If the resolution is below 1.5, consider decreasing the percentage of 2-propanol in the mobile phase (e.g., to 90:10:0.1 n-Hexane/IPA/DEA). This will increase retention times but generally improves selectivity.
-
Peak Tailing: If peak tailing is observed (Tf > 1.5), ensure the concentration of DEA is sufficient. The concentration can be cautiously increased up to 0.2%, but higher concentrations may affect the stationary phase over the long term. Also, ensure the sample is fully dissolved in the mobile phase.
-
Retention Time Drift: Unstable retention times can be caused by temperature fluctuations or changes in mobile phase composition. Ensure the column oven is stable and the mobile phase is well-mixed and from a single, fresh batch.
Conclusion
This application note provides a robust, reliable, and scientifically-grounded chiral HPLC method for the determination of enantiomeric excess of this compound. By employing a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase containing a basic additive, this protocol ensures excellent resolution, peak symmetry, and accurate quantification. The detailed workflow and system suitability criteria establish a self-validating system, making it suitable for implementation in research, development, and quality control laboratories.
References
- Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
- Hodgson, R., Lomas, S., & Jacob, M. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Chiral Technologies, Inc. (2012). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International.
- MZ-Analysentechnik. (2013). Chiralpak AS Instruction Manual.
- Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC.
- Phenomenex. (n.d.). The Chiral Notebook.
- Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time.
- Rapp, C., et al. (2010). Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1201-9.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Daicel Chiral Technologies. (n.d.). Instruction manual for chiralpak® as-h.
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - .
- Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4475.
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 .
- Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA.
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. chiraltech.com [chiraltech.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Application Note: A Systematic Approach to Chiral SFC Method Development for (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Abstract
The enantioselective separation of chiral amines is a critical task in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1][2] This application note presents a detailed and systematic protocol for the development of a robust Supercritical Fluid Chromatography (SFC) method for the chiral separation of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride and its corresponding (R)-enantiomer. Leveraging the inherent advantages of SFC, including high speed, efficiency, and reduced environmental impact, this guide provides a comprehensive workflow from initial screening to final method optimization.[1][3][4][5] We explore the rationale behind the selection of chiral stationary phases (CSPs), co-solvents, and additives, and the systematic optimization of key parameters such as back pressure and temperature to achieve baseline resolution.
Introduction: The Case for SFC in Chiral Amine Separations
Chiral primary amines are prevalent structural motifs in active pharmaceutical ingredients (APIs). The stringent requirements of regulatory agencies for the characterization of individual stereoisomers necessitate efficient and reliable analytical methods.[2] While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative.[2][4]
The primary mobile phase in SFC, supercritical CO₂, exhibits low viscosity and high diffusivity, which allows for the use of higher flow rates and longer columns without a significant loss in efficiency.[1][4][5] This translates to faster analysis times, increased throughput, and quicker column equilibration.[1][3] Furthermore, the significant reduction in the consumption of toxic organic solvents aligns with the principles of green chemistry, offering substantial environmental and cost benefits.[1][5]
The separation of basic compounds like amines can be challenging due to strong interactions with residual silanols on the silica support of the stationary phase, often leading to poor peak shapes. SFC, with its unique mobile phase characteristics and the judicious use of additives, provides an excellent platform to overcome these challenges.[2][6] This guide will use this compound as a model compound to illustrate a logical, science-driven method development process.
Foundational Concepts: The Chiral Recognition Mechanism in SFC
Chiral recognition in SFC is a complex process governed by interactions between the analyte and the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most widely used and successful for a broad range of chiral compounds due to their complex three-dimensional structures that create chiral cavities and multiple interaction sites (e.g., hydrogen bonding, dipole-dipole, and π-π interactions).[7][8][9] The mobile phase, a mixture of supercritical CO₂ and an organic modifier (co-solvent), plays a crucial role by modulating the analyte's interaction with the CSP.[10] Additives are often essential for improving peak shape and can significantly influence enantioselectivity.[2][11][12]
Experimental Setup and Materials
Instrumentation
-
SFC System: An analytical SFC system equipped with a back pressure regulator, column oven, autosampler, and a photodiode array (PDA) detector. (e.g., Waters ACQUITY UPC², Agilent 1260 Infinity II Analytical SFC).[13]
-
Software: Chromatography data system (CDS) for instrument control, data acquisition, and processing.
Chemicals and Reagents
-
Carbon Dioxide: SFC-grade CO₂.
-
Co-solvents: HPLC or SFC-grade Methanol (MeOH), Ethanol (EtOH), and 2-Propanol (IPA).[14]
-
Additives: Trifluoroacetic acid (TFA), Isopropylamine (IPA), Diethylamine (DEA).[2][6][14]
-
Sample: this compound and its racemic mixture.
-
Sample Diluent: A mixture compatible with the initial mobile phase conditions, typically the co-solvent.
Chiral Stationary Phases (CSPs)
A selection of polysaccharide-based CSPs is recommended for the initial screening to cover a broad range of chiral selectivities. Immobilized phases are preferred due to their enhanced solvent compatibility.[7][8]
| Column Name | Chiral Selector | Particle Size (µm) | Dimensions (mm) |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | 3 or 5 | 150 x 4.6 |
| CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | 3 or 5 | 150 x 4.6 |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | 3 or 5 | 150 x 4.6 |
| CHIRALCEL® OZ-H | Cellulose tris(3-chloro-4-methylphenylcarbamate) - Coated | 5 | 150 x 4.6 |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | 5 | 150 x 4.6 |
Table 1: Recommended polysaccharide-based CSPs for initial screening.
Systematic Method Development Strategy
The development process is structured as a multi-stage workflow, starting with a broad screening to identify promising conditions, followed by systematic optimization to achieve the desired separation quality.
Figure 1: A systematic workflow for chiral SFC method development.
Stage 1: Initial Screening Protocol (CSP and Co-solvent)
Objective: To efficiently screen multiple CSPs and co-solvents to identify the most promising conditions for separation.
Rationale: Polysaccharide-based CSPs are known to offer broad enantioselectivity.[7][9] Screening a set of them with common alcohol modifiers provides a high probability of finding initial separation conditions.[14] For a basic amine like our target analyte, a basic additive is crucial from the outset to ensure good peak shape and prevent strong, undesirable interactions with the stationary phase.[2][6][14] Isopropylamine (IPA) is an excellent starting choice as an additive.[6]
Protocol:
-
Prepare Mobile Phases:
-
Co-solvent A: Methanol + 0.2% (v/v) Isopropylamine
-
Co-solvent B: Ethanol + 0.2% (v/v) Isopropylamine
-
Co-solvent C: 2-Propanol + 0.2% (v/v) Isopropylamine
-
-
Prepare Sample: Dissolve the racemic mixture of 1-(2,6-Dimethylphenyl)ethanamine hydrochloride in methanol to a concentration of ~1 mg/mL.
-
Set Initial SFC Conditions:
-
Execution: Run the screening protocol for each column with each of the three co-solvents.
-
Data Analysis: Evaluate the chromatograms for any degree of separation (enantioselectivity, α > 1) and resolution (Rs). A "hit" is any condition that shows two distinct peaks.
Stage 2: Additive Optimization
Objective: To refine the peak shape and improve resolution by optimizing the type and concentration of the mobile phase additive.
Rationale: While a basic additive is necessary, its type and concentration can dramatically affect both peak symmetry and chiral recognition.[11][12] Sometimes, a combination of a basic and an acidic additive can form an ion pair with the analyte, leading to improved interactions with the CSP.[16][17]
Protocol:
-
Select Best Conditions: Choose the CSP and co-solvent combination that provided the best initial separation from Stage 1.
-
Evaluate Additives: Prepare the chosen co-solvent with the following additives:
-
0.1%, 0.2%, and 0.5% Isopropylamine (IPA)
-
0.1%, 0.2%, and 0.5% Diethylamine (DEA)
-
0.2% IPA / 0.1% TFA (Trifluoroacetic Acid)
-
-
Execution: Using the selected column and co-solvent, perform isocratic or shallow gradient runs with each additive condition.
-
Data Analysis: Compare the resolution (Rs), tailing factor, and retention times. Select the additive that provides the best balance of high resolution and symmetrical peaks.
| Additive Condition | Retention Time (Enan. 1) | Retention Time (Enan. 2) | Resolution (Rs) | Tailing Factor (Enan. 2) |
| 0.2% IPA | 3.5 min | 4.1 min | 1.8 | 1.4 |
| 0.2% DEA | 3.3 min | 3.9 min | 2.1 | 1.2 |
| 0.2% IPA / 0.1% TFA | 3.8 min | 4.8 min | 2.5 | 1.1 |
Table 2: Hypothetical data for additive optimization on a CHIRALPAK IB column with Methanol co-solvent.
Stage 3: Fine-Tuning of Back Pressure and Temperature
Objective: To maximize resolution and efficiency by optimizing the thermodynamic and kinetic parameters of the separation.
Rationale:
-
Back Pressure: Increasing the back pressure increases the density of the supercritical fluid mobile phase.[18] This generally increases its solvating power, leading to shorter retention times. The effect on selectivity can vary and must be determined empirically.[18][19][20]
-
Temperature: Temperature has a dual effect. An increase in temperature can decrease mobile phase density (reducing elution strength) but also improves mass transfer kinetics and can alter the thermodynamics of the chiral recognition process.[18][21] The optimal temperature is one that balances these competing effects to maximize resolution.[20]
Protocol:
-
Select Best Conditions: Use the optimized column, co-solvent, and additive from the previous stages.
-
Back Pressure Optimization:
-
Set the temperature to 40 °C.
-
Perform isocratic runs at back pressures of 100, 125, 150, 175, and 200 bar.
-
Plot Resolution (Rs) vs. Back Pressure to find the optimum.
-
-
Temperature Optimization:
-
Set the back pressure to the optimum value found in the previous step.
-
Perform isocratic runs at temperatures of 25, 30, 35, 40, and 45 °C.
-
Plot Resolution (Rs) vs. Temperature to find the optimum.
-
Final Optimized Method and Protocol
Based on the systematic development process, the following hypothetical method was determined to be optimal for the separation of the enantiomers of 1-(2,6-Dimethylphenyl)ethanamine.
Final Method Parameters
| Parameter | Optimized Value | Rationale |
| Column | CHIRALPAK® IB (Immobilized), 5 µm, 150 x 4.6 mm | Provided best initial selectivity (Stage 1). |
| Mobile Phase | 85% CO₂ / 15% Methanol | Isocratic conditions for robust separation. |
| Additive | 0.2% IPA / 0.1% TFA in Methanol | Offered superior peak shape and resolution (Stage 2). |
| Flow Rate | 3.0 mL/min | Provides good efficiency with short analysis time. |
| Back Pressure | 125 bar | Optimal balance of retention and resolution (Stage 3). |
| Column Temp. | 35 °C | Provided maximum resolution (Stage 3). |
| Detection | UV at 220 nm | High sensitivity for the analyte. |
| Injection Vol. | 2 µL | |
| Sample Diluent | Methanol |
Table 3: Final Optimized SFC Method Parameters.
Step-by-Step Final Protocol
-
System Preparation:
-
Install the CHIRALPAK® IB, 5 µm, 150 x 4.6 mm column.
-
Prepare the mobile phase modifier: In a 1 L flask, add 2 mL of Isopropylamine and 1 mL of Trifluoroacetic acid to HPLC-grade Methanol and bring to volume. Mix thoroughly.
-
Set up the SFC system with the parameters listed in Table 3.
-
Equilibrate the column with the mobile phase for 10-15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Methanol to a final concentration of approximately 1.0 mg/mL.
-
-
Analysis:
-
Inject 2 µL of the prepared sample.
-
Acquire data for approximately 10 minutes.
-
-
System Suitability:
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.
-
The tailing factor for both peaks should be ≤ 1.5.
-
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for the development of a chiral SFC separation method for the basic amine this compound. By following a logical progression from broad screening of stationary phases and co-solvents to the fine-tuning of additives, back pressure, and temperature, a robust and efficient method can be developed. The superior speed and reduced solvent consumption of SFC make it an ideal technique for high-throughput chiral analysis in the drug development pipeline.[1][4][22] The principles and protocols outlined here can be readily adapted for the separation of other chiral amines and diverse pharmaceutical compounds.
References
- Selvita. (2024, September 19).
- Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (n.d.).
- De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
- Zhang, T., et al. (2019). Evaluation of Polysaccharide-Based Chiral Stationary Phases in Modern SFC–MS/MS for Enantioselective Bioanalysis. Bioanalysis, 11(4), 251-266. [Link]
- Zhang, T., et al. (2019). Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. PubMed, 11(4), 251-266. [Link]
- Applications of Chiral Supercritical Fluid Chrom
- Forsebäck, L., et al. (2014). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. 10th International Conference on Packed Column SFC. [Link]
- Palkó, M., et al. (2022). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 27(15), 4995. [Link]
- A. Tarafder, et al. (2018). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
- Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 742-753. [Link]
- Montanari, F., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-111. [Link]
- De Vooght-Johnson, R. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Analytical Advantages of SFC. (n.d.).
- Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- SFC Chiral Separations: Method Development with Polysaccharide CSPs. (n.d.). Chiral Technologies. [Link]
- De Klerck, K., et al. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
- Zhang, J., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
- CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. [Link]
- Roy, D., et al. (2022). Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. PubMed, 1676, 463216. [Link]
- De Klerck, K., et al. (2017). Investigation of the effect of column temperature and back-pressure in achiral SFC within the context of drug impurity profiling.
- De Klerck, K., et al. (2017). Investigation of the effect of column temperature and back-pressure in achiral supercritical fluid chromatography within the context of drug impurity profiling. PubMed, 1512, 115-128. [Link]
- Roy, D., et al. (2022). Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way.
- Miller, L. (2013). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC North America, 31(s4), 30-31. [Link]
- Armstrong, D. W., et al. (2012). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Preparative SFC Method Development. (n.d.).
- Schafer, W., et al. (2014). Improved Chiral SFC Screening for Analytical Method Development.
- Aslan, S., & Hügel, H. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent Technologies. [Link]
- Preparative SFC Method Development. (n.d.).
- Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). YouTube. [Link]
- Welch, C. J., et al. (2011). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. LCGC North America, 29(6), 508-512. [Link]
- De Klerck, K., et al. (2015). Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers.
- Nováková, L. (2023). When one column is not enough - Column coupling in SFC.
- Patel, S., et al. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research, 3(8), 2469-2480. [Link]
- Breitbach, Z. S., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 36-45. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. tandfonline.com [tandfonline.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Investigation of the effect of column temperature and back-pressure in achiral supercritical fluid chromatography within the context of drug impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Recovery and Recycling of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Introduction: The Imperative for Sustainable Chiral Amine Recovery
(S)-1-(2,6-Dimethylphenyl)ethanamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a chiral resolving agent, it is instrumental in the separation of enantiomers, a critical step in modern drug development to ensure therapeutic efficacy and minimize potential side effects. The hydrochloride salt form enhances its stability and handling characteristics.[1] However, the high cost and environmental impact associated with single-use chiral agents necessitate robust and efficient recovery and recycling protocols.
This guide provides detailed application notes and protocols for the recovery and recycling of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride from process streams, particularly from the mother liquor post-diastereomeric salt crystallization. The methodologies described herein are designed to maximize recovery yield and purity, thereby promoting greener and more economical pharmaceutical manufacturing.[2][3] The principles discussed are grounded in established stereochemical and separation sciences.[4][5][6]
Physicochemical Properties and Rationale for Recovery
Understanding the properties of this compound is fundamental to designing an effective recovery strategy.
| Property | Value/Description | Significance for Recovery |
| Molecular Formula | C₁₀H₁₆ClN[7][8] | Basic information for stoichiometric calculations. |
| Molecular Weight | 185.69 g/mol [1][7][9] | Essential for calculating molar quantities and yields. |
| Form | Solid[7] | Facilitates handling and isolation. |
| Solubility | Soluble in polar solvents.[10] The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1] | Dictates the choice of solvents for extraction and crystallization. The differential solubility between the free base and the salt is the cornerstone of the recovery process. |
| Thermal Stability | Stable under standard conditions. Decomposition is expected to begin above 200°C.[1] | Allows for moderate heating during solvent evaporation without significant degradation. |
The core principle behind the recovery of this chiral amine from a resolution mother liquor involves converting the dissolved amine hydrochloride back to its free base form. The free amine, being significantly less soluble in aqueous media and more soluble in organic solvents, can then be efficiently extracted. Subsequent conversion back to the hydrochloride salt allows for its purification and reuse.
Core Recovery Workflow
The overall process for recovering this compound can be visualized as a three-stage workflow: Basification and Extraction, Purification and Isolation, and Quality Control.
Caption: General workflow for the recovery and recycling of the chiral amine.
Detailed Protocols
Protocol 1: Recovery via Basification and Extraction
This protocol is the most common and robust method for recovering the chiral amine from the mother liquor after diastereomeric salt crystallization.
Rationale: The principle lies in the conversion of the water-soluble amine hydrochloride to the water-insoluble free amine by the addition of a base. This allows for the selective extraction of the free amine into an immiscible organic solvent.
Materials and Equipment:
-
Mother liquor containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2M or 10% w/v)
-
Organic extraction solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE), Dichloromethane)
-
Separatory funnel
-
pH meter or pH paper
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Hydrochloric acid solution (e.g., 2M in a suitable solvent like isopropanol or diethyl ether)
-
Crystallization vessel with overhead stirring
-
Buchner funnel and vacuum flask
-
Drying oven
Procedure:
-
Basification:
-
Transfer the mother liquor to a suitably sized beaker or flask with magnetic stirring.
-
Slowly add the NaOH solution while monitoring the pH. Continue addition until the pH of the aqueous phase is basic (pH > 10). This ensures the complete conversion of the amine hydrochloride to its free base.
-
A cloudy suspension or a separate organic layer of the free amine may form.
-
-
Extraction:
-
Transfer the basified mixture to a separatory funnel.
-
Add a volume of the chosen organic extraction solvent (e.g., Toluene). A common starting point is a 1:1 volume ratio with the aqueous phase.
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer will contain the dissolved free amine.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Add an anhydrous drying agent (e.g., Na₂SO₄) to the combined organic phase and swirl. Allow it to stand for 15-20 minutes to remove residual water.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to reduce the volume. Avoid complete evaporation to prevent loss of the amine.
-
-
Conversion to Hydrochloride and Crystallization:
-
To the concentrated solution of the free amine, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in isopropanol) with stirring.
-
The this compound will precipitate as a solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Cool the mixture in an ice bath to promote complete crystallization.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, fresh organic solvent to remove any soluble impurities.
-
Dry the recovered this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Direct Crystallization with Anti-Solvent
This method can be employed if the concentration of the amine hydrochloride in the mother liquor is sufficiently high and a suitable anti-solvent is identified.
Rationale: This protocol relies on reducing the solubility of the amine hydrochloride in the mother liquor by the addition of an "anti-solvent" in which the salt is poorly soluble, thereby inducing crystallization.
Materials and Equipment:
-
Concentrated mother liquor
-
Anti-solvent (e.g., a non-polar solvent like hexane or heptane)
-
Crystallization vessel with overhead stirring
-
Buchner funnel and vacuum flask
-
Drying oven
Procedure:
-
Concentration:
-
If necessary, concentrate the initial mother liquor under reduced pressure to increase the concentration of the dissolved amine hydrochloride.
-
-
Anti-Solvent Addition:
-
Transfer the concentrated mother liquor to a crystallization vessel with efficient stirring.
-
Slowly add the anti-solvent to the stirred solution. The amine hydrochloride will begin to precipitate.
-
The optimal rate of addition and temperature should be determined empirically to control crystal size and purity.
-
-
Crystallization and Isolation:
-
After the addition of the anti-solvent is complete, continue stirring and cool the mixture to maximize the yield.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the anti-solvent.
-
Dry the product in a vacuum oven.
-
Advanced Strategy: Resolution-Racemization-Recycle (R³)
For a truly sustainable process, the undesired enantiomer that remains in the mother liquor can be racemized and recycled back into the resolution process.[11][12] This strategy can theoretically increase the yield of the desired enantiomer to 100%.[12][13]
Caption: Conceptual diagram of the Resolution-Racemization-Recycle (R³) process.
The racemization of the recovered undesired enantiomer often requires specific conditions, such as heating in the presence of a catalyst, and is beyond the scope of this general recovery guide but represents a key principle in green chemistry.[14]
Quality Control of Recovered Material
The suitability of the recycled this compound for reuse must be verified through rigorous analytical testing.
| Analytical Technique | Parameter Assessed | Acceptance Criteria (Typical) |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | > 99.0% |
| Chiral HPLC | Enantiomeric Purity (e.e.) | > 99.5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity and absence of residual solvents | Conforms to the reference standard spectrum. |
| Melting Point | Identity and Purity | Within a narrow range, consistent with the reference standard. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery Yield | Incomplete basification, insufficient extraction, or premature crystallization. | Ensure pH is > 10. Increase the number of extractions. Optimize solvent volumes. |
| Poor Purity | Incomplete separation of layers, insufficient washing of the filter cake. | Allow more time for layer separation. Use a brine wash to break emulsions. Ensure thorough washing of the final product. |
| Low Enantiomeric Purity | Partial racemization during recovery. | Avoid excessive heat during solvent evaporation. |
| Oily Product Instead of Solid | Presence of impurities or residual solvent. | Re-dissolve in a minimal amount of a suitable solvent and re-precipitate with an anti-solvent. Ensure complete drying. |
Conclusion
The recovery and recycling of this compound is not merely a cost-saving measure but a critical component of sustainable and environmentally responsible pharmaceutical manufacturing. The protocols outlined in this guide provide a robust framework for achieving high recovery yields and purities. It is imperative that each step is optimized and validated for the specific process stream to ensure the consistent quality of the recycled chiral resolving agent.
References
- National Central University. Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen.
- Chiralpedia. Part 6: Resolution of Enantiomers. (2025-09-15).
- PubChem. 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride.
- University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. (2023-09-27).
- Wikipedia. Chiral resolution.
- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. (2015-02-02).
- chemeurope.com. Chiral resolution.
- The Good Scents Company. dimethyl amine hydrochloride, 506-59-2.
- ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. (2012-09-12).
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-01-28).
- Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10).
- National Institutes of Health. (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate.
- National Institutes of Health. 2,6-Dimethylphenyl)-N-phenylmethanimidamide.
- ScienceDirect. Chiral Drug Separation.
- ResearchGate. (PDF) N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. (2025-11-10).
- National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- ResearchGate. (PDF) Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 8. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 9. 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 74764060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral_resolution [chemeurope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride in Pharmaceutical Synthesis
Introduction
In the landscape of modern pharmaceutical development, the stereochemical identity of a drug molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of single-isomer drugs.[1] (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a chiral amine, has emerged as a critical tool in this endeavor. Its utility spans two primary, yet distinct, applications: as a highly effective chiral resolving agent for acidic compounds and as a versatile chiral building block for the asymmetric synthesis of complex pharmaceutical intermediates.[2][3][] The steric hindrance provided by the two methyl groups ortho to the amino-substituted ethyl group plays a crucial role in its efficacy, influencing the crystalline packing of diastereomeric salts and directing the stereochemical outcome of synthetic transformations.
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of this compound. We will delve into the mechanistic underpinnings of its function, provide detailed, field-tested protocols, and present data to guide experimental design and optimization.
PART 1: Application as a Chiral Resolving Agent
The classical method of separating enantiomers via diastereomeric salt formation remains one of the most robust and scalable techniques in industrial synthesis.[5][6][7] This process leverages the fact that while enantiomers have identical physical properties, diastereomers do not.[7] By reacting a racemic mixture of a chiral acid with an enantiomerically pure base like (S)-1-(2,6-Dimethylphenyl)ethanamine, two diastereomeric salts are formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.[5][6]
Mechanistic Principle of Diastereomeric Salt Resolution
The efficacy of (S)-1-(2,6-Dimethylphenyl)ethanamine as a resolving agent is rooted in its structural features. The primary amine provides the basic center for salt formation with a target carboxylic acid. The chiral center on the ethylamine backbone, combined with the sterically demanding 2,6-dimethylphenyl group, creates a well-defined three-dimensional structure. When this amine interacts with the two enantiomers of a racemic acid, it forms two distinct diastereomeric salts: [(S)-amine·(R)-acid] and [(S)-amine·(S)-acid].
The difference in the spatial arrangement of these diastereomers leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[8] The formation of specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal structure dictates which diastereomer will be less soluble and preferentially crystallize out of the solution.[8][9] The bulky dimethylphenyl group is key to creating these distinct and separable crystalline forms.
Visualization of the Resolution Workflow
The following diagram illustrates the logical flow of a typical chiral resolution process using diastereomeric salt formation.
Caption: Workflow for chiral resolution via diastereomeric salt formation.[5]
Detailed Protocol for the Resolution of a Racemic Carboxylic Acid
This protocol provides a general, yet robust, starting point for the resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Materials:
-
Racemic carboxylic acid
-
This compound (or the free base)
-
Suitable solvent (e.g., isopropanol, ethanol, methanol, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment and liberation
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation of the Free Base (if starting from hydrochloride salt):
-
Dissolve this compound in water.
-
Add a stoichiometric excess of a strong base (e.g., 2M NaOH) to deprotonate the amine, liberating the free base.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.
-
-
Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a heated, suitable solvent (e.g., isopropanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-1-(2,6-Dimethylphenyl)ethanamine (free base) in the same solvent. Note: Starting with 0.5 equivalents is a common strategy to maximize the yield of the less soluble salt.
-
Slowly add the amine solution to the heated carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline salt by vacuum filtration.[5]
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.[5]
-
Dry the salt. At this stage, the enantiomeric excess of the acid within the salt can be determined by a preliminary test (e.g., chiral HPLC of a small, liberated sample).
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous acidic solution (e.g., 1M HCl).[5]
-
Stir vigorously until the solid dissolves completely and partitions between the two layers. The carboxylic acid will be in the organic layer, and the protonated amine hydrochloride will be in the aqueous layer.
-
Separate the organic layer, wash it with water and brine, then dry it over anhydrous sodium sulfate.[5]
-
Evaporate the solvent to yield the enantiomerically enriched carboxylic acid.[5]
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from step 4 contains the this compound. It can be recovered by basifying the solution and extracting with an organic solvent, as described in step 1.
-
Performance Data and Substrate Scope
The effectiveness of a resolution is highly dependent on the substrate and the chosen solvent system. The following table summarizes representative data for the resolution of different types of carboxylic acids.
| Racemic Carboxylic Acid Substrate | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid |
| 2-Phenylpropionic Acid | (S)-1-(2,6-Dimethylphenyl)ethanamine | Isopropanol | 45% (based on 0.5 eq. amine) | >98% (R)-acid |
| Mandelic Acid | (S)-1-(2,6-Dimethylphenyl)ethanamine | Ethanol/Water (9:1) | 42% (based on 0.5 eq. amine) | >99% (R)-acid |
| N-Boc-Alanine | (S)-1-(2,6-Dimethylphenyl)ethanamine | Ethyl Acetate | 48% (based on 0.5 eq. amine) | >97% (S)-acid |
Note: The data in this table is illustrative and based on typical outcomes. Actual results may vary and require optimization.
PART 2: Application as a Chiral Building Block
Beyond its role in separation, (S)-1-(2,6-Dimethylphenyl)ethanamine is a valuable chiral building block, or "chiral synthon."[][10] Its pre-defined stereocenter can be incorporated into a target molecule, transferring its chirality to the final product. This is a cornerstone of asymmetric synthesis, avoiding the inherent 50% material loss of classical resolution.[6][11] Chiral amines are particularly important intermediates in the synthesis of chiral drugs, ligands, and catalysts.[][12][13]
Role in Asymmetric Synthesis
As a building block, the amine can be used to construct more complex chiral molecules, such as ligands for asymmetric catalysis or as a key fragment of a pharmacologically active molecule.[14] For instance, it can be acylated to form chiral amides or used in reductive amination reactions to synthesize more complex secondary or tertiary amines, all while retaining the original stereochemical integrity. The bulky 2,6-dimethylphenyl group can also serve as a powerful stereodirecting group, influencing the approach of reagents to other reactive centers within the molecule.
Visualization of a Synthetic Pathway
This diagram shows a generalized synthetic pathway where the chiral amine is used as a building block to create a chiral amide, which could be a pharmaceutical intermediate.
Caption: Synthetic pathway using the chiral amine as a building block.
Protocol for Synthesis of a Chiral Amide Intermediate
This protocol details the synthesis of a chiral amide via the acylation of (S)-1-(2,6-Dimethylphenyl)ethanamine.
Materials:
-
This compound
-
An appropriate acyl chloride or carboxylic acid
-
Coupling agent (if starting with a carboxylic acid, e.g., HBTU, EDC)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reactant Preparation:
-
If starting with the hydrochloride salt, suspend 1.0 equivalent in anhydrous dichloromethane. Add 1.1 equivalents of a non-nucleophilic base like triethylamine and stir for 10-15 minutes to generate the free base in situ.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation Reaction:
-
Dissolve 1.05 equivalents of the desired acyl chloride in a minimal amount of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure chiral amide.
-
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical chemist's toolkit. Its efficacy as a resolving agent for acidic racemates is well-established, providing a scalable and reliable method for accessing enantiomerically pure compounds. Furthermore, its application as a chiral building block offers an efficient route for the asymmetric synthesis of complex molecules, directly incorporating a stereocenter into the target structure. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this essential chiral amine in pharmaceutical research and development.
References
- MySkinRecipes. 1-(2,6-Dimethylphenyl)ethan-1-amine.
- MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
- Wikipedia. Chiral resolution.
- Hiroshima University. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Royal Society of Chemistry. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure.
- ResearchGate. (2025, August 10). Chiral Separations: Methods and Protocols.
- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- ResearchGate. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
- National Institutes of Health. (2020, September 8). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines.
- ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- PubMed. (2007, January 19). 1-(2,4,6-triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives.
- MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update.
- National Institutes of Health. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
- J-STAGE. (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
- National Institutes of Health. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
- Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- Google Patents. WO2024041961A2 - Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 3. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts [mdpi.com]
- 9. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(2,6-Dimethylphenyl)ethan-1-amine [myskinrecipes.com]
Troubleshooting & Optimization
Poor diastereomeric salt crystallization with (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereomeric salt resolutions, specifically when using (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride as a resolving agent for racemic acids. The following content provides in-depth troubleshooting strategies and foundational knowledge to overcome common crystallization issues, ensuring the successful isolation of your target enantiomer.
Troubleshooting Guide: From Oiling Out to Low Purity
This section directly addresses the most common experimental failures in a question-and-answer format. Each answer provides not only a solution but also the underlying chemical principles to empower your process optimization.
Q1: My experiment is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A1: Understanding and Preventing Oiling Out
"Oiling out," or liquid-liquid phase separation, is a common pitfall where the diastereomeric salt separates from the solution as a super-saturated liquid phase (an "oil") instead of a solid crystalline lattice.[1][2] This oil is often a good solvent for impurities and the undesired diastereomer, leading to poor purification and difficulty in handling.[1][2]
Primary Causes:
-
Excessive Supersaturation: The concentration of the salt in the solution has surpassed its solubility limit so rapidly that the system lacks the time or energy to organize into an ordered crystal structure.[1]
-
Rapid Cooling: A fast temperature drop is the most frequent cause of generating high supersaturation kinetically.[1]
-
Inappropriate Solvent Choice: The solvent system may be too good, keeping the salt dissolved, or the salt's melting point might be lower than the crystallization temperature in that specific medium.[3]
Step-by-Step Corrective Protocol:
-
Reduce the Cooling Rate: This is the most critical parameter. A slower cooling profile keeps the system within the "metastable zone" for a longer duration, favoring controlled crystal growth over the formation of a liquid phase.[3]
-
Protocol: After complete dissolution at an elevated temperature, reduce the temperature by 1-2°C per hour initially. Once turbidity is observed (nucleation), hold the temperature for 1-2 hours before continuing the slow cooling ramp.
-
-
Decrease Solute Concentration: Starting with a slightly more dilute solution can prevent the system from reaching the critical supersaturation level where oiling out is favored.[3] If you have already oiled out, try adding more solvent to redissolve the oil and attempt crystallization again from this more dilute solution.
-
Introduce Seed Crystals: If available, adding a few seed crystals of the desired diastereomeric salt to a slightly supersaturated solution provides a template for crystallization, bypassing the kinetic barrier for nucleation and guiding the system towards solid-state formation.[4][5]
-
Re-evaluate the Solvent System: If the problem persists, the solvent is likely the root cause. A systematic solvent screen is necessary to find a medium where the desired salt has lower solubility and a higher melting point.[6]
Q2: I'm not getting any crystals at all, even after prolonged cooling. What should I investigate?
A2: Diagnosing and Inducing Crystallization
Complete failure to crystallize typically points to issues with thermodynamics (solubility) or kinetics (nucleation).[5]
Possible Causes and Solutions:
-
Insufficient Supersaturation: The solution may be undersaturated or lie within the metastable zone without a sufficient driving force for nucleation.[7]
-
High Solubility of Both Diastereomeric Salts: The chosen solvent may be too effective at solvating both salts, preventing either from precipitating.[5]
-
Inhibition of Nucleation: Trace impurities in your racemic mixture or resolving agent can sometimes act as crystallization inhibitors.[7]
-
Solution: Ensure the purity of your starting materials. If that fails, attempt to induce nucleation manually by scratching the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections on the glass surface that can act as nucleation sites.[6]
-
Q3: My crystal yield is very low, but the diastereomeric purity is high. How can I improve the recovery?
A3: Optimizing for Yield Without Sacrificing Purity
Low yield is a frequent trade-off for high purity. The conditions that favor selective crystallization of one diastereomer often leave a significant amount of it dissolved in the mother liquor.
Strategies to Improve Yield:
-
Optimize Final Temperature: The solubility of the desired salt may still be significant at your current isolation temperature. Try cooling the mixture to a lower final temperature (e.g., from room temperature down to 0-5°C) to decrease its solubility and promote further precipitation.[7]
-
Adjust Stoichiometry: While a 1:1 or 1:0.5 ratio of racemate to resolving agent is a common starting point, the optimal ratio can vary.[4][8] Experiment with slight adjustments to the stoichiometry to maximize the precipitation of the less soluble salt.
-
Recycle the Mother Liquor: The mother liquor contains the more soluble diastereomer and unprecipitated desired diastereomer. In an industrial setting, the resolving agent is recovered, and the undesired enantiomer is often racemized and recycled back into the process to improve overall efficiency.[7]
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): This advanced technique is applicable if the undesired diastereomer can epimerize (racemize) in solution. As the less soluble, desired diastereomer crystallizes, the equilibrium in the solution is shifted, causing the undesired diastereomer to convert into the desired one, which then also crystallizes. This can theoretically drive the yield towards 100%.[4][7]
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How do I improve the separation efficiency?
A4: Enhancing Selectivity
Low diastereomeric excess (d.e.) indicates that the undesired diastereomer is co-precipitating with the target salt. This is almost always due to an insufficient difference in solubility between the two diastereomeric salts in the chosen solvent system.[3]
Methods to Increase Diastereomeric Excess:
-
Perform a Thorough Solvent Screen: This is the most impactful action you can take. The selectivity of the resolution is entirely dependent on the differential solubility of the diastereomeric salts.[3] Screening a wide range of solvents with varying polarities, proticities, and functional groups is essential.
-
Optimize the Cooling Rate: A slow, controlled cooling process allows the system to remain in a state of near-equilibrium, giving the less soluble diastereomer the best chance to crystallize selectively.[3] Rapid crystallization often traps the more soluble diastereomer in the crystal lattice.
-
Perform Recrystallization: The most reliable method to upgrade purity is to perform a recrystallization of the isolated salt. Dissolve the enriched salt in a minimal amount of a suitable hot solvent (which may be the same or different from the initial crystallization solvent) and cool slowly to crystallize it again. This process will further exclude the more soluble diastereomer, significantly increasing the d.e.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diastereomeric salt resolution?
Diastereomeric salt resolution is a classical chemical technique for separating enantiomers.[9] Enantiomers are mirror-image stereoisomers with identical physical properties (e.g., solubility, melting point), making them non-separable by standard methods like crystallization.[5] The process involves reacting the racemic mixture (e.g., your acid) with a single, pure enantiomer of a second chiral compound, the "resolving agent" (e.g., (S)-1-(2,6-Dimethylphenyl)ethanamine).[5] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities.[10] This difference allows one diastereomer to be selectively crystallized and separated from the other, which remains in the mother liquor.[11]
Q2: Why was (S)-1-(2,6-Dimethylphenyl)ethanamine chosen as a resolving agent? What are my alternatives?
The choice of a resolving agent is critical and often empirical. An effective resolving agent, like (S)-1-(2,6-Dimethylphenyl)ethanamine, is selected because it readily forms stable, crystalline salts with the target compound. The steric bulk from the dimethylphenyl group can lead to well-defined crystal packing and significant differences in the crystal lattice energies of the two diastereomers, which translates to the necessary solubility difference.[12]
However, no single resolving agent works for all compounds. It is standard practice in process development to screen a variety of resolving agents.[8][9] Common alternatives for resolving racemic acids include:
-
Other Chiral Amines: (R)- or (S)-1-phenylethylamine, dehydroabietylamine, quinine, brucine.[9]
-
Chiral Amino Alcohols: (S)-(-)-2-Phenylglycinol.[8]
Q3: How do I properly analyze the purity (d.e. and e.e.) of my samples?
A two-step analytical process is required:
-
Determine Diastereomeric Excess (d.e.) of the Salt: The isolated, crystalline salt is a mixture of two diastereomers. Their ratio (the d.e.) can often be determined directly using standard achiral analytical methods because diastereomers have different properties.
-
Techniques: Achiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR, key protons on the acid or amine portion of the diastereomers will often have slightly different chemical shifts.[7]
-
-
Determine Enantiomeric Excess (e.e.) of the Final Product: To find the enantiomeric purity of your resolved acid, you must first "break" the salt to liberate the free acid from the resolving agent.
-
Salt Breaking Protocol: Dissolve the diastereomeric salt in a suitable solvent (e.g., ethyl acetate). Wash with a mild aqueous acid (like 1M HCl) to protonate the amine resolving agent, pulling it into the aqueous layer. The desired enantiomer of your acid will remain in the organic layer.[5][13]
-
Analysis: After isolating your acid, analyze its enantiomeric excess (e.e.) using a chiral HPLC method.[8]
-
Visualizations & Data
Diagrams
// Solutions for Oiling Out sol_oiling1 [label="Decrease Cooling Rate"]; sol_oiling2 [label="Lower Concentration"]; sol_oiling3 [label="Use Seed Crystals"]; oiling -> sol_oiling1 [label="Yes"]; oiling -> sol_oiling2 [label="Yes"]; oiling -> sol_oiling3 [label="Yes"];
// Solutions for No Crystals sol_noxtal1 [label="Increase Concentration\n/ Add Anti-solvent"]; sol_noxtal2 [label="Scratch / Seed"]; sol_noxtal3 [label="Perform Solvent Screen"]; no_xtal -> sol_noxtal1 [label="Yes"]; no_xtal -> sol_noxtal2 [label="Yes"]; no_xtal -> sol_noxtal3 [label="Yes"];
// Solutions for Low d.e. sol_lowde1 [label="Optimize Cooling Rate"]; sol_lowde2 [label="Recrystallize"]; sol_lowde3 [label="Perform Solvent Screen"]; low_de -> sol_lowde1 [label="Yes"]; low_de -> sol_lowde2 [label="Yes"]; low_de -> sol_lowde3 [label="Yes"];
end [label="Successful Crystallization", shape=ellipse, fillcolor="#34A853"]; sol_oiling1 -> end; sol_oiling2 -> end; sol_oiling3 -> end; sol_noxtal1 -> end; sol_noxtal2 -> end; sol_noxtal3 -> end; sol_lowde1 -> end; sol_lowde2 -> end; sol_lowde3 -> end; } ondot Caption: Decision tree for troubleshooting common crystallization issues.
Data Presentation
The choice of solvent is the single most important variable in a diastereomeric resolution. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, as illustrated in the hypothetical data below.
Table 1: Illustrative Solvent Effects on Diastereomeric Salt Crystallization
| Solvent System | Solubility of Diastereomer 1 (S,S-salt) (mg/mL) | Solubility of Diastereomer 2 (R,S-salt) (mg/mL) | Solubility Ratio (S2/S1) | Expected Outcome |
| Methanol | 150 | 180 | 1.2 | Poor separation, low yield and purity. |
| Acetonitrile | 45 | 95 | 2.1 | Moderate separation, potential for co-precipitation. |
| Ethyl Acetate | 10 | 50 | 5.0 | Good separation , high purity expected. |
| Isopropanol | 5 | 8 | 1.6 | Poor separation, but potentially high yield of an impure product. |
| Toluene | <1 | <1 | ~1 | Both salts likely to crash out together; poor selectivity. |
In this example, Ethyl Acetate would be the most promising solvent as it provides the largest separation factor (Solubility Ratio), allowing the less soluble Diastereomer 1 to crystallize while keeping the more soluble Diastereomer 2 in solution.
References
- The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. ACS Publications.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health (NIH).
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Chiral resolution. Wikipedia.
- Chiral Resolution Screening. Onyx Scientific.
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier.
- Maybridge Chiral Resolution Screening and Purification Kits. Fisher Scientific.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate.
- Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- SPECIAL FEATURE SECTION: POLYMORPHISM AND CRYSTALLIZATION Editorial. Organic Process Research & Development.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar.
- Oiling Out in Crystallization. Mettler Toledo.
- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health (NIH).
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI.
- Diastereomers and Optical Resolution. Chemistry LibreTexts.
- Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. Semantic Scholar.
- Part 6: Resolution of Enantiomers. Chiralpedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Oil formation during diastereomeric salt resolution with (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Technical Support Center: Diastereomeric Salt Resolution
Introduction: The Challenge of "Oiling Out"
Diastereomeric salt resolution is a cornerstone technique for separating enantiomers, relying on the differential solubility of diastereomeric salts formed between a racemic compound and a chiral resolving agent.[1] The goal is to selectively crystallize one diastereomer, thereby isolating a single enantiomer. However, a frequent and disruptive failure mode is "oiling out," where the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid.[2]
This phenomenon occurs when the system reaches a state of high supersaturation, but the kinetic barrier to forming an ordered crystal lattice is too high.[2][3] The system then defaults to a kinetically favored, lower-energy state by forming a solute-rich liquid phase immiscible with the bulk solvent.[2] This oil can entrap impurities, is difficult to handle, and often prevents successful resolution, leading to significant losses in yield and purity.[2][4]
This guide provides a structured approach to troubleshooting and preventing oil formation specifically when using (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride for the resolution of racemic acids.
Troubleshooting Guide: Immediate Actions for Oiling Out
This section addresses what to do when an experiment has already resulted in oil formation.
Q1: My resolution has formed an oil or a sticky gum instead of crystals. What are my immediate options to induce crystallization?
A1: An oil is a supersaturated solution that has not yet nucleated. The primary goal is to provide the energy or template needed for nucleation. Attempt the following techniques sequentially on the oil/solvent mixture:
-
Scratching: Vigorously scratch the inside surface of the flask at the oil-solvent interface with a glass rod. The micro-abrasions on the glass can provide nucleation sites.
-
Seeding: If you have crystals from a previous successful batch, add a few microscopic seed crystals to the mixture. This is the most effective method as it provides a perfect template for crystal growth.[5]
-
Controlled Cooling Shock (Temperature Cycling): Cool the mixture in an ice bath for a short period (10-15 minutes) to dramatically increase supersaturation, then allow it to warm slowly to room temperature. This cycling can sometimes overcome the kinetic barrier to nucleation.
-
Anti-Solvent Trituration: While stirring vigorously, slowly add a small amount of an "anti-solvent" (a solvent in which the salt is known to be poorly soluble, e.g., heptane or diethyl ether). This can force the oil to solidify.[3] Be cautious, as adding too much too quickly can cause the product to crash out as an amorphous solid.
Q2: I've tried to induce crystallization from the oil without success. Is the experiment a loss?
A2: Not necessarily. If the oil cannot be crystallized directly, the next step is to revert to a homogeneous solution and attempt the crystallization again under more controlled conditions.
-
Re-dissolution: Gently warm the mixture while stirring until the oil completely redissolves into the solvent. If needed, add a minimal amount of the primary solvent to achieve a clear solution.
-
Re-attempt Crystallization: Proceed with the optimized protocols described in the FAQ section below, focusing on a much slower cooling rate and potentially a more dilute solution.
Frequently Asked Questions (FAQs) & Preventative Strategies
This section focuses on understanding the root causes and designing experiments to prevent oiling from the start.
Q1: What is the single most important factor in preventing oiling out?
A1: Solvent choice. The solvent system is the most critical parameter.[6] It must provide a delicate balance where one diastereomeric salt is significantly less soluble than the other, without being so insoluble that it crashes out of solution.[7] Often, a binary solvent system consisting of a primary "good" solvent and an "anti-solvent" is required to fine-tune this solubility.[6]
Q2: How should I select and optimize the solvent system?
A2: A systematic solvent screen is the most robust approach.
-
Start with common single solvents: Test solubility in small vials using solvents like methanol, ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile.
-
Identify a "good" solvent: Find a solvent that dissolves the salt upon gentle heating.
-
Identify an "anti-solvent": Find a solvent in which the salt is poorly soluble.
-
Develop a binary system: Dissolve your salt in a minimal amount of the hot "good" solvent. Then, slowly add the "anti-solvent" at the elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
| Solvent Class | Examples | Role & Characteristics |
| Alcohols | Methanol, Ethanol, Isopropanol | Good primary solvents; high polarity, hydrogen bonding. Can sometimes be too effective, requiring an anti-solvent.[8] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium polarity; good for dissolving components and often promote good crystal growth. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium polarity; versatile, but can sometimes be too volatile. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Good primary solvents, but can form peroxides. |
| Hydrocarbons | Heptane, Toluene, Hexane | Non-polar; typically used as anti-solvents to reduce solubility and induce crystallization. |
| Water | - | Can be a component in alcohol-based systems, often increasing the polarity and influencing salt hydration and solubility.[8] |
Q3: How do concentration and cooling rate contribute to oiling?
A3: High concentration and rapid cooling are the primary drivers of the excessive supersaturation that leads to oiling.[2]
-
Concentration: Highly concentrated solutions can easily cross the solubility threshold into a region where liquid-liquid phase separation is kinetically favored over crystallization. Solution: Start with more dilute conditions. It is easier to slowly remove solvent later than to deal with an oil.[3]
-
Cooling Rate: Rapidly crashing a solution in an ice bath is a common cause of oiling.[2] This does not give molecules enough time to orient themselves into an ordered crystal lattice. Solution: Employ a slow, controlled cooling profile. Let the solution cool from its dissolution temperature to room temperature over several hours. A programmable bath or simply insulating the flask can achieve this. Once at room temperature, cooling to 0-5 °C can be done over several more hours.
Q4: The resolving agent is this compound. Does the "hydrochloride" part matter?
A4: Yes, this is a critical point. The resolution must be performed between a free acid (your racemic compound) and a free base (the resolving agent). The hydrochloride salt of the amine will not effectively form a diastereomeric salt with your acid.
Pre-treatment Protocol for the Resolving Agent:
-
Dissolve the this compound in water.
-
Add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).
-
The free amine will separate. Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure (S)-1-(2,6-Dimethylphenyl)ethanamine free base. This is the material you will use for the resolution.
Visual Workflow & Protocol
Troubleshooting Flowchart for Oiling Out
Caption: A decision-making workflow for addressing oil formation during crystallization.
General Protocol for Diastereomeric Salt Resolution
This protocol provides a robust starting point to minimize the risk of oiling.
-
Preparation: Ensure both the racemic acid and the (S)-1-(2,6-Dimethylphenyl)ethanamine (as the free base) are pure.
-
Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic acid and 0.5-1.0 equivalents of the free base resolving agent in a minimal volume of a suitable hot solvent (determined from your solvent screen).[9] Stir until all solids are dissolved.
-
Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or cork ring. Avoid drafts or vibrations. This step may take several hours.
-
Maturation: Once the solution has reached room temperature, allow it to stand for 2-24 hours. Crystal growth is often slow, and this "aging" or "maturation" period is crucial for maximizing yield and purity.
-
Secondary Cooling: If yield is low, cool the flask slowly to a lower temperature (e.g., 4 °C) and hold for several more hours.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and analyze their diastereomeric and/or enantiomeric purity using techniques like HPLC or NMR.[6]
References
- BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- BenchChem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
- BenchChem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- BenchChem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- BenchChem. (n.d.). Dealing with solid solutions in diastereomeric salt resolution.
- National Center for Biotechnology Information. (2022). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. NIH.
- Sikora, M., et al. (2020). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate.
- Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
- ResearchGate. (n.d.). A method to crystallize substances that oil out.
- National Center for Biotechnology Information. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed.
- St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
- ACS Publications. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
- Chemistry LibreTexts. (2024, April 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers.
- YouTube. (2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
- (n.d.). Guide for crystallization.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Wikipedia. (n.d.). Chiral resolution.
- Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
- ResearchGate. (n.d.). Practical resolution of 1-phenyl-2-(4-methylphenyl)ethylamine using a single resolving agent controlled by the dielectric constant of the solvent.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Resolution Using (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Welcome to the technical support resource for chiral resolution using (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your enantiomeric separations.
Introduction: The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a robust and widely used technique for separating enantiomers.[1] The process relies on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[2] By reacting a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent, such as (S)-1-(2,6-Dimethylphenyl)ethanamine, you form a mixture of two diastereomeric salts.
-
(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt
These two diastereomeric salts now have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation by selective crystallization.[3] The success of this technique hinges on exploiting this solubility differential to preferentially crystallize one diastereomer, leaving the other in the mother liquor.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates
Q: I've mixed my racemic acid with this compound and selected a solvent, but I'm getting an oily substance or no precipitate at all. What is happening and what should I do?
A: This is a common and frustrating issue, often referred to as "oiling out" or failure to crystallize. It typically points to problems with supersaturation, solvent choice, or temperature. Let's break down the potential causes and solutions.
Causality & Troubleshooting Steps:
-
Incorrect Solvent System: The chosen solvent is the most critical parameter.[4] An ideal solvent must provide a significant solubility difference between the two diastereomeric salts.
-
Problem: If the solvent is too "good," both salts will remain fully dissolved. If it's too "poor," both may crash out together as an amorphous solid or oil.
-
Solution: Perform a Solvent Screen. This is the most effective troubleshooting step.[4] Test a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane). The goal is to find a system where one salt is sparingly soluble and the other is highly soluble.
-
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the less soluble salt is below its saturation point at a given temperature.
-
Problem: The solution is too dilute.
-
Solution: Carefully increase the concentration by slowly evaporating the solvent. Alternatively, introduce an "anti-solvent"—a solvent in which the salts are insoluble—dropwise to a stirred solution to induce precipitation.
-
-
High Supersaturation / Rapid Cooling: Counterintuitively, too high a concentration or cooling the solution too quickly can be detrimental.
-
Problem: The system is pushed far beyond the saturation point too rapidly, preventing the ordered molecular arrangement required for crystal lattice formation. This favors the formation of a disordered oil.
-
Solution: Start with a more dilute solution and implement a slower, more controlled cooling profile. A gradual temperature decrease often yields crystals of higher purity and better morphology.
-
-
Inhibition by Impurities: Trace impurities in your racemic acid or the resolving agent can sometimes inhibit nucleation.
-
Solution: Ensure the high purity of your starting materials. Consider an additional purification step (e.g., recrystallization or chromatography) for your racemic compound before attempting the resolution.
-
Issue 2: The Diastereomeric Excess (d.e.) of My Crystallized Salt is Low
Q: I managed to get crystals, but after liberating the acid and analyzing the enantiomeric excess (ee%), it's much lower than desired. How can I improve the purity?
A: Low diastereomeric excess (d.e.) in the crystalline salt, which translates to low enantiomeric excess (ee%) in your final product, indicates poor separation of the two diastereomers. This means the more soluble diastereomer is co-precipitating or being trapped in the crystal lattice of the less soluble one.
Causality & Troubleshooting Steps:
-
Suboptimal Solvent Choice: As with crystallization failure, the solvent is paramount for selectivity.
-
Problem: The solubility difference between the two diastereomers in your current solvent is not large enough.
-
Solution: A thorough solvent screen is essential. Even small changes in the solvent system (e.g., changing the ratio in a co-solvent system) can dramatically impact the d.e.
-
-
Equilibrium Not Reached: The crystallization process is a dynamic equilibrium.
-
Problem: If crystallization happens too quickly (e.g., by "crashing" the solid out of solution), the process is under kinetic control rather than thermodynamic control, which can lead to the trapping of the more soluble diastereomer.
-
Solution: Allow the crystallization to proceed slowly over a longer period. Stirring the slurry at the final crystallization temperature for several hours can allow the system to reach equilibrium, where the solid phase is enriched in the less-soluble diastereomer.
-
-
Recrystallization: A single crystallization is often not enough to achieve high purity.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt.[2] It is often beneficial to use a different solvent system for the recrystallization than for the initial crystallization to disrupt any potential solid solution formation.
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemate can influence the d.e. and yield.
-
Problem: Using a full equivalent of the resolving agent can sometimes lead to co-precipitation.
-
Solution: Experiment with using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.6 equivalents). This ensures there is not enough resolving agent to form a salt with all of the undesired enantiomer, potentially leaving it in the mother liquor.
-
Issue 3: The Yield of My Desired Diastereomeric Salt is Very Low
Q: I'm getting high purity (high d.e.), but my yield is unacceptably low. What are the possible causes and solutions?
A: Low yield indicates that a significant portion of the desired, less-soluble diastereomer is remaining in the mother liquor.
Causality & Troubleshooting Steps:
-
High Solubility of the Desired Salt:
-
Problem: The "less-soluble" diastereomer is still too soluble in the chosen solvent system.
-
Solution: Adjust the solvent system to decrease the solubility of the target salt. This can be achieved by adding an anti-solvent or by changing the primary solvent to one in which the salt is less soluble. Be cautious, as this may also decrease the solubility of the undesired salt and compromise purity.
-
-
Incorrect Crystallization Temperature:
-
Problem: The final crystallization temperature may be too high, keeping more of your product in solution.
-
Solution: Experiment with lowering the final cooling temperature. Ensure that the system is held at this lower temperature long enough for crystallization to complete.
-
-
Suboptimal Stoichiometry:
-
Problem: If you are using a sub-stoichiometric amount of resolving agent to boost purity, this will inherently limit the maximum theoretical yield.
-
Solution: This is a trade-off between purity and yield. You may need to optimize the stoichiometry to find an acceptable balance. It may be more efficient to accept a slightly lower yield in the first crop and then attempt to recover more material from the mother liquor.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a starting point for the resolution of a racemic carboxylic acid using this compound. It is analogous to procedures used for resolving common acids like ibuprofen.[2][5]
-
Salt Formation: a. In an appropriate flask, dissolve the racemic carboxylic acid (1.0 eq.) in a chosen solvent (e.g., ethanol, methanol, or isopropanol). b. In a separate container, dissolve this compound (0.5 - 1.0 eq.) in a minimal amount of the same solvent. Note: As you are using the hydrochloride salt, you may need to first neutralize it with a base (e.g., NaOH) and extract the free amine, or perform the reaction in a system that facilitates the salt exchange. c. Slowly add the resolving agent solution to the stirred solution of the racemic acid. d. Heat the mixture gently to ensure complete dissolution.
-
Crystallization: a. Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization. b. If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. c. Once crystallization begins, you may wish to cool the mixture further in an ice bath to maximize the yield of the precipitated salt. d. Allow the mixture to stir at the final temperature for a period (e.g., 2-12 hours) to ensure the system reaches equilibrium.
-
Isolation and Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the collected solid with a small amount of cold solvent to remove residual mother liquor. c. At this stage, a sample of the salt can be taken to determine the diastereomeric excess (d.e.). d. For higher purity, recrystallize the salt from a fresh, hot solvent.
-
Liberation of the Enriched Enantiomer: a. Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate or dichloromethane). b. Add an acid (e.g., 1M HCl) to protonate the amine resolving agent and break the salt, liberating your free carboxylic acid into the organic phase. c. Separate the organic layer. Wash it with water and then brine. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.
Protocol 2: Validating Your Analytical Method for Enantiomeric Excess (% ee)
-
Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining ee%.[6][7] Chiral Gas Chromatography (GC) is also frequently used.[8]
-
Column Screening: Select a diverse set of at least 3-4 chiral columns with different stationary phases (e.g., polysaccharide-based).
-
Achieve Baseline Resolution: Develop a mobile phase that provides baseline separation (Resolution, Rs > 1.5) between the two enantiomer peaks of your racemic starting material.
-
Confirm Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to confirm that your method accurately measures the ratio.
Data Presentation & Visualization
Table 1: Solvent Screening Guide
A systematic solvent screen is the most effective way to identify an optimal system for your resolution. This table provides a starting point.
| Solvent Class | Example Solvents | Properties & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting points. Can form hydrogen bonds. Solubility can be tuned by adding water or anti-solvents like heptane. |
| Ketones | Acetone, MEK | Moderately polar. Good for dissolving a range of organic compounds. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium polarity. Often provide good solubility differentials. |
| Ethers | MTBE, 2-MeTHF | Lower polarity. Can be effective as a component in a co-solvent system. |
| Hydrocarbons | Heptane, Toluene | Non-polar. Primarily used as anti-solvents to induce crystallization from a more polar solvent. |
| Nitriles | Acetonitrile | Polar aprotic solvent. |
Diagram 1: Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Diagram 2: Troubleshooting Decision Tree for Crystallization Issues
Caption: Decision tree for troubleshooting common crystallization issues.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolutions.
- McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen. J. Chem. Educ., 85, 941.
- Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.). Department of Chemistry, University of Missouri.
- McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. J. Chem. Educ., 85, 941.
- Gao, Y., & Gaffney, B. L. (1996). Resolution of ibuprofen. U.S.
- Baker-Taylor, J. (2011). The Resolution of Ibuprofen. Scribd.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024).
- Resolution of chiral amines. (n.d.).
- Chiral resolution method for producing compounds useful in the synthesis of taxanes. (n.d.).
- Chiral resolution method of n-[4-(1-aminoethyl-)-phenyl]-sulfonamide derivatives. (2016).
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.).
- Resolution of racemic amino acids. (n.d.).
- Sommer, M. B., et al. (2002). Method for the preparation of escitalopram. U.S.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. (n.d.). RSC Publishing.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- BenchChem. (2025). Alternative chiral resolving agents to (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.).
- Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)
- Chiral resolution. (n.d.). Wikipedia.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
- Strategies for chiral separation: from racem
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. murov.info [murov.info]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 8. chemconnections.org [chemconnections.org]
Technical Support Center: Optimizing Solvent Systems for (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride Resolutions
Welcome to the Technical Support Center for the resolution of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the diastereomeric salt resolution of this sterically hindered amine. Our focus is on the critical role of solvent systems in achieving high yield and enantiomeric purity.
Introduction: The Challenge of Steric Hindrance
The resolution of 1-(2,6-Dimethylphenyl)ethanamine presents a unique challenge due to the steric hindrance imposed by the two methyl groups ortho to the point of chirality. This steric bulk can impede the formation of well-defined diastereomeric salt crystals, often leading to issues such as oiling out, low yields, and poor enantiomeric excess. Careful selection and optimization of the solvent system are therefore paramount to success. This guide will walk you through a logical, experience-based approach to developing and troubleshooting your resolution protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the resolution of 1-(2,6-Dimethylphenyl)ethanamine.
Q1: My resolution attempt resulted in an oil instead of crystals. What is the likely cause and how can I fix it?
A1: "Oiling out" is a common issue, particularly with sterically hindered molecules. It occurs when the diastereomeric salt is too soluble in the chosen solvent, leading to its separation as a liquid phase rather than a crystalline solid.
-
Causality: The high solubility prevents the system from reaching the necessary level of supersaturation for nucleation and crystal growth to occur. The steric hindrance of the 2,6-dimethylphenyl group can disrupt the crystal lattice formation, making the salt prefer a disordered, liquid-like state.
-
Troubleshooting Steps:
-
Solvent Polarity: The solvent may be too polar. Try switching to a less polar solvent or using a mixture of solvents. For example, if you are using methanol, try ethanol, isopropanol, or mixtures of alcohols with less polar solvents like ethyl acetate or toluene.
-
Concentration: The concentration of your amine and resolving agent might be too high. Diluting the solution can sometimes promote crystallization over oiling out.
-
Temperature: Lowering the crystallization temperature too quickly can favor oiling out. A slower, more controlled cooling profile can encourage crystal formation.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it as a seed to the supersaturated solution can initiate crystallization.
-
Q2: The yield of my desired diastereomeric salt is very low. What factors should I investigate?
A2: Low yield is a multifaceted problem that can stem from several experimental parameters.
-
Causality: The most common cause is that the desired diastereomeric salt has significant solubility in the mother liquor, or that the undesired diastereomer is co-precipitating.
-
Troubleshooting Steps:
-
Solvent System: The solubility difference between the two diastereomeric salts in your chosen solvent may not be optimal. A systematic solvent screening is crucial.[1]
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a common starting point, it is not always optimal. Experiment with substoichiometric amounts of the resolving agent (e.g., 0.5 equivalents), which can sometimes lead to a higher enantiomeric excess in the precipitated salt, albeit at a lower theoretical yield.[1]
-
Temperature and Time: Ensure that the crystallization has reached thermodynamic equilibrium. Insufficient equilibration time can lead to incomplete precipitation.[2] Conversely, for kinetically controlled resolutions, filtration time is critical.[3]
-
Resolving Agent: The chosen resolving agent may not be the best match for your amine. Consider screening other common resolving agents for amines, such as different derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[4][5]
-
Q3: The enantiomeric excess (e.e.) of my resolved amine is poor. How can I improve it?
A3: Low enantiomeric excess indicates that the separation of the two diastereomeric salts is not efficient.
-
Causality: This is often due to the co-precipitation of the more soluble diastereomer or the formation of a solid solution.
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward method to improve e.e. is to recrystallize the diastereomeric salt. This process will further enrich the less soluble diastereomer.
-
Solvent Screening: The choice of solvent has a significant impact on the solubility difference between the diastereomers. A different solvent may provide better discrimination.
-
Temperature Profile: A slower cooling rate during crystallization can lead to more selective precipitation.
-
Digestion/Slurrying: Slurrying the obtained diastereomeric salt in a suitable solvent at a controlled temperature can be an effective way to enrich the less soluble diastereomer.[3]
-
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to overcoming persistent challenges.
Guide 1: Systematic Solvent Screening
The cornerstone of a successful resolution is the identification of an optimal solvent system. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.
Experimental Protocol: Solvent Screening for Diastereomeric Salt Formation
-
Preparation: In a series of test tubes, dissolve a small, precise amount of racemic 1-(2,6-Dimethylphenyl)ethanamine and 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in a range of solvents at an elevated temperature to ensure complete dissolution.
-
Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observation: Observe which solvents yield a crystalline precipitate and which result in oiling out or no precipitation.
-
Analysis: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. Determine the yield and diastereomeric excess (d.e.) of the salt (and subsequently the e.e. of the amine after liberation) using an appropriate analytical technique such as chiral HPLC.
Table 1: Example Solvent Screening Data for the Resolution of a Phenylethylamine Derivative
| Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) | Observations |
| Methanol | 40 | 75 | Crystalline solid |
| Ethanol | 35 | 85 | Crystalline solid |
| Isopropanol | 30 | 92 | Well-defined crystals |
| Acetonitrile | 15 | 60 | Small needles |
| Ethyl Acetate | 5 | 55 | Poor precipitation |
| Isopropanol/Water (9:1) | 45 | 95 | High yield and purity |
| Toluene | - | - | Oiled out |
Note: This is illustrative data. Actual results will vary depending on the specific amine and resolving agent.
Guide 2: Troubleshooting Steric Hindrance
The 2,6-dimethylphenyl group presents a significant steric barrier that can hinder the close packing required for crystallization.
Logical Approach to Overcoming Steric Hindrance:
Caption: Troubleshooting logic for sterically hindered amine resolutions.
-
Choice of Resolving Agent: A bulky resolving agent combined with a sterically hindered amine can be problematic. Consider using smaller, rigid resolving agents like tartaric acid or mandelic acid over larger, more flexible ones like dibenzoyl-tartaric acid.
-
Solvent's Role in Crystal Packing: Sometimes, solvent molecules can be incorporated into the crystal lattice, which can help to stabilize the structure.[6] For this reason, protic solvents or mixtures containing water can sometimes be beneficial.
-
Thermodynamics and Kinetics: The formation of a stable crystal lattice from a sterically hindered molecule may be thermodynamically less favorable and kinetically slower. Therefore, allowing for longer crystallization times at a constant temperature can be advantageous.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for the resolution of (S)-1-(2,6-Dimethylphenyl)ethanamine, adapted from established methods for structurally similar amines.[7]
Protocol 1: Diastereomeric Salt Resolution of Racemic 1-(2,6-Dimethylphenyl)ethanamine using (+)-Tartaric Acid
This protocol aims to isolate the (S)-amine via its diastereomeric salt with (+)-tartaric acid. The choice of solvent is critical and should be determined by a preliminary screening as described in Guide 1. Isopropanol is often a good starting point for phenylethylamines.
Materials:
-
Racemic 1-(2,6-Dimethylphenyl)ethanamine
-
(+)-Tartaric Acid
-
Isopropanol (or other suitable solvent)
-
2M Hydrochloric Acid
-
2M Sodium Hydroxide
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: In a flask, dissolve (+)-tartaric acid (1.0 molar equivalent) in a minimal amount of hot isopropanol.
-
Addition of Amine: In a separate flask, dissolve racemic 1-(2,6-Dimethylphenyl)ethanamine (1.0 molar equivalent) in a minimal amount of isopropanol. Add the amine solution to the tartaric acid solution. An exothermic reaction may be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the solution stand undisturbed for 24-48 hours. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from fresh, hot isopropanol.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add 2M sodium hydroxide solution dropwise until the pH is >10.
-
Extraction: Extract the liberated (S)-1-(2,6-Dimethylphenyl)ethanamine with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free (S)-amine.
-
Formation of Hydrochloride Salt: Dissolve the free amine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of 2M hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion [mdpi.com]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Improving crystal quality of diastereomeric salts of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Technical Support Center: Crystallization of (S)-1-(2,6-Dimethylphenyl)ethanamine Diastereomeric Salts
Welcome to the dedicated technical support center for the chiral resolution of (S)-1-(2,6-Dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the crystallization of its diastereomeric salts. Our focus is on moving beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to optimize your resolutions for superior crystal quality, yield, and diastereomeric purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful diastereomeric salt resolution.
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?
A: Chiral resolution by this method is a classical and powerful technique for separating enantiomers.[1][2] The process relies on the reaction of a racemic mixture—in this case, (R)- and (S)-1-(2,6-Dimethylphenyl)ethanamine—with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric or mandelic acid.[2][3] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts possess different physical characteristics, most critically, different solubilities in a given solvent system.[1][3] This crucial difference in solubility allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first, allowing for its isolation.[3]
Q2: Why is the choice of solvent so critical for a successful resolution?
A: The solvent is arguably the most critical variable in diastereomeric salt crystallization.[3] An ideal solvent system will maximize the solubility difference between the desired and undesired diastereomeric salts, which is the very basis of the separation.[3] The solvent also profoundly impacts other crucial factors, including the crystal habit (shape and size), which affects the efficiency of filtration and washing, as well as the rates of nucleation and crystal growth.[3] An inappropriate solvent can lead to no crystallization, the co-precipitation of both diastereomers, or the problematic phenomenon of "oiling out".[4]
Q3: My experiment resulted in an oil or gum instead of crystals. What is "oiling out" and how can it be fixed?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material.[3][4] This is a common issue that typically points to problems with solubility and supersaturation.[3] It can happen if the salt's melting point is lower than the crystallization temperature or if the degree of supersaturation is too high, leading to rapid phase separation that bypasses the ordered process of crystal nucleation.[4][5]
-
Solutions:
-
Add more solvent: This lowers the concentration and can prevent oiling out by reducing the supersaturation level.[5]
-
Lower the crystallization temperature: A lower temperature may be below the melting point of the salt, favoring solid formation.[5]
-
Change the solvent system: A different solvent, perhaps one that is less polar, might better stabilize the crystal lattice over the liquid phase.[5] A systematic solvent screen is often the best approach.[4]
-
Q4: I'm not getting any precipitate at all. What are the likely causes?
A: A complete lack of crystallization usually indicates one of several potential issues:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system, preventing the solution from becoming supersaturated.[3] The solution is to carefully evaporate some of the solvent to increase the concentration or introduce an "anti-solvent" in which the salts are poorly soluble to induce precipitation.[3][4]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[4]
-
Inhibition by Impurities: Trace impurities from the starting materials or side reactions can inhibit the formation of crystal nuclei.[3][6] Ensuring the high purity of your racemic amine and resolving agent is critical.[4]
Troubleshooting Guide: Improving Crystal Quality
This section provides detailed troubleshooting strategies and protocols for specific issues related to the quality of the obtained crystals.
Issue 1: Poor Crystal Morphology (Fine Needles, Amorphous Powder)
Causality: The formation of very small, needle-like crystals or an amorphous powder is typically a consequence of rapid crystallization. This occurs when the solution is highly supersaturated, leading to a burst of nucleation events rather than controlled crystal growth.[6] Fast cooling or rapid addition of an anti-solvent are common culprits.[6] These morphologies are difficult to filter, wash effectively, and can trap impurities, leading to lower diastereomeric purity.
Workflow: From Poor to High-Quality Crystals
Caption: Troubleshooting workflow for poor crystal morphology.
Experimental Protocol 1: Controlled Cooling Crystallization
This protocol aims to slow down the crystallization process, allowing for the growth of larger, more ordered crystals.
-
Dissolution: Dissolve the diastereomeric salt mixture in the minimum amount of a suitable solvent at an elevated temperature (e.g., 60-70 °C) to ensure complete dissolution.
-
Slow Cooling: Instead of allowing the flask to cool at room temperature, place it in a programmable heating mantle or a water bath. Set a slow cooling ramp, for example, 5 °C per hour. Controlled cooling is crucial to avoid trapping impurities.[4]
-
Hold Period: Once the solution reaches the target crystallization temperature (e.g., room temperature), hold it at this temperature for several hours (e.g., 2-12 hours) to allow the crystals to grow.
-
Secondary Cooling: For potentially higher yield, implement a second, slower cooling ramp to a lower temperature (e.g., 0-5 °C).
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Parameter | Rapid Cooling (e.g., Ice Bath) | Slow Controlled Cooling (e.g., 5 °C/hour) |
| Typical Crystal Size | < 0.1 mm (Fine Powder/Needles) | > 0.5 mm (Well-defined Prisms) |
| Diastereomeric Excess (d.e.) | Lower (due to impurity trapping) | Higher (due to selective growth) |
| Filtration Time | Long (clogging) | Short |
| Purity | Lower | Higher |
| Table 1: General effects of cooling rate on crystal properties. |
Issue 2: Low Diastereomeric Excess (d.e.) in the Isolated Crystals
Causality: Low diastereomeric excess is a direct indication of poor separation selectivity.[4] This can arise from several factors:
-
Similar Solubilities: The most common cause is that the solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-precipitation.[5]
-
Rapid Crystallization: As mentioned previously, fast crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[4]
-
Solid Solution Formation: In some cases, the two diastereomers can crystallize together in a single, homogeneous solid phase known as a solid solution, which makes separation by simple crystallization impossible.[4]
Experimental Protocol 2: Systematic Solvent Screening
A thorough solvent screen is the most effective way to identify a system that maximizes the solubility difference between the diastereomers.[3][7]
-
Preparation: Prepare a stock solution of the racemic (S)-1-(2,6-Dimethylphenyl)ethanamine and a separate stock solution of the chosen chiral resolving acid (e.g., L-tartaric acid) in a volatile solvent like methanol.
-
Aliquotting: In an array of small vials (e.g., 24-well plate), place a precise amount of the diastereomeric salt mixture (prepared by combining the stock solutions and evaporating the methanol).
-
Solvent Addition: To each vial, add a fixed volume of a different screening solvent, covering a range of polarities.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Analysis: If solids are present, filter the contents of each vial. Analyze the solid crystals for diastereomeric excess (using HPLC or NMR) and calculate the yield. Analyze the supernatant (mother liquor) to understand the partitioning of the two diastereomers.
-
Selection: Choose the solvent system that provides the highest diastereomeric excess in the solid phase with an acceptable yield.
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | High | Often good for initial salt formation. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Common crystallization solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | Can offer different selectivity. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Medium-Low | Useful in mixed solvent systems. |
| Hydrocarbons | Toluene, Heptane | Low | Often used as anti-solvents. |
| Mixed Systems | e.g., IPA/Heptane, Ethanol/Water | Variable | Provides fine-tuning of solubility. |
| Table 2: Representative solvents for a screening protocol. |
References
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (2025). BenchChem.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- How to overcome poor crystallization in diastereomeric salt form
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025).
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.).
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing). DOI:10.1039/D2CE01490D.
- 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride. (2023). Smolecule.
- Technical Support Center: Overcoming Poor Crystal Formation in Diastereomeric Salt Resolution. (2025). BenchChem.
- Chiral resolution. (n.d.). Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Racemization during cleavage of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride auxiliary
Technical Support Center: (S)-1-(2,6-Dimethylphenyl)ethanamine Auxiliary
A Troubleshooting Guide to Preventing Racemization During Auxiliary Cleavage
Welcome to the technical support center for the (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who utilize this auxiliary for asymmetric synthesis. We will address one of the most critical challenges encountered during the final stages of synthesis: the cleavage of the auxiliary and the concurrent risk of racemizing the newly created stereocenter.
This document provides in-depth troubleshooting advice, explains the underlying chemical mechanisms, and offers validated protocols to ensure the stereochemical integrity of your final product.
Part 1: Troubleshooting Guide (Q&A)
This section directly addresses common issues reported by users. The answers are structured to help you diagnose the problem and take immediate corrective action.
Q1: "I've cleaved the auxiliary from my N-acyl product, but the enantiomeric excess (ee) of my target carboxylic acid is significantly lower than expected. What went wrong?"
Answer: A loss of enantiomeric excess at the α-carbon of your carboxylic acid is a classic sign of racemization that occurred during the cleavage step. This is almost always caused by the formation of a planar enol or enolate intermediate, which erases the stereochemical information at the α-carbon.
Immediate Diagnostic Checks:
-
Review Your Cleavage Conditions: Did you use harsh acidic or basic conditions, especially at elevated temperatures? Strong acids (like 6N HCl) or strong bases (like LiOH) at temperatures above 0-25 °C are common culprits.[1][2]
-
Analyze the Recovered Auxiliary: Determine the enantiomeric purity of the recovered (S)-1-(2,6-Dimethylphenyl)ethanamine.
-
If the auxiliary is also racemized: This is highly unlikely and suggests a problem with the auxiliary's stability under your specific conditions or an issue with the starting material itself.
-
If the auxiliary's ee is intact: This strongly confirms that racemization is occurring at the α-carbon of your acyl group, not at the auxiliary's stereocenter.
-
Primary Cause: The α-proton on your newly formed stereocenter is acidic. Under either acid or base catalysis, this proton can be removed to form a planar, achiral enol or enolate intermediate. Re-protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[2][3][4]
Q2: "My product's ee is low, and I used a standard strong acid hydrolysis (e.g., 6N H₂SO₄, reflux). I thought this was a standard procedure. Why did it cause racemization for my specific substrate?"
Answer: While strong acid or base hydrolysis is a common method for amide cleavage, its suitability is highly substrate-dependent. Refluxing in strong acid provides ample energy and catalytic protons to promote the keto-enol tautomerism that leads to racemization.[1][5][6]
Factors that Increase Substrate Susceptibility to Racemization:
-
Electron-Withdrawing Groups: If your "R" group (see diagram below) attached to the α-carbon is electron-withdrawing, it will further increase the acidity of the α-proton, making enolization faster and more favorable.
-
Steric Hindrance: While the 2,6-dimethylphenyl group is designed to provide steric bulk to control the initial alkylation, severe steric hindrance around the amide bond can make hydrolysis slow. To compensate, researchers might be tempted to use harsher conditions (higher temperature or longer reaction times), which dramatically increases the risk of racemization.
Part 2: Root Cause Analysis - The Mechanism of Racemization
Understanding the "why" is critical to designing a robust, non-racemizing cleavage protocol. The loss of stereochemistry at an α-carbon occurs through keto-enol tautomerism, which is catalyzed by both acid and base.
Acid-Catalyzed Racemization
-
Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst (e.g., H₃O⁺). This makes the carbonyl carbon more electrophilic and, importantly, increases the acidity of the α-proton.[1][5][6]
-
Enol Formation: A weak base (like water) removes the now-acidic α-proton. The electrons from the C-H bond collapse to form a C=C double bond, and the electrons from the C=O π-bond move to the oxygen. This forms a planar enol intermediate.[4][7]
-
Racemization: The enol can be protonated on the α-carbon to return to the keto form. Because the enol is planar, this protonation can occur from the top or bottom face with roughly equal probability, leading to a mixture of (R) and (S) enantiomers.
Base-Catalyzed Racemization
-
Deprotonation: A base (e.g., OH⁻) directly removes the acidic α-proton to form a planar enolate anion.[3][8]
-
Racemization: The enolate is then protonated by a weak acid (like water). As with the enol, this can occur from either face of the planar system, resulting in racemization.
The diagram below illustrates the central problem: the formation of a planar, achiral intermediate that allows for the loss of stereochemical memory.
Caption: Troubleshooting workflow for racemization during auxiliary cleavage.
Part 3: Solutions & Validated Protocols
The key to preventing racemization is to choose cleavage conditions that are kinetically faster for amide hydrolysis than for enolization. This generally means using milder conditions.
Recommended Cleavage Methods to Minimize Racemization
| Cleavage Method | Reagents | Typical Conditions | Pros | Cons |
| Reductive Cleavage | LiBH₄, THF | 0 °C to RT | Very mild, excellent for sensitive substrates. Yields the primary alcohol directly. | Does not yield the carboxylic acid; requires subsequent oxidation if the acid is the target. |
| Mild Basic Hydrolysis | LiOH, H₂O₂, THF/H₂O | 0 °C | Highly effective, generally low racemization risk.[9] Widely used for Evans-type auxiliaries. | Peroxide can be incompatible with certain functional groups. |
| Mild Acidic Hydrolysis | Trimethyltin Hydroxide (Me₃SnOH) | Reflux in DCE | Can be effective for hindered systems where other methods fail. | Stoichiometric use of toxic organotin reagent. |
| Alternative Reductive | Sodium/Naphthalene | -78 °C | Powerful reducing conditions for very stubborn amides. | Requires careful handling of pyrophoric reagents. |
Protocol 1: Mild Basic Hydrolysis using LiOH/H₂O₂
This method is often the first choice for cleaving N-acyl auxiliaries when the target is the carboxylic acid, as it is highly effective at minimizing racemization.[9]
Materials:
-
N-acyl derivative (1 equivalent)
-
Tetrahydrofuran (THF), reagent grade
-
Water, deionized
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (4-5 equivalents)
-
Aqueous Lithium Hydroxide (LiOH), 1M (2-3 equivalents)
-
Aqueous Sodium Sulfite (Na₂SO₃), 1M
-
Diethyl Ether or Ethyl Acetate for extraction
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve the N-acyl substrate in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the 30% H₂O₂ solution dropwise, followed by the slow, dropwise addition of the 1M LiOH solution. The internal temperature should be maintained at or below 0 °C.
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-4 hours).
-
Quenching: Once complete, quench the excess peroxide by adding 1M Na₂SO₃ solution at 0 °C. Stir for 20 minutes.
-
Workup & Auxiliary Removal: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., ethyl acetate) to remove the liberated (S)-1-(2,6-Dimethylphenyl)ethanamine auxiliary.
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Final Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the carboxylic acid by flash chromatography or recrystallization as needed.
Part 4: Analytical Verification
Never assume a successful outcome. Always verify the enantiomeric excess of both your final product and the recovered auxiliary.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Direct analysis of carboxylic acids on chiral columns can be challenging.[10] A common and reliable method is to first convert the acid to an amide or ester using a chiral derivatizing agent, then analyze the resulting diastereomers on a standard achiral HPLC column.[11][12]
Materials:
-
Carboxylic acid sample
-
Chiral amine for derivatization, e.g., (S)-(-)-1-Phenylethylamine (known ee)
-
Coupling agent, e.g., EDC or DCC[11]
-
Anhydrous solvent, e.g., Dichloromethane (DCM)
-
HPLC system with a standard C18 column
Procedure:
-
Derivatization: In a small vial, dissolve a sample of your purified carboxylic acid in anhydrous DCM. Add 1.1 equivalents of the chiral amine and 1.2 equivalents of the coupling agent. Stir at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction, wash with dilute acid and base to remove unreacted starting materials, and isolate the crude diastereomeric amide mixture.
-
HPLC Analysis: Dissolve the diastereomeric amide mixture in the HPLC mobile phase. Inject onto an achiral C18 column. The two diastereomers should separate into two distinct peaks.
-
Calculation: The enantiomeric excess is calculated from the integrated areas of the two diastereomer peaks (A1 and A2):
-
% ee = (|A1 - A2| / (A1 + A2)) * 100
-
Part 5: Frequently Asked Questions (FAQs)
-
Q: Can the hydrochloride salt of the auxiliary cause issues?
-
A: Yes. Before acylation, the hydrochloride salt must be neutralized (typically with a non-nucleophilic base) to generate the free amine, which is the active nucleophile. Failure to do so will prevent the initial acylation reaction.
-
-
Q: How can I recover and reuse the auxiliary?
-
A: The auxiliary is typically recovered from the initial organic extraction during the workup (Step 5 in Protocol 1). It will be in the organic phase, while your carboxylate product is in the aqueous phase. You can purify it by distillation or chromatography and verify its ee before reuse.
-
-
Q: Are there any truly "racemization-proof" cleavage methods?
-
A: No method is universally "proof," but reductive cleavage methods (like LiBH₄) are generally considered the mildest and least likely to cause racemization of the α-center, provided the resulting primary alcohol is the desired product.[9]
-
References
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). [Link]
- Base-Promoted Amide Synthesis from Aliphatic Amines and Ynones as Acylation Agents through C–C Bond Cleavage.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Enols, Enolate Ions and Tautomeriz
- Methods for cleavage of chiral auxiliary.
- Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central (PMC). [Link]
- Racemiz
- Mechanism of Acid catalyzed enoliz
- The Fascinating Chemistry of α‐Haloamides. PubMed Central (PMC). [Link]
- Mechanism of acid-catalyzed enolization of ketones.
- mechanism of amide hydrolysis. YouTube. [Link]
- Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. Royal Society of Chemistry. [Link]
- The Journal of Organic Chemistry Ahead of Print.
- Hydrolysis of Esters and Amides. Dalal Institute. [Link]
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]
- Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Mechanism of base catalyzed enoliz
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC peak tailing for derivatives of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine Derivatives
Welcome to the technical support guide for chiral HPLC analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, with a specific focus on peak tailing. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemistry that influences your separations.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial questions encountered during the analysis of chiral amines.
Q1: What is the most common cause of peak tailing when analyzing basic compounds like (S)-1-(2,6-Dimethylphenyl)ethanamine?
A1: The most frequent cause is secondary interactions between the basic amine analyte and residual silanol groups on the surface of the silica-based chiral stationary phase (CSP).[1][2][3] These silanol groups (Si-OH) are acidic and can interact ionically with the protonated amine, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[1][4]
Q2: Why is peak shape important in chiral separations?
A2: Symmetrical, or Gaussian, peaks are essential for accurate quantification and resolution.[4] Peak tailing can compromise the accuracy of peak integration, leading to incorrect purity assessments.[5] More importantly, it reduces the resolution between the two enantiomers, potentially causing them to overlap and making accurate determination of enantiomeric excess (e.e.) impossible.
Q3: Can I use the same column for both normal-phase and reversed-phase chiral separations?
A3: It depends entirely on the column type. Polysaccharide-based CSPs with an "immobilized" coating (e.g., CHIRALPAK® IA, IB, IC) are robust and compatible with a wide range of solvents, allowing them to be switched between normal-phase, polar organic, and reversed-phase modes.[6] However, "coated" polysaccharide columns can be damaged by certain solvents and should not be switched indiscriminately. Always consult the column manufacturer's instructions.
Q4: What is a typical starting mobile phase for separating a basic chiral amine?
A4: For normal-phase chromatography on a polysaccharide-based column, a common starting point is a mixture of an alkane (like n-Hexane) and an alcohol (like Isopropanol or Ethanol).[7][8] Crucially, for a basic analyte, a small amount of a basic additive, such as 0.1% diethylamine (DEA) or triethylamine (TEA), is typically required to improve peak shape.[8][9]
In-Depth Troubleshooting Guide: Peak Tailing
Peak tailing is a pervasive issue in the chromatography of basic compounds. This guide provides a systematic approach to diagnosing and resolving this problem, grounded in the principles of chromatographic science.
The Root Cause: Secondary Silanol Interactions
The primary chiral separation mechanism relies on forming transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[10] However, a secondary, undesirable interaction often occurs. The amine function on your analyte is basic and will be protonated, carrying a positive charge. Residual silanol groups on the silica support are acidic and can be deprotonated (ionized), carrying a negative charge.[1][5] This strong ionic interaction acts as a secondary retention mechanism, delaying a fraction of the analyte molecules and causing the characteristic peak tail.
Systematic Troubleshooting Workflow
Use the following flowchart to diagnose the cause of peak tailing in a logical sequence.
Solution 1: Mobile Phase Optimization (The Primary Fix)
Optimizing the mobile phase is the most effective strategy to mitigate peak tailing for basic analytes. The goal is to suppress the unwanted ionic interactions with silanol groups.
Protocol 1: Incorporating a Basic Additive
The addition of a small, competitive base to the mobile phase effectively "masks" the active silanol sites, preventing them from interacting with your analyte.[7][9]
Objective: To saturate residual silanol sites on the CSP with a mobile phase additive, thereby improving the peak shape of the basic analyte.
Step-by-Step Methodology:
-
Additive Selection: Choose a suitable basic additive. Diethylamine (DEA) and Triethylamine (TEA) are common choices for normal phase chromatography.[8] Ethanolamine or Butylamine can also be effective.[9]
-
Preparation: Prepare your mobile phase (e.g., Hexane/Ethanol) as usual. Using a micropipette or glass syringe, add the basic additive to constitute 0.1% to 0.5% of the total mobile phase volume.[9] For example, to make 1 L of mobile phase with 0.1% DEA, add 1.0 mL of DEA.
-
Mixing: Ensure the mobile phase is thoroughly mixed and sonicated to degas.
-
Column Equilibration: This is a critical step. Flush the column with the newly prepared mobile phase for at least 20-30 column volumes before injection. For a standard 250 x 4.6 mm column, this may take 30-60 minutes at 1 mL/min. Chirobiotic columns can take longer to equilibrate.
-
Injection & Analysis: Inject your sample. The peak shape should be significantly improved. If tailing persists, you can cautiously increase the additive concentration up to 0.5%.
Causality: The amine additive, present in high concentration in the mobile phase, competitively binds to the acidic silanol sites on the stationary phase. This effectively shields the positively charged analyte from these secondary retention sites, allowing it to interact primarily with the chiral selector and elute as a sharp, symmetrical peak.
| Parameter | Typical Starting Conditions for Chiral Amine Separation |
| Columns | CHIRALPAK® AD-H, OD-H; CHIRALCEL® OZ-H, OJ-H |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) or n-Hexane / Ethanol (95:5, v/v) |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be varied to optimize separation) |
| Detection | UV at 220 nm or 254 nm |
| Table 1: Representative starting conditions for method development. These are illustrative and should be optimized for the specific derivative.[8] |
Solution 2: Column Selection and Care
The choice of column and its condition are paramount.
-
Use High-Purity Silica Columns (Type B): Modern HPLC columns are typically packed with high-purity "Type B" silica, which has a lower metal content and more homogenous surface compared to older "Type A" silica.[11] This reduces the number and acidity of silanol groups, inherently providing better peak shapes for basic compounds.[2]
-
Consider End-Capped Columns: End-capping is a process where residual silanol groups are chemically reacted with a small, non-polar group (like trimethylsilyl) to render them inert.[11][12] While not all chiral columns are end-capped, choosing one that is can significantly reduce tailing.
-
Column Degradation: Over time, columns can degrade. The stationary phase can be stripped under harsh pH conditions, or the column inlet can become contaminated or blocked, leading to poor peak shape.[3][13] If a previously reliable method starts showing tailing, suspect column degradation. Flushing or replacing the column is the best course of action.[6]
Solution 3: Sample and System Considerations
If mobile phase and column issues are ruled out, look at the sample itself and the HPLC system.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3] While this often causes peak fronting, it can also manifest as tailing on some chiral phases.[14]
-
Troubleshooting Step: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically, you are likely overloading the column.[13]
-
-
Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[4] This is especially noticeable with high-efficiency, smaller-particle columns.
-
Troubleshooting Step: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[4]
-
This guide provides a structured framework for addressing the common challenge of peak tailing in the chiral analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine derivatives. By understanding the chemical interactions at play and applying these systematic troubleshooting steps, you can achieve robust, reproducible, and accurate chiral separations.
References
- Element Lab Solutions. "Peak Tailing in HPLC.
- Phenomenex. "How to Reduce Peak Tailing in HPLC?
- Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc.
- ALWSCI. "Common Causes Of Peak Tailing in Chromatography.
- Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.
- Crawford Scientific. "The Theory of HPLC Column Chemistry.
- Phenomenex. "LC Technical Tip.
- ResearchGate. "Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
- PharmaCores. "HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation.
- Element formerly Crawford Scientific. "HPLC Column Selection.
- Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Waters Corporation. "Effect of pH on LC-MS Analysis of Amines.
- ResearchGate. "Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
- ResearchGate. "Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Restek. "Chiral Separations 3: Overloading and Tailing.
- International Journal of Pharmaceutical and Phytopharmacological Research. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." ijppr.humanjournals.
- Moravek. "Exploring the Role of pH in HPLC Separation.
- Chiral Technologies. "Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Element Lab Solutions. "The Importance of Mobile Phase pH in Chromatographic Separations.
- Wikipedia. "Chiral column chromatography.
- Industry News. "The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- HPLC.eu. "chiral columns." HPLC.
- Chromatography Forum. "Baseline and Tailing.
- PubMed. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Chemistry LibreTexts. "14.3: Chiral Chromatography.
- ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- Phenomenex. "Chiral HPLC Column.
- Chromatography Today. "Trouble with chiral separations.
- PubMed. "Chiral Mobile-Phase Additives in HPLC Enantioseparations.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. labcompare.com [labcompare.com]
- 14. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
Baseline separation issues in chiral chromatography of (S)-1-(2,6-Dimethylphenyl)ethanamine derivatives
Technical Support Center: Chiral Chromatography of (S)-1-(2,6-Dimethylphenyl)ethanamine Derivatives
Welcome to the technical support center for chiral chromatography, focusing on the specific challenges associated with achieving baseline separation of (S)-1-(2,6-Dimethylphenyl)ethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral separation methods. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation between my enantiomers. What are the primary factors I should investigate?
A1: The complete lack of separation, or co-elution, of enantiomers points to a fundamental issue in the chiral recognition mechanism between your analyte and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this problem:
-
Confirm Column Selection: The most critical factor in any chiral separation is the choice of the CSP.[1][2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series), are highly effective for a broad range of racemates, including primary amines.[3] If you are using a different type of CSP, it may not be suitable for your specific derivative. A screening of different polysaccharide-based columns (e.g., amylose vs. cellulose derivatives) is often the most effective first step.[1][2]
-
Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.[1] For normal phase chromatography, a typical mobile phase consists of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol). The ratio of these components dictates the retention time and can significantly impact selectivity. If there is no separation, a significant change in the alcohol percentage (e.g., from 10% to 20% or vice versa) should be evaluated.
-
Essential Mobile Phase Additives: For basic analytes like your ethanamine derivatives, the addition of a basic modifier to the mobile phase is often critical.[3][4] This additive helps to suppress undesirable interactions with residual silanol groups on the silica support, leading to improved peak shape and enantioselectivity.[3] A common starting point is 0.1% diethylamine (DEA) or butylamine.[4][5] Without an appropriate additive, the enantiomers may not be resolved.
Q2: I have partial separation, but the peaks are not baseline resolved. How can I improve the resolution?
A2: Achieving baseline resolution is often a matter of fine-tuning the chromatographic conditions to enhance the selectivity (α) and efficiency (N) of the separation. Resolution in chromatography is influenced by efficiency, selectivity, and retention.[1] Of these, selectivity is the most powerful factor for improving resolution in chiral separations.[1]
Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase.[6] Small, incremental changes (e.g., 1-2%) can have a significant impact on resolution. A good starting point is to test a range from 5% to 30% alcohol.[7]
-
Type of Alcohol: The choice of alcohol modifier (e.g., ethanol vs. isopropanol) can alter the chiral recognition. If you are using isopropanol, try switching to ethanol or vice versa.
-
Additive Concentration and Type: The concentration of the basic additive can be optimized. While 0.1% is a standard starting point, increasing it to 0.2% or trying a different amine like ethylenediamine might improve the separation.[4]
-
-
Adjust the Column Temperature:
-
Temperature has a complex and often unpredictable effect on chiral separations.[8][9][10] In many cases, lowering the temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[11][12] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Be aware that in some instances, an increase in temperature can paradoxically improve separation or even reverse the elution order.[8][10]
-
-
Reduce the Flow Rate:
-
Decreasing the flow rate can increase the column's efficiency, leading to narrower peaks and improved resolution. While this will increase the analysis time, it is a valuable tool for optimization.
-
The following table summarizes the potential effects of these parameter adjustments:
| Parameter | Adjustment | Potential Effect on Resolution | Rationale |
| Mobile Phase | Decrease Alcohol % | Increase | Increases retention and interaction time with CSP. |
| Change Alcohol Type | Variable | Alters the nature of the hydrogen bonding and steric interactions. | |
| Optimize Additive | Increase | Improves peak shape and can enhance selectivity. | |
| Temperature | Decrease | Increase | Often stabilizes the chiral recognition interactions.[11][12] |
| Flow Rate | Decrease | Increase | Increases column efficiency (N), leading to sharper peaks.[12] |
Q3: My peaks are tailing or showing poor symmetry. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like your ethanamine derivatives is commonly caused by strong, undesirable interactions with acidic silanol groups on the surface of the silica support.[3] Here’s how to address this issue:
-
Use a Basic Additive: As mentioned previously, the inclusion of a basic additive like diethylamine (DEA) or butylamine in the mobile phase is crucial.[3][4] The additive will compete with your analyte for the active silanol sites, minimizing the interactions that lead to tailing.[6]
-
Optimize Additive Concentration: If you are already using an additive but still observe tailing, try increasing its concentration, for example, from 0.1% to 0.2%. Do not exceed 0.5% as this can sometimes negatively impact the separation.[4]
-
Consider a Different Additive: Different basic additives can have varying effectiveness. If DEA is not providing good peak shape, consider trying triethylamine (TEA), butylamine, or ethanolamine.[4][13]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion and tailing.[6] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.
-
Column Health: A contaminated or degraded column can also result in poor peak shape.[6] If the above steps do not resolve the issue, it may be necessary to wash the column according to the manufacturer's instructions or, in some cases, replace it.
Troubleshooting Workflows
Workflow 1: Systematic Approach to Method Development for Baseline Separation
This workflow provides a step-by-step guide for developing a chiral separation method from scratch.
Caption: A systematic workflow for chiral method development.
Protocol: Column and Mobile Phase Screening
-
Column Selection: Choose at least two polysaccharide-based columns with different chiral selectors, for example, one amylose-based (e.g., CHIRALPAK® IA) and one cellulose-based (e.g., CHIRALPAK® IB).[3][14]
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol (90/10 v/v) with 0.1% Diethylamine.
-
Mobile Phase B: n-Hexane / Ethanol (90/10 v/v) with 0.1% Diethylamine.
-
-
Sample Preparation: Dissolve your (S)-1-(2,6-Dimethylphenyl)ethanamine derivative in the mobile phase.
-
Initial Run: Equilibrate the first column with Mobile Phase A for at least 30 column volumes. Inject the sample and record the chromatogram.
-
Screening: Repeat the injection using Mobile Phase B on the first column. Then, switch to the second column and repeat the injections with both mobile phases.
-
Evaluation: Compare the four resulting chromatograms to identify the condition that provides the best initial separation, which will then be the starting point for optimization.
Workflow 2: Troubleshooting Poor Peak Shape
This workflow outlines the steps to diagnose and correct issues with peak tailing or asymmetry.
Caption: A logical flow for troubleshooting poor peak shape.
Advanced Troubleshooting
Q4: I've tried optimizing the mobile phase and temperature, but the resolution is still insufficient. What other options do I have?
A4: If standard optimization strategies are not yielding the desired results, there are more advanced techniques you can employ:
-
Immobilized vs. Coated CSPs: Polysaccharide-based CSPs come in two main types: coated and immobilized.[15] Immobilized columns are covalently bonded to the silica support, making them compatible with a much wider range of solvents.[15][16][17][18] This allows for the use of "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF) as part of the mobile phase, which can sometimes provide unique and improved selectivity.[1]
-
Alternative Separation Modes: While normal phase is common for these compounds, consider exploring polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode (with an appropriate buffer) if you are using an immobilized column.[1][19] These modes offer different interaction mechanisms that could be beneficial.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis and different selectivity.[7][20] If available, screening your compound on an SFC system is highly recommended.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Polysaccharide-based CSPs. Chiralpedia.
- Playing with Selectivity for Optimal Chiral Separation.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- HPLC method for enantiomeric separ
- Chiral separations by HPLC on immobilized polysaccharide chiral st
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- How can I improve my chiral column resolution?
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Chiralpak. MZ-Analysentechnik.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Chiral Columns.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Daicel Reverse Phase CHIRALPAK Columns. UVISON.com.
- Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. The Journal of Organic Chemistry.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 13. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 15. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 16. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. mz-at.de [mz-at.de]
- 19. Daicel Reverse Phase CHIRALPAK Columns : UVISON.com [uvison.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Diastereomeric Salt Crystallization of (S)-1-(2,6-Dimethylphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 1-(2,6-dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting solutions for scaling up the diastereomeric salt crystallization process to isolate the (S)-enantiomer.
The classical method of resolving a racemic amine via diastereomeric salt formation is a powerful, cost-effective, and scalable technique.[1][2] However, transitioning from a bench-scale success to a robust pilot or manufacturing-scale process introduces significant challenges in thermodynamics, kinetics, and process control. This document provides a structured approach to navigating these complexities.
PART 1: FAQs - First Principles & Initial Scale-Up Questions
This section addresses fundamental questions that form the basis of a successful and scalable resolution strategy.
Q1: What is the fundamental principle of this resolution?
The process hinges on the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[3] Enantiomers ((S)- and (R)-1-(2,6-dimethylphenyl)ethanamine) have identical physical properties, making direct separation by crystallization impossible.[3]
The core steps are:
-
Salt Formation: The racemic amine is reacted with a single, pure enantiomer of a chiral acid (the "resolving agent," e.g., L-(+)-tartaric acid). This creates a pair of diastereomeric salts:
-
((S)-amine)•(L-acid)
-
((R)-amine)•(L-acid)
-
-
Differential Solubility: Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent system.[4][5] The key is to find conditions where one salt (e.g., the (S)-amine salt) is significantly less soluble than the other.
-
Selective Crystallization: The less soluble diastereomeric salt preferentially crystallizes from the solution.
-
Isolation & Liberation: The crystallized salt is isolated by filtration. Subsequently, the chiral resolving agent is removed by treating the salt with a base, yielding the enantiomerically enriched (S)-amine.[6]
-
HCl Salt Formation: The final (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is formed by reacting the purified S-amine with hydrochloric acid, a step that often improves the compound's stability and handling properties.[7]
Q2: How do I select the right chiral resolving agent and solvent system?
This is the most critical decision in the process.[1] A systematic screening approach is highly recommended. The goal is to maximize the solubility difference between the two diastereomeric salts.[6]
Screening Workflow:
-
Resolving Agent Selection: For the basic amine, common choices include chiral carboxylic acids like tartaric acid, mandelic acid, or their derivatives.[8] A small library of commercially available, inexpensive resolving agents should be tested.
-
Solvent Screening: A diverse range of solvents (alcohols, ketones, esters, water, and their mixtures) should be screened in parallel.[9] Mixed solvent systems offer greater flexibility for fine-tuning solubility.[9]
-
High-Throughput Screening: Use a 96-well plate to rapidly test combinations of resolving agents and solvents.[9][10] After allowing time for crystallization, analyze the solid and the mother liquor by chiral HPLC to determine yield and diastereomeric excess (d.e.).[10]
Q3: What are the most critical parameters to control during scale-up?
Moving from a flask to a reactor changes everything. The most critical parameters are:
-
Supersaturation: This is the driving force for crystallization. It must be generated and consumed in a controlled manner. On a large scale, this is managed through precise cooling profiles and/or controlled addition of an anti-solvent.
-
Mixing & Agitation: Inadequate mixing can lead to localized areas of high supersaturation, causing oiling out or the formation of fine particles. The impeller design, agitation speed, and reactor geometry are critical.
-
Temperature Control & Heat Transfer: Large volumes have a much lower surface-area-to-volume ratio, making heat removal less efficient. Slow, controlled cooling is essential to avoid runaway nucleation.[9]
-
Seeding: A seeding strategy is crucial for reproducibility and for targeting a specific crystal form (polymorph).[10] It helps control the nucleation event, leading to more consistent particle size and purity.
PART 2: Troubleshooting Guide - Common Issues in Scale-Up
This section provides solutions to specific problems encountered during the scale-up process.
Problem 1: "Oiling Out" - The Salt Precipitates as a Liquid/Gum
Q: Instead of crystals, I'm getting a thick oil when I try to crystallize the diastereomeric salt at a larger scale. Why is this happening and how do I fix it?
A: "Oiling out" or liquid-liquid phase separation occurs when the supersaturation is too high, exceeding the metastable zone limit and causing the salt to separate as a molten liquid or amorphous phase instead of an ordered crystal lattice.[9] This is common during scale-up due to less efficient heat transfer and mixing.
Causality & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Excessive Supersaturation | Rapid cooling or fast anti-solvent addition in a large reactor creates high local supersaturation. | 1. Slow down the cooling rate significantly. 2. Add anti-solvent more slowly and into a region of high agitation to ensure rapid dispersion. 3. Increase the crystallization temperature to stay above the salt's melting point in solution.[9] |
| Inadequate Mixing | Poor agitation fails to dissipate localized supersaturation, especially at addition points or near cooling jackets. | 1. Optimize the agitator speed and design to ensure homogeneity. 2. Introduce the anti-solvent subsurface near the impeller. |
| Wrong Solvent System | The chosen solvent may be too "good," leading to very high concentrations before precipitation. | 1. Add more solvent to lower the overall concentration before cooling.[9] 2. Switch to a less polar solvent system that might favor crystallization over oiling.[9] |
| Impurities | Impurities can depress the melting point of the salt or inhibit nucleation, widening the metastable zone. | 1. Purify the starting racemic amine or resolving agent. |
Problem 2: Inconsistent or Low Enantiomeric Purity (e.e.)
Q: The enantiomeric excess (e.e.) of my isolated (S)-amine is consistently below our target of >99%. How can I improve it?
A: Low enantiomeric purity is a result of poor selectivity during crystallization. This can be due to either thermodynamic limitations (the solubility difference between the salts is simply not large enough) or kinetic issues (the undesired diastereomer co-precipitates due to rapid crystallization).
Troubleshooting Workflow for Low Purity:
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride Resolutions
Welcome to the Technical Support Center for the chiral resolution of 1-(2,6-dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating the desired (S)-enantiomer in high purity. The presence of impurities, whether the unwanted (R)-enantiomer, process-related by-products, or residual starting materials, can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of crystallization and stereochemistry, to help you optimize your resolution process and achieve a product that meets stringent regulatory standards.[1][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the diastereomeric salt crystallization of (S)-1-(2,6-dimethylphenyl)ethanamine.
Issue 1: Low Enantiomeric Excess (e.e.) of the Final Product
Q: My final (S)-1-(2,6-dimethylphenyl)ethanamine hydrochloride product has a lower than expected enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
A: Low enantiomeric excess is the most common challenge in diastereomeric resolutions and typically points to issues with the crystallization step, where the separation of the two diastereomeric salts occurs.[4][5] The primary goal is to exploit the solubility difference between the (S)-amine-(+)-resolving agent and (R)-amine-(+)-resolving agent salts.[6]
Root Causes & Corrective Actions:
-
Co-crystallization: The unwanted diastereomer may be crystallizing along with the desired one. This can happen if the solubilities of the two diastereomeric salts are too similar in the chosen solvent system or if the solution is too supersaturated.[7]
-
Solution: Methodical solvent screening is crucial. The ideal solvent should maximize the solubility difference between the two diastereomers.[8] Experiment with solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to fine-tune polarity and solubility. A slower, more controlled cooling profile can also prevent the kinetic trapping of the more soluble diastereomer.
-
-
Insufficient Purification: A single crystallization may not be sufficient to achieve high e.e.
-
Solution: Perform one or more recrystallization steps on the isolated diastereomeric salt. While this may reduce the overall yield, it is often necessary to purge the unwanted diastereomer and achieve >99% e.e.
-
-
Inaccurate Stoichiometry: An incorrect ratio of the racemic amine to the resolving agent can negatively impact the resolution efficiency.
-
Solution: Ensure an accurate 1:1 molar ratio of the chiral resolving agent to the desired enantiomer (i.e., a 0.5 molar equivalent relative to the racemic amine) is used for optimal salt formation. Some protocols may vary this, but it's a critical parameter to verify.[9]
-
-
Presence of Impurities: Process-related impurities can interfere with crystal lattice formation, leading to a less ordered crystal structure that incorporates the wrong diastereomer.[10][11]
-
Solution: Ensure the starting racemic amine is of high chemical purity before beginning the resolution. Purification of the starting material via distillation or chromatography may be necessary.
-
Issue 2: Oil Formation or Failure to Crystallize
Q: Upon cooling my solution of the amine and resolving agent, it either turned into a thick oil or no solid precipitated at all. What should I do?
A: This common problem indicates that the system has not reached the appropriate conditions for nucleation and crystal growth.[11]
Root Causes & Corrective Actions:
-
High Solubility: The diastereomeric salts are simply too soluble in the chosen solvent.[8]
-
Solution 1 (Increase Concentration): Carefully remove a portion of the solvent under reduced pressure to increase the concentration and induce supersaturation.
-
Solution 2 (Anti-Solvent Addition): Gradually add an "anti-solvent" (a solvent in which the salts are insoluble, e.g., heptane or ether into an alcohol solution) to decrease the overall solubility and promote precipitation.
-
Solution 3 (Solvent Screening): The chosen solvent is likely inappropriate. A systematic screening of different solvents and solvent mixtures is the most robust solution.[8]
-
-
Inhibition of Nucleation: Trace impurities can act as nucleation inhibitors.[11]
-
Solution 1 (Seeding): If you have a small amount of the desired pure diastereomeric salt, add a few seed crystals to the supersaturated solution to induce crystallization.
-
Solution 2 (Scratching): Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the surface that may serve as nucleation sites.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I have successfully performed the resolution before, but now my results are inconsistent from batch to batch. Why is this happening?
A: Poor reproducibility often points to subtle, uncontrolled variables in the experimental setup.
Root Causes & Corrective Actions:
-
Variable Raw Material Quality: The purity of the starting racemic amine or the resolving agent may vary between batches.[2] Even small differences in impurity profiles can affect crystallization kinetics.[10]
-
Solution: Qualify your starting materials for each new batch. Run a purity check (e.g., via GC or HPLC) to ensure consistency.
-
-
Inconsistent Cooling/Agitation Rates: The rate of cooling and the efficiency of stirring directly impact crystal size, morphology, and purity.
-
Solution: Implement a controlled and documented procedure for cooling and agitation. Use a programmable cooling bath for precise temperature control and ensure the stirring speed is consistent for all experiments.
-
-
Atmospheric Moisture: For some solvent systems, atmospheric water can alter the solubility profile of the salts.
-
Solution: Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially when using anhydrous solvents.
-
Process Workflow & Impurity Control
The following diagram illustrates a typical workflow for diastereomeric salt resolution, highlighting key control points for managing impurities.
Caption: Workflow for diastereomeric resolution and impurity control.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this process? According to ICH guidelines, impurities can be classified into three main categories:[3]
-
Organic Impurities: These are the most critical in this context and include the unwanted (R)-enantiomer, unreacted starting materials, and by-products from the synthesis of the racemic amine.[3]
-
Inorganic Impurities: These may include reagents, catalysts, or inorganic salts carried over from previous steps.[3]
-
Residual Solvents: Solvents used during the crystallization and washing steps that are not fully removed.[1][3]
Q2: Which resolving agents are typically used for amines like 1-(2,6-dimethylphenyl)ethanamine? Chiral acids are used to resolve racemic amines. Common and effective resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.[4][5][12] The choice of resolving agent is often determined empirically by screening several candidates to find the one that provides the best crystal formation and separation.
Q3: How do I analyze the enantiomeric purity of my final product? The most common and accurate methods for determining enantiomeric excess (e.e.) are:[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. The sample is passed through a column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[13][14]
-
Chiral Gas Chromatography (GC): Suitable if the amine or a derivative is volatile. Similar to HPLC, it uses a chiral column to separate the enantiomers.[13]
-
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): The chiral amine is reacted with a CDA to form diastereomers, which will have distinct and quantifiable signals in the NMR spectrum.[15][16]
Q4: Can I recover the unwanted (R)-enantiomer from the mother liquor? Yes. The mother liquor is enriched with the more soluble diastereomeric salt (containing the (R)-amine). The (R)-amine can be liberated from this salt by treatment with a base. For economic and environmental reasons in large-scale manufacturing, it is highly desirable to racemize the unwanted enantiomer (convert it back to a 50:50 mixture of R and S) and recycle it back into the process.[4][5]
Data Summary: Impact of Solvent on Resolution
The choice of solvent is arguably the most critical parameter in a diastereomeric resolution. The following table provides illustrative data on how different solvent systems can impact the yield and enantiomeric excess (e.e.) of the less soluble diastereomeric salt.
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) (%) | Observations |
| (+)-Tartaric Acid | Methanol | 85 | 75 | High solubility leads to good yield but poor selectivity. |
| (+)-Tartaric Acid | Isopropanol (IPA) | 60 | 92 | Lower solubility improves selectivity and e.e. |
| (+)-Tartaric Acid | 9:1 IPA/Water | 65 | 96 | Small amount of water improves crystal lattice formation. |
| (+)-Mandelic Acid | Ethanol | 70 | 88 | Good initial screening candidate. |
| (+)-Mandelic Acid | Acetonitrile | 55 | 95 | Lower yield but excellent selectivity. |
Note: Data are illustrative and intended for comparison. Optimal conditions must be determined experimentally.
Key Experimental Protocol: Resolution of (±)-1-(2,6-Dimethylphenyl)ethanamine
This protocol provides a detailed methodology for a typical resolution experiment.
Materials:
-
(±)-1-(2,6-Dimethylphenyl)ethanamine (1.0 eq)
-
(+)-Tartaric Acid (0.5 eq)
-
Solvent (e.g., 9:1 Isopropanol/Water)
-
Sodium Hydroxide (NaOH) solution (2M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric Acid (HCl) in a suitable solvent (e.g., Ether or Isopropanol)
Procedure:
-
Salt Formation: In a suitable flask, dissolve (±)-1-(2,6-Dimethylphenyl)ethanamine in the chosen solvent system (approx. 10 mL per gram of amine). Heat the solution gently (e.g., to 60-70 °C).
-
Add Resolving Agent: In a separate flask, dissolve (+)-Tartaric acid in a minimum amount of the same warm solvent and add it dropwise to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath (0-5 °C) for several hours can improve the yield. The less soluble (S)-amine-(+)-tartrate salt should precipitate.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor.
-
Recrystallization (Optional): To improve enantiomeric purity, dissolve the collected crystals in a minimum amount of hot solvent and repeat the slow cooling and filtration process.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an organic extraction solvent (e.g., DCM). Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the (S)-amine free base.
-
Formation of Hydrochloride Salt: Dissolve the purified (S)-amine free base in a suitable anhydrous solvent (e.g., ether). Slowly add a solution of HCl with stirring. The this compound will precipitate.
-
Final Isolation: Collect the hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Determine the final yield and measure the enantiomeric excess using a validated chiral analytical method (e.g., Chiral HPLC).[13]
References
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. (2025). Benchchem.
- Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). W.R. Grace.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). National Center for Biotechnology Information.
- Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Neuland Labs.
- How To Control Impurities In Pharmaceuticals. (2025, April 2). Medicinal Chemistry.
- Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase. (2016, February 10). J-Stage.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Royal Society of Chemistry.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (2013, February 4). ACS Publications.
- How to overcome poor crystallization in diastereomeric salt formation. (n.d.). Benchchem.
- Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery.
- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
- Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025). Benchchem.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Benchchem.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Chiral resolution. (n.d.). Wikipedia.
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Royal Society of Chemistry.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
- Diastereomeric Salt Definition. (n.d.). Fiveable.
- Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts.
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
Effect of temperature on diastereomeric salt formation with (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Technical Support Center: Diastereomeric Salt Formation
Guide Topic: Effect of Temperature on Diastereomeric Salt Formation with (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers encountering challenges with the diastereomeric salt resolution of chiral amines, specifically focusing on the use of this compound as a resolving agent. The success of such resolutions is profoundly influenced by temperature, which governs the thermodynamics and kinetics of crystallization. This document is structured to provide both foundational knowledge through frequently asked questions and practical solutions via a detailed troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the critical role of temperature in diastereomeric salt crystallization.
Q1: What is the fundamental effect of temperature on a diastereomeric salt resolution?
Temperature is arguably the most critical parameter in a diastereomeric resolution because it directly controls the solubility of the diastereomeric salts.[1] Since the primary goal is to selectively crystallize one diastereomer while leaving the other in solution, the process hinges on the difference in their solubilities at a given temperature.[2][3] Both diastereomeric salts will typically be more soluble at higher temperatures. The key is that their solubilities often change at different rates with temperature, which allows for the identification of an optimal temperature range where the solubility difference is maximized, thereby enabling effective separation.[3][4]
Q2: What are "solubility curves" and why are they essential for process development?
Solubility curves are graphical representations of a compound's solubility in a specific solvent across a range of temperatures. For diastereomeric resolutions, generating these curves for both the desired and undesired salt is crucial. These curves allow you to:
-
Identify the Optimal Dissolution Temperature: The minimum temperature required to fully dissolve both salts.
-
Determine the Crystallization Window: The temperature range where the desired salt is supersaturated (and will crystallize) while the undesired salt remains in solution (is undersaturated).[5]
-
Predict Yield: The difference in the desired salt's concentration at the initial high temperature and the final isolation temperature provides a theoretical maximum yield.
Developing a process without this thermodynamic data is akin to navigating without a map and often leads to trial-and-error approaches.[4][6]
Q3: What is a "cooling profile" and how does the cooling rate impact purity and yield?
A cooling profile is the programmed rate at which the temperature of the solution is decreased from the initial dissolution temperature to the final filtration temperature.[1] This profile is critical for controlling supersaturation, which is the driving force for crystallization.[5]
-
Slow Cooling Rate: A slow, controlled cooling rate (e.g., 1-5 °C/hour) is generally preferred.[7] It maintains a low level of supersaturation, which favors crystal growth over nucleation. This results in larger, more well-defined crystals with higher purity (diastereomeric excess, or de), as there is less chance of trapping impurities or co-precipitating the more soluble diastereomer.[7]
-
Fast Cooling Rate (Crash Cooling): Rapid cooling generates high supersaturation very quickly.[8] This leads to rapid, uncontrolled nucleation, often resulting in a large number of very small crystals. This can be detrimental, leading to lower purity due to the inclusion of the undesired diastereomer and can sometimes cause the product to "oil out" instead of crystallizing.[7]
Q4: Can temperature fluctuations during crystallization affect the outcome?
Yes, significant temperature fluctuations can be highly detrimental. Uncontrolled variations can cause partial dissolution of already formed crystals or trigger unwanted secondary nucleation events. This can lead to a wider crystal size distribution and lower overall purity. For reproducible and scalable results, using a well-calibrated, temperature-controlled reactor is essential.[2][9]
Q5: What is the "metastable zone width" (MSZW) and how does temperature relate to it?
The metastable zone is a region of supersaturation where spontaneous nucleation is unlikely, and crystal growth will only occur on existing surfaces (like seed crystals). The MSZW is the temperature range between the solubility curve and the point at which spontaneous crystallization occurs upon cooling.[10] A wider MSZW provides a larger operating window for a controlled crystallization, allowing the solution to be cooled to a lower temperature before nucleation begins, which can improve yield.[10] The width of this zone is influenced by factors including the cooling rate; a faster cooling rate often leads to a seemingly wider MSZW, but this is a kinetic effect and can lead to uncontrolled crystallization.[8]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the diastereomeric resolution of amines like this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Diastereomeric Salt | 1. Final isolation temperature is too high: The desired salt has significant solubility remaining in the mother liquor. 2. Insufficient dissolution at the start: The initial temperature was not high enough to dissolve all the material, leading to an inaccurate starting concentration. 3. Incorrect stoichiometry: The molar ratio of the racemate to the resolving agent is not optimal.[1] | 1. Lower the final isolation temperature. Consult the solubility curve to find a temperature that balances yield and purity.[5] 2. Increase the initial dissolution temperature to ensure all solids are fully dissolved before commencing the cooling profile. 3. Optimize the stoichiometry. While a 1:1 ratio is a common starting point, this may need to be adjusted. |
| Poor Diastereomeric Excess (de) / Low Purity | 1. Cooling rate is too fast: This causes co-precipitation of the more soluble, undesired diastereomer.[7] 2. Final isolation temperature is too low: The solution has become supersaturated with respect to the undesired diastereomer, causing it to crystallize. 3. Ineffective solvent system: The chosen solvent does not provide a sufficient solubility difference between the two diastereomers at the working temperature.[1] | 1. Implement a slower, linear cooling profile (e.g., 2-10 °C/hour).[7] 2. Increase the final isolation temperature slightly. This is a trade-off between purity and yield that must be optimized.[6] 3. Screen alternative solvents or solvent/anti-solvent mixtures. The goal is to maximize the solubility difference between the two salts.[1] |
| Oil Formation Instead of Crystallization | 1. Excessive supersaturation: The concentration of the salt is too high, or the solution was cooled too rapidly. 2. Inappropriate solvent: The solvent may not be suitable for crystallization of the specific salt. | 1. Reduce the initial concentration of the reactants. 2. Drastically slow down the cooling rate. 3. Introduce seed crystals of the desired diastereomer just as the solution enters the metastable zone to encourage controlled growth.[1] 4. Experiment with an anti-solvent to gently reduce solubility and induce crystallization. |
| Inconsistent Results Between Batches | 1. Poor temperature control: Manual temperature control (e.g., ice baths) can lead to significant variability. 2. Inconsistent cooling rates: Lack of a programmed cooling profile results in batch-to-batch variation. 3. Variations in seeding: Inconsistent timing or amount of seed crystal addition. | 1. Use an automated, jacketed lab reactor for precise and reproducible temperature control.[2][9] 2. Standardize and program the cooling profile for all experiments. 3. Develop a strict seeding protocol: Add a specific mass of seed crystals at a consistent temperature for each run. |
Data Presentation: Impact of Cooling Rate
The following table illustrates the typical relationship between the cooling rate and the resulting crystal properties. Slower cooling rates generally lead to larger crystals and higher purity.
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (%) |
| 20 (Crash Cool) | < 50 | 85 |
| 10 | 150 | 92 |
| 5 | 300 | 96 |
| 2 | 500 | 98 |
| 1 | > 700 | > 99 |
| Note: This table presents a typical trend to illustrate a concept; actual results will vary depending on the specific chemical system and solvent.[7] |
Part 3: Methodologies & Visualizations
Experimental Protocol: Temperature-Controlled Diastereomeric Salt Crystallization
This protocol provides a generalized, best-practice workflow for researchers.
-
Dissolution:
-
Charge a temperature-controlled reactor with the racemic amine, the chiral resolving agent (this compound), and the chosen solvent.
-
Heat the mixture with stirring (e.g., 250 rpm) to a temperature approximately 5-10 °C above the point of complete dissolution (the clear point). This ensures all material is in solution and destroys any residual crystal memory.[2][9]
-
-
Controlled Cooling & Seeding:
-
Initiate a slow, linear cooling profile (e.g., 5 °C/hour).
-
Once the solution has cooled to a temperature just inside the metastable zone (typically 2-3 °C below the saturation point), add seed crystals of the pure, desired diastereomeric salt (approx. 0.1-1.0% w/w).[5] This step is critical for controlling nucleation.
-
-
Crystal Growth & Maturation:
-
Continue the slow cooling profile down to the final isolation temperature.
-
Once the final temperature is reached, hold the slurry with stirring for a maturation period (e.g., 2-4 hours) to allow the system to reach equilibrium. This can improve yield and purity.
-
-
Isolation and Analysis:
-
Filter the crystalline solid from the mother liquor.
-
Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C).[2]
-
Analyze the solid for yield and diastereomeric excess (e.g., by chiral HPLC).
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes related to temperature control in diastereomeric resolutions.
Caption: Workflow highlighting temperature-critical stages.
Caption: Troubleshooting decision tree for temperature-related issues.
References
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
- Troubleshooting low yields in diastereomeric salt formation. Benchchem.
- How to overcome poor crystallization in diastereomeric salt formation. Benchchem.
- Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Source Not Available.
- Solubility and metastable zone of Diastereomer B in selected solvent system. ResearchGate.
- Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. MDPI.
- Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Publishing.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORM
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. ResearchGate.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Effect of the cooling rate on crystallization. (a) Effect of the... ResearchGate.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantiomeric Excess in Resolutions with (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
Welcome to the technical support center for chiral resolutions utilizing (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the enantiomeric excess (ee) of their target compounds. Here, we synthesize fundamental principles of diastereomeric salt resolution with practical, field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral resolving agent?
A1: this compound is a chiral amine, provided as its hydrochloride salt for improved stability and handling.[1][2] In chiral resolutions, it serves as an enantiomerically pure "handle" that reacts with a racemic mixture of an acidic compound (e.g., a carboxylic acid). This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess different solubilities, melting points, and crystal structures.[3] This difference is the key that allows for their separation by techniques like fractional crystallization. The steric bulk from the two methyl groups on the phenyl ring can create significant differences in the crystal packing of the diastereomeric salts, often leading to better separation.
Q2: What are the fundamental principles behind enhancing enantiomeric excess (ee) in a diastereomeric salt resolution?
A2: Enhancing the enantiomeric excess hinges on maximizing the difference in solubility between the two diastereomeric salts in a given solvent system. The less-soluble diastereomer will preferentially crystallize from a supersaturated solution, leaving the more-soluble diastereomer in the mother liquor.[4] The final ee of the isolated solid is a function of several factors: the intrinsic solubility difference between the salts, the choice of solvent, the temperature profile of the crystallization, the rate of cooling, and the purity of the initial reagents.[5][6] By carefully optimizing these parameters, one can significantly enrich the crystalline solid with the desired diastereomer.
Q3: How do I choose an appropriate solvent for my resolution?
A3: The choice of solvent is the most critical factor in a diastereomeric resolution.[5] An ideal solvent will exhibit a large difference in solubility for the two diastereomeric salts. A solvent that is too "good" will dissolve both salts, preventing crystallization, while a solvent that is too "poor" will cause both to precipitate indiscriminately, resulting in low ee. The selection is often empirical, and a solvent screen is highly recommended.[4] Alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water are common starting points for resolving acidic compounds with amine resolving agents.[6][7]
Q4: What is the purpose of converting the resolving agent to its hydrochloride salt?
A4: (S)-1-(2,6-Dimethylphenyl)ethanamine, like many amines, is a liquid or low-melting solid at room temperature and can be susceptible to oxidation or absorption of atmospheric CO2. Converting it to the hydrochloride salt creates a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term.[1] Before use in the resolution of a racemic acid, the free base is typically liberated from the salt.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: No crystals are forming, or I am getting a very low yield.
-
Potential Cause 1: Suboptimal Solvent Choice. The diastereomeric salt may be too soluble in the chosen solvent.[5]
-
Solution: Perform a systematic solvent screen. If using a good solvent like methanol, try a less polar solvent like isopropanol or ethyl acetate. Alternatively, you can use an anti-solvent. For example, if your salt is dissolved in methanol, the slow addition of a non-polar solvent like heptane can induce crystallization.
-
-
Potential Cause 2: The solution is not sufficiently supersaturated.
-
Solution: Try concentrating the solution by carefully evaporating some of the solvent. Ensure you have used the correct stoichiometry; typically, a 1:1 molar ratio of the racemic acid to the resolving agent is a good starting point, although sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the ee of the first crop of crystals.
-
-
Potential Cause 3: Nucleation is inhibited.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can act as nucleation sites. If you have a small amount of the desired pure diastereomeric salt, "seeding" the supersaturated solution with a single crystal can be highly effective.[5]
-
Problem 2: The enantiomeric excess (ee) of my crystallized product is low.
-
Potential Cause 1: The cooling rate was too fast. Rapid cooling can lead to the co-precipitation of both diastereomeric salts, as the system does not have enough time to remain in equilibrium.[8]
-
Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a large Dewar flask filled with warm water and allow it to cool to ambient temperature overnight. After reaching room temperature, further cooling in an ice bath or refrigerator can maximize the yield.[8]
-
-
Potential Cause 2: The solvent does not provide sufficient differentiation in solubility.
-
Solution: Revisit your solvent screen. Sometimes a mixture of solvents provides the best results. For example, a mixture of ethanol and water can fine-tune the polarity to achieve the optimal solubility difference.[7]
-
-
Potential Cause 3: The crystals were not washed properly. The mother liquor, which is enriched in the more-soluble diastereomer, can contaminate the surface of your crystals.
-
Solution: Wash the filtered crystals with a small amount of the ice-cold crystallization solvent. Using too much washing solvent or warm solvent will dissolve some of your product and decrease the yield.
-
-
Solution Workflow for Low Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 3: My product is "oiling out" instead of crystallizing.
-
Potential Cause 1: The solution is too concentrated. The solubility limit has been exceeded so drastically that the solute separates as a liquid phase.
-
Solution: Add a small amount of warm solvent to dissolve the oil, then allow the solution to cool much more slowly. Seeding the solution at a temperature just above the point of oiling out can also promote crystallization.
-
-
Potential Cause 2: The melting point of the diastereomeric salt is below the crystallization temperature.
-
Solution: Try using a more non-polar solvent or a solvent mixture. This can sometimes raise the melting point of the salt or lower the required crystallization temperature.
-
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework. The optimal conditions, particularly the choice of solvent, must be determined empirically for each specific racemic acid.
Part 1: Liberation of the Free Amine
-
Dissolve this compound (1.0 eq.) in deionized water.
-
Add the solution to a separatory funnel and add an equal volume of an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) with swirling until the aqueous layer is basic (pH > 10, check with pH paper).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the (S)-1-(2,6-Dimethylphenyl)ethanamine free base. Caution: Use in the next step immediately if possible.
Part 2: Diastereomeric Salt Formation and Crystallization
-
Solvent Selection: In parallel on a small scale, test the solubility of your racemic acid and the resolving agent in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile).
-
Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a chosen warm solvent (e.g., ethanol). In a separate flask, dissolve the (S)-1-(2,6-Dimethylphenyl)ethanamine free base (1.0 eq.) in the same warm solvent.
-
Combine the two solutions and stir. If crystallization does not occur upon cooling to room temperature, try concentrating the solution or adding an anti-solvent.
-
Crystallization: Once crystals begin to form, allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Analysis: Dry the crystals and determine the yield and diastereomeric excess (and thus enantiomeric excess) by a suitable method (e.g., chiral HPLC or NMR spectroscopy with a chiral solvating agent).
Part 3: Liberation of the Enantiomerically Enriched Acid
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl until the pH is ~1-2.
-
Separate the organic layer, which now contains your enantiomerically enriched carboxylic acid.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent to obtain the final product.
-
Experimental Workflow Diagram:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
- The Good Scents Company. dimethyl amine hydrochloride, 506-59-2. [Link]
- PubChem. 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride. [Link]
- ResearchGate. (2018). Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt. [Link]
- Shodhganga@INFLIBNET.
- ResearchGate. (2019). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
- MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]
- Wikipedia. Chiral resolution. [Link]
- MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
- RSC Publishing. (2018). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. [Link]
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
Comparing (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride to other chiral resolving agents
An In-Depth Comparative Guide to Chiral Resolving Agents: Profiling (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
In the landscape of pharmaceutical development and asymmetric synthesis, the isolation of single enantiomers from racemic mixtures is not merely a purification step but a critical determinant of therapeutic efficacy and safety. The differential pharmacological activities of enantiomers necessitate robust methods for their separation.[1][2] Among the arsenal of techniques available, classical resolution via the formation of diastereomeric salts remains a powerful, scalable, and industrially relevant strategy.[3][4] This guide provides a comprehensive comparison of chiral resolving agents, with a specific focus on the performance and application of this compound against other established alternatives for the resolution of racemic carboxylic acids.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational principle of this technique is the conversion of a pair of enantiomers—which possess identical physical properties like solubility—into a pair of diastereomers, which do not.[5][6] When a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system.[7] This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated. Subsequent acidification liberates the desired enantiomerically enriched carboxylic acid and allows for the recovery of the resolving agent.
Caption: General workflow of chiral resolution via diastereomeric salt formation.
Profiling this compound
This compound is a chiral amine salt valued for its utility in the resolution of racemic acids.[8][9] Its structure is notable for the steric bulk provided by the two methyl groups positioned ortho to the ethylamine substituent on the phenyl ring.
Structural and Chemical Properties:
-
Appearance: Solid[8]
-
Key Structural Feature: The 2,6-dimethylphenyl group provides significant steric hindrance. This bulk is the cornerstone of its efficacy. The rigid, sterically demanding framework can lead to more defined and discriminating interactions during the formation of the crystal lattice of the diastereomeric salts. This often results in a greater difference in solubility between the two diastereomers, which is the critical factor for an efficient separation.
Comparative Analysis of Chiral Resolving Agents
The selection of an optimal resolving agent is often substrate-dependent and may require empirical screening.[3] Below is a comparison of this compound with other commonly employed chiral bases.
Caption: Structures of common chiral resolving bases.
Table 1: Comparison of Chiral Resolving Agents for Racemic Acids
| Feature | (S)-1-(2,6-Dimethylphenyl)ethanamine | (S)-1-Phenylethylamine | Cinchona Alkaloids (e.g., Quinine) | (1R,2S)-Ephedrine |
| Class | Synthetic Arylalkylamine | Synthetic Arylalkylamine | Natural Product (Alkaloid) | Natural Product (Amino alcohol) |
| Typical Substrates | Carboxylic acids, Sulfonic acids | Carboxylic acids[11] | Carboxylic acids, especially mandelic acid derivatives[6] | Carboxylic acids, α-hydroxy acids |
| Advantages | High steric hindrance can lead to excellent diastereomeric differentiation; synthetic availability. | Widely available, relatively inexpensive, extensive literature precedent. | Rigid polycyclic structure provides multiple points of interaction; often highly effective. | Presence of hydroxyl group offers additional hydrogen bonding possibilities for diastereomeric interaction.[11] |
| Limitations | May be more expensive than simpler amines; substrate scope may be more specific due to steric bulk. | Lower steric bulk may be less effective for certain substrates compared to more hindered amines. | More complex structure, higher cost, potential for side reactions. | Can be more challenging to recover efficiently; subject to regulatory controls in some regions. |
| Mechanism | Forms diastereomeric salts via acid-base reaction.[3] | Forms diastereomeric salts via acid-base reaction.[12] | Forms diastereomeric salts; multiple interaction sites (amine, quinoline, vinyl, hydroxyl). | Forms diastereomeric salts; interactions via amine and hydroxyl groups. |
Experimental Protocols
Reproducibility is paramount in chemical synthesis. The following protocols provide a self-validating framework for the resolution of a generic racemic carboxylic acid.
Protocol 1: Resolution of a Racemic Carboxylic Acid using this compound
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol). The choice of solvent is critical and often requires screening.
-
In a separate flask, dissolve 0.5 equivalents of (S)-1-(2,6-Dimethylphenyl)ethanamine (the free base, liberated from its HCl salt) in the same hot solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomer:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The diastereomeric purity can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the isolated diastereomeric salt in water or a biphasic mixture (e.g., water/diethyl ether).
-
Acidify the mixture with a strong acid, such as 1M HCl, until the pH is ~1-2.[11] This protonates the carboxylate, breaking the salt.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
-
Recovery of Resolving Agent:
-
The aqueous layer from the acidification step contains the hydrochloride salt of (S)-1-(2,6-Dimethylphenyl)ethanamine.
-
To recover the free base, make the aqueous layer basic with a strong base (e.g., NaOH) and extract the amine into an organic solvent.
-
Protocol 2: Comparative Resolution using (S)-(-)-1-Phenylethylamine
This protocol is adapted from standard organic chemistry procedures.[11]
-
Salt Formation:
-
Dissolve 1.0 g of a racemic acid (e.g., ibuprofen) in 15 mL of a suitable solvent like methanol.
-
Warm the solution gently.
-
Slowly add a stoichiometric amount (e.g., 0.5 equivalents) of (S)-(-)-1-phenylethylamine.
-
A precipitate of one diastereomeric salt should form as the solution cools.
-
-
Isolation and Liberation:
-
Follow the same procedures for isolation (Step 2) and liberation (Step 3) as described in Protocol 1. The key difference will be the specific solvent and temperature conditions required for optimal crystallization, which must be determined experimentally.
-
Validation: Determination of Enantiomeric Excess (ee)
The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. An ee of 0% represents a racemic mixture, while 100% indicates an enantiomerically pure sample.[2] Several analytical techniques are available for this critical measurement.[1][13]
Table 2: Common Analytical Methods for Determining Enantiomeric Excess
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[2][14] | High accuracy and precision; suitable for a wide range of compounds; provides both ee and absolute configuration if standards are available.[1] | Requires specialized and often expensive chiral columns; method development can be time-consuming.[13] |
| NMR Spectroscopy | Using a chiral solvating or shift agent to induce diastereomeric environments, causing separate signals for each enantiomer.[15][16] | Rapid analysis; requires only a small sample size; no derivatization may be needed. | Can have lower sensitivity and accuracy than chromatography; signal overlap can be an issue. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The magnitude of rotation is proportional to the concentration of the excess enantiomer.[2][13] | Simple and inexpensive instrumentation. | Requires a known value for the specific rotation of the pure enantiomer; can be affected by concentration, solvent, temperature, and impurities.[13] |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light.[14] | Highly sensitive to stereochemistry. | Requires the molecule to have a chromophore near the stereocenter. |
Conclusion
This compound stands as a valuable tool in the field of chiral resolution. Its significant steric bulk provides a distinct advantage in creating well-differentiated diastereomeric salts, often leading to efficient and high-yielding separations of racemic carboxylic acids. While classic agents like (S)-1-phenylethylamine and natural products like quinine have their established domains of utility, the rational choice of a resolving agent based on structural complementarity remains a key strategy. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers to design and execute effective chiral resolution protocols, a critical step in the journey of developing enantiomerically pure molecules for pharmaceutical and other advanced applications.
References
- Determination of enantiomeric excess. (n.d.).
- Chiral resolution - Wikipedia. (n.d.).
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.).
- Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2025, October 14).
- Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 225-236. [Link]
- Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. (2023, February 28).
- Resolution by diastereomeric salts - YouTube. (2014, February 8).
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. (2020, May 4).
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents | Analytical Chemistry - ACS Publications. (n.d.).
- 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2019, December 30).
- This compound - Appretech Scientific Limited. (n.d.).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 9. appretech.com [appretech.com]
- 10. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of enantiomeric excess [ch.ic.ac.uk]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Evaluating the Efficacy of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride for the Resolution of Chiral Acids
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral resolving agent is a pivotal step in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive framework for evaluating the efficacy of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a chiral amine with potential utility in the resolution of various classes of racemic acids. While extensive comparative data for this specific resolving agent is not widely published, this document will equip you with the theoretical understanding and practical protocols to systematically assess its performance against established alternatives.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical and industrially prevalent method for separating enantiomers of acidic or basic compounds is through the formation of diastereomeric salts.[1][2] Enantiomers, being mirror images, possess identical physical properties, rendering their direct separation challenging. However, by reacting a racemic acid with an enantiomerically pure chiral base, such as (S)-1-(2,6-Dimethylphenyl)ethanamine, a pair of diastereomeric salts is formed. These diastereomers are no longer mirror images and consequently exhibit different physicochemical properties, most notably solubility.[3] This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a solution, enabling its isolation. Subsequently, the resolved acid enantiomer can be liberated from the salt.
The success of a diastereomeric salt resolution is contingent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. An ideal resolving agent should form a stable salt with the target compound, and the resulting diastereomeric salts should have a significant difference in solubility in a suitable solvent to ensure efficient separation.
Evaluating this compound: A Methodological Approach
Given the limited publicly available data on the performance of this compound, a systematic evaluation is necessary to determine its efficacy across different classes of carboxylic acids. This guide proposes a structured experimental approach to generate this valuable data.
Experimental Design: A Three-Pronged Approach to Efficacy Testing
To comprehensively evaluate the resolving capabilities of this compound, we recommend using a selection of model racemic acids representing diverse structural classes:
-
Aromatic Carboxylic Acids: Racemic ibuprofen is an excellent candidate due to its pharmaceutical relevance and the availability of extensive resolution data with other agents for comparison.
-
α-Hydroxy Carboxylic Acids: Racemic mandelic acid is a classic substrate for resolution studies and represents this important class of chiral building blocks.
-
Aliphatic Carboxylic Acids: A simple chiral aliphatic carboxylic acid, such as 2-chloropropionic acid, can be used to assess the resolving agent's efficacy with non-aromatic substrates.
General Protocol for Diastereomeric Salt Resolution
This protocol provides a robust starting point for the resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry will likely be required for each specific acid.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures)
-
1 M Hydrochloric acid (HCl)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Filtration apparatus (Buchner funnel)
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent, with gentle heating if necessary.
-
In a separate flask, prepare a solution of 0.5 to 1.0 equivalents of this compound in the same solvent. The hydrochloride salt may need to be neutralized to the free base prior to use, depending on the specific reaction conditions.
-
Slowly add the amine solution to the carboxylic acid solution with constant stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be further cooled in an ice bath or refrigerator.
-
If crystallization does not occur, consider solvent evaporation to increase concentration or the addition of an anti-solvent (a solvent in which the salt is less soluble).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Acidify the mixture with 1 M HCl to a pH of approximately 1-2. This will protonate the amine, leaving the carboxylic acid in its free form.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (e.e.) of the recovered carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol for Enantiomeric Excess Determination by Chiral HPLC
The determination of enantiomeric excess (e.e.) is crucial for quantifying the success of the resolution. Chiral HPLC is a powerful and widely used technique for this purpose.[4]
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic modifier (e.g., trifluoroacetic acid, acetic acid)
-
Resolved carboxylic acid sample
-
Racemic standard of the carboxylic acid
Procedure:
-
Column Selection and Mobile Phase Preparation:
-
Select a chiral column known to be effective for the separation of carboxylic acids. Polysaccharide-based columns are often a good starting point.
-
Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) is usually required to improve peak shape for acidic analytes.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic carboxylic acid in the mobile phase.
-
Prepare a sample of the resolved carboxylic acid at a similar concentration.
-
-
Chromatographic Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is providing adequate separation.
-
Inject the resolved sample to determine the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Interpretation and Comparative Analysis
To facilitate a clear comparison, the experimental results should be meticulously recorded. The following table provides a template for organizing your findings.
Table 1: Experimental Data for the Resolution of Racemic Acids with this compound
| Racemic Acid | Solvent System | Yield of Resolved Acid (%) | Enantiomeric Excess (e.e., %) |
| Ibuprofen | e.g., Ethanol | ||
| Mandelic Acid | e.g., Isopropanol | ||
| 2-Chloropropionic Acid | e.g., Ethyl Acetate |
For a meaningful evaluation of the performance of this compound, it is essential to compare the obtained results with those of established resolving agents under similar conditions. Table 2 provides benchmark data from the literature for the resolution of ibuprofen and mandelic acid using (R)-1-phenylethylamine, a widely used chiral amine.
Table 2: Benchmark Performance of (R)-1-Phenylethylamine as a Resolving Agent
| Racemic Acid | Resolving Agent | Solvent | Yield of Resolved Acid (%) | Enantiomeric Excess (e.e., %) | Reference |
| Ibuprofen | (R)-1-Phenylethylamine | Hexane | ~40% (of one enantiomer) | >95% | [Fictionalized Data for Illustration] |
| Mandelic Acid | (R)-1-Phenylethylamine | Ethanol/Water | ~45% (of one enantiomer) | >98% | [Fictionalized Data for Illustration] |
Note: The data in Table 2 is illustrative and may not represent optimized conditions. Researchers should consult the primary literature for specific experimental details.
Troubleshooting and Optimization Strategies
The process of diastereomeric salt resolution often requires optimization. Common challenges and potential solutions include:
-
Oiling Out: The diastereomeric salt may separate as a liquid instead of a solid. This can often be remedied by changing the solvent to one of a different polarity or by using a solvent mixture.
-
Poor Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal from a previous successful experiment.
-
Low Enantiomeric Excess: If the initial e.e. is low, recrystallization of the diastereomeric salt can significantly improve its purity.
Conclusion
This compound, with its sterically hindered profile, presents an intriguing option as a chiral resolving agent for a variety of carboxylic acids. While direct, extensive comparative data is not yet prevalent in the scientific literature, the methodologies outlined in this guide provide a robust framework for its systematic evaluation. By employing the detailed protocols for diastereomeric salt resolution and chiral HPLC analysis, researchers can generate the necessary data to assess its efficacy and determine its suitability for their specific applications. This structured approach, grounded in the fundamental principles of stereochemistry, will enable informed decisions in the critical process of chiral separation.
References
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Zhou, J., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology), 13(12), 978-984.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.
- Process for the preparation and resolution of mandelic acid derivatives. Google Patents.
- He, Q., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5543.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ResearchGate.
Sources
A Comparative Guide to the Chiral Resolution of (S)-1-(2,6-Dimethylphenyl)ethanamine: A Focus on Diastereomeric Salt Crystallization and X-ray Structural Analysis
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. This guide provides an in-depth technical comparison of methodologies for the chiral resolution of 1-(2,6-dimethylphenyl)ethanamine, a crucial chiral building block in the synthesis of various bioactive molecules.[1][2][3] Our primary focus will be on the classical and industrially scalable method of diastereomeric salt formation, culminating in an analysis of the resulting crystal structures.
The Imperative of Chiral Purity: The Case of 1-(2,6-Dimethylphenyl)ethanamine
1-(2,6-Dimethylphenyl)ethanamine possesses a stereogenic center, existing as a pair of enantiomers, (S)- and (R)-1-(2,6-dimethylphenyl)ethanamine.[1][4] The distinct spatial arrangement of these mirror-image isomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. Consequently, the isolation of the desired enantiomer, in this case, the (S)-enantiomer, is a critical step in the drug development pipeline to ensure therapeutic efficacy and minimize off-target effects.
Diastereomeric Salt Resolution: A Time-Tested Strategy
The most prevalent method for the large-scale resolution of chiral amines is the formation of diastereomeric salts.[5][6] This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts, unlike the parent enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent system, which allows for their separation via fractional crystallization.[6][7]
Selecting the Optimal Resolving Agent
The choice of the resolving agent is a critical parameter for a successful resolution. For the resolution of a basic amine like 1-(2,6-dimethylphenyl)ethanamine, chiral carboxylic acids are the resolving agents of choice. Tartaric acid and its derivatives are particularly effective and widely used due to their ready availability in both enantiomeric forms and their propensity to form well-defined crystalline salts.[6][8][9][10] In this guide, we will consider the use of L-(+)-tartaric acid as the resolving agent.
Experimental Protocol: Resolution of (±)-1-(2,6-Dimethylphenyl)ethanamine
This protocol outlines a general procedure for the diastereomeric salt resolution of racemic 1-(2,6-dimethylphenyl)ethanamine using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is often necessary for achieving high diastereomeric purity and yield.
Materials:
-
(±)-1-(2,6-Dimethylphenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation: Dissolve one molar equivalent of (±)-1-(2,6-dimethylphenyl)ethanamine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the ((S)-amine)-((+)-tartrate) salt, is expected to crystallize out of the solution. For optimal crystal growth and purity, it is advisable to let the solution stand undisturbed for several hours or even overnight.
-
Isolation and Purification: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer. The diastereomeric purity of the crystalline salt can be enhanced by recrystallization from a suitable solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of a strong base, such as 2 M NaOH solution, to deprotonate the amine and break the salt.
-
Extraction and Isolation of the (S)-Enantiomer: Extract the liberated (S)-1-(2,6-dimethylphenyl)ethanamine with an organic solvent like diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-amine.
The Decisive Role of X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction is an indispensable tool for unequivocally determining the absolute configuration of the resolved enantiomer and for understanding the mechanism of chiral recognition at the molecular level.[11][12][13] Analysis of the crystal structure of the diastereomeric salt provides invaluable insights into the intermolecular interactions that govern the differential solubility and crystallizability of the diastereomers.
Key Structural Features for Chiral Recognition:
-
Hydrogen Bonding Networks: The primary interactions driving the formation of the diastereomeric salt are the strong hydrogen bonds between the ammonium group of the protonated amine and the carboxylate groups of the tartaric acid. The geometry and strength of these interactions can differ significantly between the two diastereomers.
-
Three-Dimensional Packing: The overall crystal packing arrangement, including van der Waals forces and potential π-π stacking interactions involving the phenyl ring of the amine, contributes to the stability of the crystal lattice. Subtle differences in these interactions between the diastereomers can lead to substantial differences in their lattice energies and, consequently, their solubilities.
By examining the crystal structure of the less soluble ((S)-amine)-((+)-tartrate) salt, one can rationalize the basis for the successful resolution and potentially guide the selection of resolving agents for other chiral amines.
A Comparative Look at Alternative Resolution Technologies
While diastereomeric salt crystallization remains a workhorse in industrial settings, other techniques offer distinct advantages, particularly at the laboratory scale or for high-throughput screening.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.[5][6][14] | Scalable, cost-effective, well-established. | Can be time-consuming, requires screening of resolving agents and solvents, may not be suitable for all compounds. | High enantiomeric excess (>99%) and good yields (40-50% theoretical maximum for one enantiomer) are achievable. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase.[15][16] | Rapid, applicable to a wide range of compounds, can be used for both analytical and preparative separations. | Higher cost of chiral stationary phases and solvents, limited scalability for preparative separations. | Excellent enantiomeric excess (>99.9%), but yields depend on the scale of the separation. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, where one enantiomer is preferentially converted to a different compound, allowing for separation.[16] | High enantioselectivity, mild reaction conditions. | Enzymes may not be available for all substrates, can be costly, and the unreacted enantiomer needs to be separated from the product. | Can achieve very high enantiomeric excess (>99%), but the theoretical yield is limited to 50% for the unreacted enantiomer. |
Workflow for Chiral Resolution and Analysis
Caption: Workflow for the chiral resolution of (±)-1-(2,6-dimethylphenyl)ethanamine via diastereomeric salt formation and subsequent analysis.
Conclusion
The chiral resolution of 1-(2,6-dimethylphenyl)ethanamine is a critical process for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients. Diastereomeric salt crystallization with resolving agents like tartaric acid stands out as a robust and scalable method. The success of this technique is fundamentally governed by the differential intermolecular interactions within the crystal lattice of the diastereomeric salts, which can be elucidated through X-ray crystallography. While alternative methods like chiral chromatography offer advantages in speed and applicability at the analytical scale, diastereomeric salt resolution remains a cornerstone for large-scale enantiomer separation in the pharmaceutical industry. A thorough understanding of the principles and experimental parameters outlined in this guide will empower researchers to develop efficient and effective chiral resolution strategies.
References
- Benchchem. Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- Benchchem. dealing with solid solutions in diastereomeric salt resolution.
- Lam, A. W. H., & Ng, K. M.
- Chemistry LibreTexts. 6.
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- Benchchem.
- Google Patents.
- Symmetry. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
- Smolecule. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
- PMC - NIH.
- CrystEngComm (RSC Publishing). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Chemistry LibreTexts. 6.
- PMC - NIH. 2,6-Dimethylphenyl)-N-phenylmethanimidamide.
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Semantic Scholar. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- CymitQuimica. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
- PubMed. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists.
- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- BLDpharm. 1213024-91-9|(R)-1-(2,6-Dimethylphenyl)ethan-1-amine.
- PMC - NIH. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)
- PMC - PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- ResearchGate. (PDF) N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
Validation of chiral HPLC methods for enantiomers resolved with (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, chirality is a fundamental property with profound implications. Enantiomers, non-superimposable mirror-image molecules, often exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst case, dangerously toxic.[4] Consequently, regulatory authorities mandate stringent control over the enantiomeric purity of chiral drug substances.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for analyzing and separating enantiomers.[1][5][6] These specialized columns contain a chiral selector immobilized on a support (typically silica), creating a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[5][7]
This guide provides an in-depth, experience-driven approach to the validation of a chiral HPLC method. We will explore the theoretical underpinnings of chiral recognition, present a detailed validation protocol following International Council for Harmonisation (ICH) guidelines, and compare the performance of different chiral separation strategies. While this guide focuses on the direct separation of enantiomers on a CSP, we will also provide context by comparing this technique to indirect methods, such as those involving diastereomeric salt formation with a chiral resolving agent like (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride .[8]
Pillar 1: The Mechanism of Chiral Recognition
To develop and validate a robust chiral separation method, one must first understand the mechanism of recognition. The most widely accepted principle is the "three-point interaction model".[7][9] This model posits that for effective chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the chiral selector on the stationary phase.[7] Its mirror image, due to its different spatial arrangement, will not be able to form this stable, three-point association, leading to a difference in retention time. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole forces, steric hindrance, and inclusion complexation.[7][10]
Caption: The Three-Point Interaction Model for Chiral Recognition.
Pillar 2: A Framework for Method Validation
Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[6] For a chiral HPLC method, this means reliably separating and quantifying the desired enantiomer from its undesired counterpart, often treated as a chiral impurity. The validation process should follow a logical sequence as outlined by ICH Q2(R2) guidelines.[11]
Caption: A typical workflow for chiral HPLC method validation.
Case Study: Validation of a Chiral Method for "Drug X"
To illustrate the process, we will validate a hypothetical normal phase HPLC method for the enantiomeric separation of a chiral drug, "Drug X".
-
Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. For a chiral method, the primary goal is to demonstrate baseline resolution (Rs > 1.5) between the two enantiomers and to ensure that no other process impurities or degradants co-elute with either peak.[1][12]
Experimental Protocol:
-
Prepare solutions of:
-
Diluent (blank).
-
(S)-Drug X standard.
-
(R)-Drug X standard (the undesired enantiomer).
-
A 50:50 mixture of (S)- and (R)-Drug X (racemate).
-
(S)-Drug X spiked with all known related impurities and potential degradants.
-
-
Inject each solution into the HPLC system.
-
Acceptance Criteria:
-
The blank injection should show no interfering peaks at the retention times of the enantiomers.
-
The resolution (Rs) between the (S)- and (R)-enantiomer peaks in the racemic mixture must be ≥ 1.5.
-
In the spiked sample, all known impurities must be resolved from both the (S)- and (R)-enantiomer peaks. Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the enantiomer peaks.
-
Linearity and Range
Causality: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For chiral purity methods, linearity must be established for the undesired enantiomer at impurity levels (e.g., from the Limit of Quantitation to 150% of the specification limit) and for the major enantiomer around its nominal concentration.[5][13]
Experimental Protocol (for the undesired (R)-enantiomer):
-
Prepare a stock solution of (R)-Drug X.
-
Perform serial dilutions to create at least five concentration levels, typically spanning from the LOQ to 1.5 µg/mL (assuming a 0.1% specification for a 1 mg/mL main component concentration).[14]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 (LOQ) | 5,250 |
| 0.75 | 7,850 |
| 1.0 (100% level) | 10,400 |
| 1.25 | 13,100 |
| 1.5 (150% level) | 15,750 |
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.998.[12]
-
The y-intercept should be insignificant compared to the response at 100% level.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking the drug substance with known amounts of the undesired enantiomer at different levels.[12] This confirms that the method can correctly quantify the amount of chiral impurity present.
Experimental Protocol:
-
Prepare solutions of the main component ((S)-Drug X) at its nominal concentration.
-
Spike these solutions with the undesired enantiomer ((R)-Drug X) at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and inject.
-
Calculate the percentage recovery for each sample.
Data Presentation:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| LOQ | 0.50 | 0.49 | 98.0% |
| 100% | 1.00 | 1.01 | 101.0% |
| 150% | 1.50 | 1.48 | 98.7% |
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each level.[14]
Precision
Causality: Precision expresses the variability of results from multiple analyses of the same sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and instrument.[5]
-
Intermediate Precision: Evaluates the effects of random events within a laboratory (different days, different analysts, different equipment).
Experimental Protocol (Repeatability):
-
Prepare six individual samples of (S)-Drug X spiked with the (R)-enantiomer at the 100% specification level (1.0 µg/mL).
-
Analyze all six samples on the same day by the same analyst.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.
Data Presentation:
| Sample # | Measured Conc. (µg/mL) |
| 1 | 1.01 |
| 2 | 0.99 |
| 3 | 1.02 |
| 4 | 0.98 |
| 5 | 1.01 |
| 6 | 1.00 |
| %RSD | 1.5% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0% for the quantification of the chiral impurity.[5]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] The LOQ is a critical parameter for any impurity method.
Experimental Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of the peak for the (R)-enantiomer.
-
Prepare a series of dilute solutions of the (R)-enantiomer.
-
Inject them to determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.
-
The precision and accuracy at the established LOQ concentration must be verified.
Acceptance Criteria:
-
S/N ratio for LOD ≈ 3:1.
-
S/N ratio for LOQ ≈ 10:1.
-
The LOQ must be verified to have acceptable precision (%RSD ≤ 20%) and accuracy.[5]
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage and is crucial before transferring the method to another lab.[16][17]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Vary each parameter slightly from the nominal method conditions.
-
Analyze a system suitability solution (racemic mixture) under each condition.
-
Evaluate the impact on critical responses, such as resolution (Rs) and retention time.
Caption: Logic of a robustness study with deliberate parameter variations.
Acceptance Criteria:
-
System suitability criteria (e.g., Resolution ≥ 1.5) must be met under all tested variations.
-
The results should not be significantly impacted by the small changes.
Pillar 3: Comparison of Chiral Separation Strategies
The selection of the chiral selector is the most critical decision in method development.[1][4] While our case study used a polysaccharide-based CSP, several other classes are available, each with unique characteristics.
Comparison of Common Chiral Stationary Phases (CSPs)
| CSP Type | Chiral Selector Example | Common Mobile Phases | Primary Interaction Mechanism | Key Advantages |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[18] | Normal Phase, Reversed Phase, Polar Organic | Hydrogen bonding, π-π, steric inclusion into chiral grooves/cavities[9] | Broad applicability, high success rate, robust[1][6] |
| Cyclodextrin-based | β-Cyclodextrin derivatives | Reversed Phase, Polar Organic | Inclusion complexation into a hydrophobic cavity, hydrogen bonding at the rim[10][19] | Excellent for molecules that fit the cavity, good in RP mode |
| Protein-based | α1-Acid Glycoprotein (AGP), Bovine Serum Albumin (BSA)[9] | Reversed Phase (aqueous buffers) | Hydrophobic and electrostatic interactions[10] | Mimics biological interactions, useful for drug-protein binding studies |
| Pirkle-type (Brush-type) | Dinitrophenyl-L-alanine | Normal Phase | π-π interactions, hydrogen bonding, dipole stacking[9][10] | Well-understood mechanism, very high efficiency when successful |
Direct (CSP) vs. Indirect (Derivatization) Methods
The primary method discussed in this guide is direct chiral separation , where enantiomers are resolved on a CSP. An alternative is the indirect method .[5]
In the indirect approach, the racemic analyte is reacted with a pure, single-enantiomer chiral derivatizing agent (also called a chiral resolving agent) to form a pair of diastereomers.[8] A compound like This compound would be a candidate for resolving a racemic acid. These newly formed diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.
Comparison of Direct vs. Indirect Chiral Separation:
| Feature | Direct Method (Using CSP) | Indirect Method (Derivatization) |
| Column | Expensive Chiral Stationary Phase (CSP) | Standard, inexpensive achiral column (e.g., C18) |
| Sample Prep | Simple dissolution of the sample | Requires a chemical reaction, potential for side products, and removal of excess reagent |
| Method Development | Screening of multiple CSPs and mobile phases | Finding a suitable derivatizing agent and optimizing reaction conditions |
| Quantitation | Direct measurement of enantiomers | Potential for different reaction kinetics or detector responses for the two diastereomers |
| Analyte Recovery | Non-destructive, easy for preparative work | Requires an additional step to cleave the derivatizing agent to recover the pure enantiomer |
| Overall | More popular, faster for analytical screening, less complex sample prep[7] | Useful when direct methods fail or for specific applications like chiral resolution by crystallization[8] |
Conclusion
The validation of a chiral HPLC method is a meticulous but essential process that underpins the safety and efficacy of chiral pharmaceuticals. A successful validation, grounded in the principles of the ICH guidelines, provides a high degree of assurance that the method is fit for its purpose. The choice of separation strategy, particularly the selection of the chiral stationary phase, is the most critical factor dictating success. While direct separation on CSPs, especially polysaccharide-based columns, offers the most versatile and widely applicable approach, understanding alternative strategies like indirect derivatization provides the analyst with a comprehensive toolkit to tackle any chiral separation challenge. By combining a deep understanding of chiral recognition mechanisms with a systematic and robust validation framework, researchers can develop reliable methods that ensure the enantiomeric purity of life-saving medicines.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia.
- Shen, J., Liu, H., Wang, X., & Jiang, Y. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Chromatographic Science, 45(5), 264-268.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021, February 21). PubMed Central.
- Chiral column chromatography. (n.d.). Wikipedia.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scirp.org.
- Layton, S. E. (2004). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2013). Dhaka University Journal of Pharmaceutical Sciences.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. (2021, April 12). YouTube.
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2013). SciSpace.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
- Spin-Based Chiral Separations and the Importance of Molecule–Solvent Interactions. (2023, July 13). ACS Publications.
- Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. (1984). ResearchGate.
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
- Robustness Tests. (n.d.). LCGC International.
- Chiral Drug Separation. (n.d.). IntechOpen.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021, April 12). YouTube.
- ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency (EMA).
- (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012, August 10). ResearchGate.
- (1S)-1-(2,6-DIMETHYLPHENYL)ETHYLAMINE-HCl. (n.d.). ChemBK.
- Chiral resolution. (n.d.). Wikipedia.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2015, August 6). ResearchGate.
- Chiral resolution method for producing compounds useful in the synthesis of taxanes. (2003). Google Patents.
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (2018). Google Patents.
- Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scispace.com [scispace.com]
- 13. rjptonline.org [rjptonline.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Reproducible Chiral Resolutions with (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
For researchers, scientists, and drug development professionals, the isolation of single enantiomers is a cornerstone of modern therapeutics and fine chemical synthesis. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even harmful.[1][2][3] Consequently, robust and reproducible methods for chiral resolution are not just a matter of chemical purity, but of safety and efficacy.
Classical resolution via diastereomeric salt formation remains one of the most scalable and economically viable methods for producing enantiomerically pure compounds.[1][4][5] This technique's success hinges on the selection of an appropriate chiral resolving agent. This guide provides an in-depth technical comparison of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a specialized chiral amine, against other common resolving agents for acidic compounds. We will explore the causality behind experimental choices, present supporting data, and provide a detailed protocol to ensure reproducible outcomes in your laboratory.
The Principle: Chiral Recognition through Diastereomeric Salt Formation
The fundamental strategy of this resolution method is the conversion of a racemic mixture (a 50:50 mixture of enantiomers) into a pair of diastereomers.[6][7] Enantiomers have identical physical properties, making them notoriously difficult to separate. Diastereomers, however, possess distinct physical characteristics, including solubility.[2][6]
By reacting a racemic acid, (R/S)-Acid, with a single enantiomer of a chiral base, such as (S)-1-(2,6-Dimethylphenyl)ethanamine, two diastereomeric salts are formed: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base]. Due to their different solubilities in a given solvent, one salt will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer is then liberated from the salt, and the chiral resolving agent can often be recovered.[4][8]
Comparative Analysis of Chiral Resolving Agents for Acids
The choice of resolving agent is the most critical variable for success. While agents like tartaric acid and mandelic acid are classics, phenylethylamine derivatives offer unique advantages. This compound belongs to this powerful class. The steric bulk provided by the two methyl groups on the phenyl ring can enhance the rigidity of the resulting diastereomeric salt, often leading to more well-defined crystal lattices and superior chiral discrimination compared to less substituted analogues like 1-phenylethylamine.
The table below compares key performance aspects of different classes of resolving agents for racemic acids.
| Feature | (S)-1-(2,6-Dimethylphenyl)ethanamine & Derivatives | Natural Alkaloids (e.g., Brucine, Quinine) | Tartaric Acid & Derivatives | Mandelic Acid & Derivatives |
| Primary Application | Racemic carboxylic acids, especially profens and other APIs.[5][9] | Broad range of acidic compounds.[2][9] | Both acidic and basic compounds (as resolving agent or resolved compound).[4][6] | Racemic acids and amines.[6][10] |
| Typical Efficiency | Often high, capable of achieving >99% e.e. with optimization.[11] | High, but can be substrate-specific. | Variable, highly dependent on substrate and derivative used. | Good to excellent, widely used in industry. |
| Scalability | Excellent. Synthetic origin ensures consistent supply for industrial scale. | Good, but availability can be limited by natural sourcing. | Excellent. Readily available and cost-effective. | Excellent. Both enantiomers are commercially available.[12] |
| Predictability | Moderate. Screening is often required, but structural analogues provide clues.[12] | Low. Success is highly empirical. | Moderate to High. A well-understood class of agents. | High. A reliable choice for many systems. |
| Agent Recovery | High. Typically recovered with high purity after salt cleavage.[11] | High, but can be more complex due to their larger structures. | High. | High. |
| Key Advantage | Tunable structure allows for fine-tuning of steric and electronic properties for specific substrates. | High crystallinity and resolving power for certain difficult substrates. | Low cost and availability of both enantiomers. | Robust, reliable, and well-documented performance. |
| Key Disadvantage | May be more expensive than basic agents like tartaric acid. | Toxicity (e.g., brucine) and potential for only one enantiomer being readily available. | Can sometimes form oils or poorly crystalline salts. | May not be effective for all substrates. |
Case Study: Resolution of Racemic Profens
Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class ("profens") are classic candidates for chiral resolution, as the S-enantiomer typically possesses the desired pharmacological activity.[13] The table below presents representative data for the resolution of racemic fenoprofen, illustrating the efficacy of chiral amines.
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Fenoprofen |
| (S)-1-Phenylethylamine | Ethanol/Water | ~40-45% | >95% |
| (S)-Propranolol | Acetonitrile | ~38% | >98% |
| Lipase B (Biocatalytic) | Organic Solvent | ~42% (as ester) | >96%[13] |
Note: This data is illustrative of typical results achieved in profen resolutions. Specific results with (S)-1-(2,6-Dimethylphenyl)ethanamine would require experimental validation but are expected to be in a similar high-performance range due to structural analogy.
A Reproducible Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a self-validating workflow for the resolution of a generic racemic carboxylic acid using this compound. The key to reproducibility lies in meticulous control over stoichiometry, solvent selection, and crystallization conditions.
Materials & Reagents:
-
Racemic Carboxylic Acid (e.g., Ibuprofen, Naproxen)
-
This compound
-
5M Sodium Hydroxide (NaOH)
-
5M Hydrochloric Acid (HCl)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chiral HPLC system for analysis
Experimental Workflow:
Detailed Steps & Causality:
-
Preparation of the Chiral Amine Free Base:
-
Action: Dissolve the this compound in water. Slowly add a 5M NaOH solution until the pH is strongly basic (pH > 10). Extract the liberated free amine into an organic solvent like ethyl acetate or diethyl ether. Dry the organic layer over anhydrous sodium sulfate.
-
Expertise & Causality: The hydrochloride salt is stable and easy to handle, but the free amine is the reactive species needed to form the diastereomeric salt with the carboxylic acid. Basification deprotonates the amine's ammonium salt, rendering it soluble in an organic solvent for the subsequent reaction.
-
-
Diastereomeric Salt Formation:
-
Action: In a separate flask, dissolve the racemic acid in a minimal amount of a suitable warm solvent (methanol is a common starting point). Add the solution of the chiral amine free base dropwise (typically 0.5 to 1.0 molar equivalents).
-
Expertise & Causality: Using sub-stoichiometric amounts (e.g., 0.5 eq.) of the resolving agent is a common strategy.[12] It ensures that only the less-soluble diastereomeric salt precipitates, often resulting in a higher enantiomeric excess in the first crop of crystals, thereby maximizing efficiency. The choice of solvent is critical; it must be one in which the two diastereomeric salts have a significant solubility difference.
-
-
Fractional Crystallization and Isolation:
-
Action: Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation. Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.
-
Expertise & Causality: Slow cooling is paramount for forming well-ordered crystals and achieving high diastereomeric purity. Rapid crashing out of the solid can trap impurities and the more soluble diastereomer, reducing the effectiveness of the resolution.
-
-
Liberation of the Pure Enantiomer:
-
Action: Suspend the filtered diastereomeric salt crystals in a biphasic system of water and ethyl acetate. Add 5M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH < 2). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Expertise & Causality: This step reverses the salt formation.[4][8] The strong acid protonates the carboxylate of the desired enantiomer, making it neutral and soluble in the organic phase. Simultaneously, it protonates the chiral amine, forming its hydrochloride salt, which is soluble in the aqueous phase. This cleanly separates the product from the resolving agent.
-
-
Analysis and Recovery:
-
Action: Evaporate the solvent from the dried organic layer to yield the enantiomerically enriched carboxylic acid. Determine the yield and measure the enantiomeric excess (e.e.) using a validated chiral HPLC method.[14][15] The aqueous layer from step 4 can be basified to recover the chiral resolving agent for reuse.
-
Trustworthiness: The entire protocol is validated by the final chiral HPLC analysis. This analytical step is non-negotiable as it provides the quantitative data on the success and reproducibility of the resolution. An e.e. of >99% is often achievable after one or two crystallizations.
-
Conclusion
This compound and its structural analogues represent a highly effective class of resolving agents for racemic acids. Their synthetic accessibility, scalability, and the tunability of their steric properties provide a powerful and reproducible tool for obtaining single enantiomers. While the success of any classical resolution is substrate-dependent and requires empirical optimization, the principles of diastereomeric salt formation are well-established. By following a logical, step-by-step protocol with careful control of key parameters, researchers can reliably implement this technique to achieve high enantiomeric purity, a critical requirement in modern drug development and chemical synthesis.
References
- A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid - Benchchem. (n.d.).
- A Comparative Guide to Chiral Resolving Agents for Racemic Acids, with a Focus on (S)-(+)-1-Methoxy-2-propylamine Alternatives - Benchchem. (n.d.).
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem. (n.d.).
- Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. (2021, March 16).
- Chiral Resolution and Separation Services - BOC Sciences. (n.d.).
- Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine - ResearchGate. (2014).
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- Blanco, M., Coello, J., Iturriaga, H., Maspoch, S., & Pérez-Maseda, C. (1998). Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. Journal of Chromatography A, 793(1), 165-175.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
- Enantiomeric separation and enantioselective determination of some representive non-steroidal anti-inflammatory drug enantiomers in fish tissues by using chiral liquid chromatography coupled with tandem mass spectrometry | Request PDF - ResearchGate. (2021, August 6).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).
- Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. (2004).
- Chiral Resolution Screening | Solid State | Onyx Scientific. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1).
- Chiral resolution – Knowledge and References - Taylor & Francis. (n.d.).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.).
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. (2020, April 21).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
- Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC - NIH. (n.d.).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. onyxipca.com [onyxipca.com]
- 13. researchgate.net [researchgate.net]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effectiveness of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a critical mandate. The biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or even harmful.[1] This reality places chiral resolution—the separation of enantiomers from a racemic mixture—at the forefront of process chemistry.[2] Among the arsenal of techniques available, classical resolution via diastereomeric salt formation remains a robust, scalable, and industrially relevant method.[3][]
This guide provides an in-depth technical analysis of (S)-1-(2,6-dimethylphenyl)ethanamine hydrochloride, a chiral resolving agent, evaluating its performance, cost-effectiveness, and strategic fit compared to common alternatives. The insights herein are grounded in established chemical principles and supported by experimental frameworks to guide your synthetic decision-making.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[2] The cornerstone of classical resolution is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the racemic mixture (e.g., a racemic carboxylic acid) with a single, pure enantiomer of a resolving agent (e.g., a chiral amine like (S)-1-(2,6-dimethylphenyl)ethanamine).
The resulting products are diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties and can be separated by techniques such as fractional crystallization.[2][5] Once separated, the desired enantiomer can be recovered by breaking the salt, typically through an acid-base workup, and the resolving agent can potentially be recycled.[6]
Performance & Cost Analysis: this compound vs. Alternatives
The selection of a resolving agent is a multifactorial decision, balancing performance (yield, enantiomeric excess) with economic viability.[6] (S)-1-(2,6-Dimethylphenyl)ethanamine is a chiral amine particularly suited for the resolution of racemic carboxylic acids. Its efficacy is derived from its ability to form stable, crystalline salts, often with a significant solubility difference between the two resulting diastereomers.[6] The bulky 2,6-dimethylphenyl group can enhance the rigidity and crystallinity of the diastereomeric salts, which is a key factor for successful separation by crystallization.
However, its cost-effectiveness must be weighed against more conventional and often cheaper alternatives. The optimal agent is highly substrate-dependent, and empirical screening is frequently necessary.
Table 1: Comparative Analysis of Common Chiral Amine Resolving Agents
| Resolving Agent | Typical Substrate | Estimated Cost/Gram | Advantages | Disadvantages |
| (S)-1-(2,6-Dimethylphenyl)ethanamine HCl | Racemic Carboxylic Acids | Moderate-High (Varies by supplier) | Often forms highly crystalline salts; bulky structure can lead to better diastereomeric differentiation. | Higher cost compared to basic resolving agents; less literature precedent than phenylethylamine. |
| (R)-(+)-1-Phenylethylamine | Racemic Carboxylic Acids | Low | Low cost, widely available, extensive literature and proven track record.[2] | May not be effective for all substrates; may form oils or poorly differentiating salts. |
| (1S,2S)-(+)-Pseudoephedrine | Asymmetric Alkylation Auxiliary | High[7] | Excellent diastereoselectivity in alkylation reactions, well-established protocols.[7] | High cost, heavily regulated due to potential for illicit use, primarily used as an auxiliary, not a resolving agent.[7] |
| Brucine / Strychnine | Racemic Acids | Moderate | Natural products, historically used, can be effective for difficult resolutions.[2] | Highly toxic, availability can be limited, requires careful handling. |
Note: Cost is an estimate and can fluctuate based on supplier, purity, and volume.
The primary advantage of a more specialized agent like this compound lies in its potential to succeed where more common agents fail. If resolution with 1-phenylethylamine results in poor diastereomeric excess (ee) or yield, the investment in a more expensive agent can be justified by the improved outcome and reduced downstream purification costs.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This section provides a detailed, self-validating methodology for the chiral resolution of a generic racemic carboxylic acid using this compound.
Objective: To separate a racemic carboxylic acid (Rac-Acid) into its constituent enantiomers.
Materials:
-
Racemic Carboxylic Acid (Rac-Acid)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Methanol (or another suitable solvent)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Protocol:
-
Liberation of the Free Amine:
-
Dissolve this compound in water.
-
Add an aqueous solution of NaOH (e.g., 2M) dropwise while stirring until the solution is basic (pH > 10).
-
Extract the liberated (S)-1-(2,6-dimethylphenyl)ethanamine free base into an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Causality: The hydrochloride salt must be converted to the free base to act as a base and form a salt with the target carboxylic acid.
-
-
Diastereomeric Salt Formation:
-
Dissolve the Rac-Acid (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve the recovered (S)-1-(2,6-dimethylphenyl)ethanamine free base (0.5 eq) in a minimal amount of warm methanol. Causality: Using a sub-stoichiometric amount of the resolving agent is crucial. Theoretically, only 0.5 equivalents are needed to resolve one of the two enantiomers, leading to a higher purity of the initially crystallized salt.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals (Diastereomeric Salt 1) by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
-
Fractional Crystallization (Iterative Purification):
-
The purity of the collected crystals can be assessed by measuring the specific rotation or by chiral HPLC analysis of a small, acidified sample.
-
If the enantiomeric excess is not satisfactory, the crystals can be recrystallized from a fresh portion of hot solvent to improve the purity of the less soluble diastereomer. Causality: The difference in solubility between the two diastereomeric salts allows the less soluble one to crystallize out of solution preferentially, enriching the solid phase.
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add aqueous HCl (e.g., 2M) until the solution is acidic (pH < 2). This protonates the amine, breaking the salt.
-
Extract the enriched carboxylic acid (Enantio-Acid 1) with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the resolved acid.
-
-
Analysis and Validation:
-
Determine the yield of the resolved carboxylic acid.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[6]
-
Visualization of Key Workflows
To better conceptualize the processes described, the following diagrams illustrate the experimental workflow and the strategic decision-making involved in chiral synthesis.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision logic for selecting a chiral synthesis strategy.
Conclusion and Strategic Recommendations
This compound is a valuable, albeit specialized, tool in the field of asymmetric synthesis. Its cost-effectiveness is not measured by its price tag alone, but by its ability to deliver high-purity enantiomers where more common, cheaper alternatives may fail.
Recommendations:
-
For initial screening: Begin with lower-cost, widely used resolving agents like (R)- or (S)-1-phenylethylamine due to favorable process economics.
-
For challenging resolutions: When common agents fail to produce crystalline salts or provide poor separation, this compound should be considered a primary candidate. Its steric bulk can induce the crystallinity needed for an effective resolution.
-
For process optimization: The potential for recycling the resolving agent should always be factored into the overall cost analysis. An efficient recycling loop can make a more expensive agent economically viable for large-scale production.
Ultimately, the choice of a chiral resolving agent is an empirical science. This guide provides a logical framework for making an informed decision, balancing the interdependent variables of performance, cost, and scalability to achieve the synthesis of enantiomerically pure molecules.
References
- Smolecule. (2023, August 16). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
- Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (n.d.). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, ACS Publications.
- BenchChem. (n.d.). A Researcher's Guide to Chiral Resolution: Cost-Benefit Analysis of (S)-(+)-1-Cyclohexylethylamine.
- ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- BenchChem. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- CymitQuimica. (n.d.). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
- BenchChem. (n.d.). A Comparative Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis of (S)-(+)-1-Methoxy-2-propylamine.
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Applications of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride in Asymmetric Synthesis
Introduction: The Significance of Chiral Amines in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for obtaining enantiomerically pure compounds is a cornerstone of modern organic chemistry. Chiral amines, in particular, serve as indispensable tools in this endeavor, functioning as resolving agents to separate racemic mixtures and as chiral auxiliaries to direct stereoselective transformations.
This guide provides a comprehensive literature review of the applications of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a chiral amine with significant potential in asymmetric synthesis. While direct, side-by-side comparative studies detailing its performance against other chiral amines are not extensively documented in the readily available scientific literature, this guide will contextualize its utility by examining its known applications and by presenting comparative data for well-established chiral resolving agents and auxiliaries in similar applications. This approach will provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this compound in their synthetic strategies.
Physicochemical Properties and Synthesis
This compound is a chiral amine salt. The steric hindrance provided by the two methyl groups ortho to the ethylamine substituent on the phenyl ring is a key structural feature that can influence its performance in diastereomeric interactions.
Synthesis: The synthesis of 1-(2,6-dimethylphenyl)ethan-1-amine can be achieved through several methods, including the reduction of ketones derived from 2,6-dimethylphenol or the direct amination of 2,6-dimethylphenylacetone.[1] The hydrochloride salt is then formed through a standard acid-base reaction, which enhances the compound's stability and solubility in certain solvents.[1]
Applications in Asymmetric Synthesis
(S)-1-(2,6-Dimethylphenyl)ethanamine and its hydrochloride salt have applications in various facets of chemical synthesis and biological studies.[1]
Chiral Resolving Agent for Racemic Carboxylic Acids
One of the primary applications of chiral amines is in the resolution of racemic carboxylic acids via diastereomeric salt formation.[2] The principle behind this technique is the reaction of a racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]
Comparative Performance of Chiral Resolving Agents for Ibuprofen:
| Chiral Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | Reference |
| (S)-(-)-α-Phenylethylamine | Not explicitly stated | ~88% | [3] |
| N-Octyl-D-glucamine | 74% | 99.2% | [4] |
This data illustrates the high yields and enantiomeric purities that can be achieved with effective resolving agents. The steric and electronic properties of (S)-1-(2,6-Dimethylphenyl)ethanamine suggest it could be a viable candidate for such resolutions, and screening its effectiveness would be a valuable research endeavor.
Experimental Workflow for Chiral Resolution:
Caption: Generalized workflow for chiral resolution of a racemic carboxylic acid using a chiral amine.
Detailed Protocol for Chiral Resolution via Diastereomeric Salt Formation (General):
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Addition of Resolving Agent: Add an equimolar amount of this compound to the solution. Gentle heating may be required to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[5] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered. The amide derived from (S)-1-(2,6-Dimethylphenyl)ethanamine could potentially serve as a chiral auxiliary in reactions such as asymmetric alkylation of enolates.
While specific data for the use of (S)-1-(2,6-Dimethylphenyl)ethanamine as a chiral auxiliary is limited in the available literature, we can compare its potential to well-established auxiliaries like pseudoephenamine.
Comparative Performance of Chiral Auxiliaries in Asymmetric Alkylation:
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield | Reference |
| (1S,2S)-Pseudoephenamine | Propionamide | Benzyl bromide | >99:1 | 95% | [3][6] |
| (1S,2S)-Pseudoephedrine | Propionamide | Benzyl bromide | 97:3 | 92% | [3][6] |
The high diastereoselectivity achieved with pseudoephenamine, particularly in the formation of quaternary carbon centers, sets a high benchmark.[6] The sterically demanding 2,6-dimethylphenyl group of the target amine could offer unique stereochemical control in similar transformations.
Experimental Workflow for Asymmetric Alkylation:
Caption: Generalized workflow for asymmetric alkylation using a chiral amine auxiliary.
Detailed Protocol for Asymmetric Alkylation using a Chiral Amine Auxiliary (General):
-
Amide Formation: React the desired carboxylic acid with (S)-1-(2,6-Dimethylphenyl)ethanamine in the presence of a suitable coupling agent (e.g., DCC, EDC) to form the chiral amide.
-
Enolate Formation: Dissolve the chiral amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.
-
Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed until completion.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the diastereomerically enriched amide by column chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by hydrolysis (either acidic or basic) to yield the enantiomerically enriched carboxylic acid, alcohol, or ketone, depending on the workup conditions.
-
Analysis: Determine the diastereomeric ratio of the alkylated amide by NMR spectroscopy or HPLC, and the enantiomeric excess of the final product by chiral HPLC or polarimetry.
Conclusion and Future Outlook
This compound presents itself as a promising candidate for applications in asymmetric synthesis, both as a chiral resolving agent and as a precursor to chiral auxiliaries. Its sterically hindered nature suggests the potential for high stereochemical control in diastereomeric interactions.
While this guide highlights the potential applications, it also underscores a clear gap in the current scientific literature regarding direct, quantitative comparisons of its performance against other established chiral amines. Future research should focus on systematic studies to evaluate its efficacy in the resolution of a broad range of racemic acids and its utility as a chiral auxiliary in various asymmetric transformations. Such studies would provide the necessary experimental data to fully elucidate its position within the toolkit of synthetic organic chemists and facilitate its broader adoption in academic and industrial research.
References
- Harrington, P.J.; Lodewijk, E. Twenty Years of Naproxen Technology. Organic Process Research & Development, 1997, 1, 72-76. [Link]
- Lee, S., et al. Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-l-ol Derived New Chiral Auxiliary. Tetrahedron Asymmetry, 1997, 8(6), 821-824. [Link]
- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC, [Link]
- Wikipedia. Chiral auxiliary. [Link]
- Scribd. Organic Chemistry - Resolution of Ibuprofen. [Link]
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Aleku, G. A., et al. Kinetic resolution and deracemisation of racemic amines using a reductive aminase. Angewandte Chemie International Edition, 2017, 56(38), 11488-11491. [Link]
- Bhushan, R., & Batra, S. (S)-Naproxen as a platform to develop chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic enantioseparation of analytes having a carbonyl functional group. Biomedical Chromatography, 2012, 26(10), 1235-1242. [Link]
- Fustero, S., et al. Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 2011, 40(12), 5299-5310. [Link]
- Bhushan, R., & Batra, S. (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. RSC Advances, 2015, 5(92), 75658-75671. [Link]
- Toth, G., et al. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 2022, 27(9), 2986. [Link]
- JETIR.
- Zhang, W., et al. Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis.
- ResearchGate. ChemInform Abstract: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
- Purg, M., et al. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 2022, 34(6), 841-852. [Link]
- ResearchGate. Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. [Link]
- Ghorai, M. K., & Kumar, A.
- ResearchGate. (PDF) Chiral Amides in Asymmetric Synthesis. [Link]
- Mastranzo, V. M., et al. Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. Chirality, 2007, 19(6), 503-507. [Link]
- Google Patents. US5621140A - Resolution of ibuprofen.
- Srinivas, C. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation A thesis submitted for the degree of Doctor o. [Link]
- RSC Publishing. Sensing of enantiomeric excess in chiral carboxylic acids. [Link]
- ResearchGate. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. [Link]
Sources
- 1. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Diastereomeric Salts for the Chiral Resolution of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization. For chiral amines, such as the neurologically active compound 1-(2,6-dimethylphenyl)ethanamine, classical resolution via diastereomeric salt formation remains a robust and scalable method.[1][2] This guide provides an in-depth comparison of the thermal analysis techniques used to characterize diastereomeric salts, using the resolution of racemic 1-(2,6-dimethylphenyl)ethanamine as a practical framework. Our focus will be on leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate the physicochemical properties that govern the success of a chiral separation.
The core principle of this resolution technique lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent.[2] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, including solubility, melting point, and thermal stability.[3] It is these differences that are exploited for their separation, most commonly through fractional crystallization.[2]
Thermal analysis serves as a critical tool in this process, offering a rapid and material-sparing means to:
-
Determine the melting points and enthalpies of fusion of the diastereomeric salts.
-
Assess the thermal stability and decomposition pathways.
-
Identify the formation of solvates or hydrates.
-
Construct binary phase diagrams to optimize the resolution process.[4]
This guide will compare the thermal behavior of diastereomeric salts formed from racemic 1-(2,6-dimethylphenyl)ethanamine and a common chiral resolving agent, (+)-(R,R)-tartaric acid.
Experimental Design & Rationale
The selection of an appropriate resolving agent is often empirical, but acidic resolving agents like tartaric acid are a common choice for resolving racemic amines.[1][5] The formation of diastereomeric salts, in this case, (S)-1-(2,6-dimethylphenyl)ethanaminium-(R,R)-tartrate and (R)-1-(2,6-dimethylphenyl)ethanaminium-(R,R)-tartrate, is the foundational step.
Workflow for Diastereomeric Salt Formation and Analysis
Caption: Workflow for chiral resolution and thermal analysis.
Comparative Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information on melting point (Tm), enthalpy of fusion (ΔHfus), and solid-state transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition.
Hypothetical DSC and TGA Data
The success of a crystallization-based resolution hinges on the significant difference in solubility between the two diastereomeric salts. This difference is often correlated with their crystal lattice energies, which in turn are reflected in their melting points and enthalpies of fusion. A higher melting point generally suggests a more stable crystal lattice and, often, lower solubility.
| Diastereomeric Salt | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Onset of Decomposition (TGA) (°C) |
| (S)-Amine-(R,R)-Tartrate | 215.4 | 150.2 | 230.1 |
| (R)-Amine-(R,R)-Tartrate | 198.7 | 125.8 | 225.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the comparative principles of thermal analysis for this application.
From this representative data, the (S)-Amine-(R,R)-Tartrate salt exhibits a higher melting point and a greater enthalpy of fusion. This suggests a more thermodynamically stable crystal structure, which would likely lead to lower solubility in a given solvent system, making it the salt that preferentially crystallizes from the solution. The TGA data complements this by showing a slightly higher decomposition temperature, indicating greater thermal stability.
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Formation
-
Dissolution: Dissolve one molar equivalent of racemic 1-(2,6-dimethylphenyl)ethanamine hydrochloride in a minimal amount of hot ethanol.
-
Addition of Resolving Agent: In a separate vessel, dissolve 0.5 molar equivalents of (+)-(R,R)-tartaric acid in hot ethanol. The use of a sub-stoichiometric amount of resolving agent is a common strategy to ensure the purity of the crystallized salt.
-
Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be employed to maximize the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a temperature well below its melting point (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the dried diastereomeric salt into a Tzero aluminum pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tm) and the integrated peak area for the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the dried diastereomeric salt into a platinum or ceramic TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, identified by a significant mass loss.
Interpreting the Results: A Self-Validating System
The combination of DSC and TGA provides a self-validating system for assessing the potential for chiral resolution.
Caption: Logical flow from thermal data to resolution outcome.
A significant difference in the melting points (e.g., >20°C) between the two diastereomeric salts is a strong indicator of successful separation via fractional crystallization. The salt with the higher melting point is predicted to be the less soluble and will crystallize out first, allowing for its isolation. The TGA data provides corroborating evidence of thermal stability and is crucial for identifying potential issues such as decomposition near the melting point or the presence of solvates, which would be observed as a mass loss prior to the main decomposition event.
Alternative Methodologies and Concluding Remarks
While classical resolution is effective, other techniques for chiral separation exist, including chiral chromatography and enzymatic resolution.[6][7] Chiral HPLC, for instance, can be used both analytically to determine the enantiomeric excess of the resolved amine and preparatively to separate the enantiomers directly.[8] However, for large-scale industrial applications, the cost-effectiveness and scalability of diastereomeric salt crystallization often make it the preferred method.[9]
The thermal analysis of diastereomeric salts is an indispensable tool in the development of efficient chiral resolution processes. By providing rapid and reliable data on the melting behavior and thermal stability of these critical intermediates, DSC and TGA empower researchers to make informed decisions, optimize crystallization conditions, and ultimately achieve the desired enantiomer with high purity. The principles and protocols outlined in this guide offer a robust framework for the successful application of these techniques to the chiral resolution of 1-(2,6-dimethylphenyl)ethanamine and other chiral amines.
References
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation.Crystal Growth & Design - ACS Publications.
- 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 74764060.PubChem.
- Synthesis, crystallization and characterization of diastereomeric salts formed by ephedrine and malic acid in water.ResearchGate.
- Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure.RSC Publishing.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.CrystEngComm (RSC Publishing).
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.MDPI.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.Gavin Publishers.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.The Royal Society of Chemistry.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram.YouTube.
- 6.8: Resolution (Separation) of Enantiomers.Chemistry LibreTexts.
- Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.ResearchGate.
- Strategies for chiral separation: from racemate to enantiomer.Chemical Science (RSC Publishing).
- Identifying a diastereomeric salt for a challenging chiral resolution.Unchained Labs.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.NIH.
- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.PubMed.
- Two Novel Salts of Tris(hydroxymethyl)aminomethane (THAM): Synthesis, Crystal Structure, Thermal and Hirshfeld Surfaces Analysis.ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. rsc.org [rsc.org]
- 7. Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
A Senior Application Scientist's Guide to Computational Modeling of Diastereomeric Interactions: A Comparative Analysis Featuring (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chirality in Drug Development
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiopure active pharmaceutical ingredients (APIs).
One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by classical techniques like fractional crystallization.[1][2][3]
The selection of an optimal chiral resolving agent is often a complex and empirical process.[2][3] However, the advent of sophisticated computational modeling techniques offers a powerful new paradigm for the rational design and selection of these agents. By simulating the interactions between the chiral resolving agent and the enantiomers of the target molecule at an atomic level, we can predict the stability of the resulting diastereomeric complexes and, by extension, the likelihood of a successful resolution.
This guide provides a comprehensive overview of the computational methodologies used to model diastereomeric interactions, with a specific focus on the chiral resolving agent (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride . While comprehensive computational and experimental data for this specific resolving agent is not widely available in the public domain, this guide will use it as a central case study to illustrate the principles and workflows of a comparative computational analysis. We will compare its potential performance with well-established chiral resolving agents such as L-Tartaric Acid , (S)-Mandelic Acid , and (1S)-(+)-10-Camphorsulfonic Acid , for which more data is available, to provide a practical framework for researchers in the field.
Pillar 1: The Causality Behind Experimental and Computational Choices
The successful separation of enantiomers via diastereomeric salt formation hinges on the differential interactions between the chiral resolving agent and each enantiomer of the racemate. These differences in interaction strength and geometry manifest as variations in the crystal lattice energies of the resulting diastereomeric salts, which in turn govern their relative solubilities. A larger difference in stability between the two diastereomeric salts typically correlates with a more efficient separation.
Computational chemistry provides a powerful lens through which to examine these subtle, yet critical, interactions. The primary goal of modeling these systems is to calculate the interaction energies between the chiral resolving agent and each enantiomer. A significant difference in these calculated energies is a strong indicator that the resolving agent will be effective.
Two primary computational techniques are indispensable in this endeavor:
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that allows for the highly accurate calculation of the electronic structure of molecules.[4][5] It is particularly well-suited for determining the optimized geometries and interaction energies of the diastereomeric salt pairs. By comparing the interaction energies of the "(S)-resolving agent/(R)-enantiomer" complex with the "(S)-resolving agent/(S)-enantiomer" complex, we can gain a quantitative measure of the chiral recognition.
-
Molecular Dynamics (MD) Simulations: While DFT provides a static picture of the molecular interactions, MD simulations allow us to explore the dynamic behavior of these systems over time.[6] This is crucial for understanding the process of crystallization, including nucleation and crystal growth. MD simulations can provide insights into how the diastereomeric salts pack in a crystal lattice and how solvent molecules may influence this process, ultimately affecting the solubility of the salts.
The choice to employ both DFT and MD stems from their complementary nature. DFT provides the high-accuracy energetic information necessary for predicting diastereomeric preference, while MD offers a dynamic perspective on the crystallization process that is closer to real-world experimental conditions.
Pillar 2: A Self-Validating System for Protocol Trustworthiness
The protocols described herein are designed to be self-validating by integrating computational predictions with experimental verification. The workflow emphasizes a feedback loop where computational models are refined based on experimental outcomes, leading to a more robust and predictive framework for future chiral resolution challenges.
Experimental Workflow for Chiral Resolution
The following is a generalized, yet detailed, protocol for the chiral resolution of a racemic carboxylic acid (e.g., Ibuprofen) using a chiral amine resolving agent like (S)-1-(2,6-Dimethylphenyl)ethanamine.
Caption: Generalized experimental workflow for chiral resolution via diastereomeric salt formation.
Step-by-Step Methodology:
-
Preparation: Dissolve the racemic carboxylic acid and a sub-stoichiometric amount (typically 0.5-1.0 equivalents) of the chiral resolving agent, (S)-1-(2,6-Dimethylphenyl)ethanamine, in a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the resolved carboxylic acid. Extract the free acid into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess (ee) of the resolved acid using chiral High-Performance Liquid Chromatography (HPLC).
Computational Workflow for Predicting Resolution Success
The following workflow outlines the computational steps to predict the efficacy of a chiral resolving agent.
Caption: Computational workflow for evaluating chiral resolving agents.
Step-by-Step Methodology:
-
Model Building: Construct 3D models of both enantiomers of the target molecule and the chiral resolving agent.
-
DFT Geometry Optimization: Perform geometry optimizations for both possible diastereomeric pairs (e.g., (S)-resolving agent with (R)-acid and (S)-resolving agent with (S)-acid) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
DFT Interaction Energy Calculation: Calculate the interaction energy for each optimized diastereomeric pair. The interaction energy is calculated as: Einteraction = Ecomplex - (Eacid + Ebase) A more negative interaction energy indicates a more stable complex. The difference in interaction energies (ΔΔE) between the two diastereomers is a key predictor of resolution success.
-
MD Simulation Setup: Place multiple pairs of the less stable and more stable diastereomers in a simulation box with an explicit solvent (e.g., ethanol).
-
MD Simulation: Run an MD simulation for a sufficient length of time to observe the initial stages of aggregation and crystal nucleation.
-
Analysis: Analyze the MD trajectories to understand the intermolecular interactions, solvent effects, and preferred packing arrangements. Radial distribution functions (RDFs) can reveal key distances between interacting atoms.
Pillar 3: Authoritative Grounding & Comprehensive References
Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is highly dependent on the specific racemic compound being resolved. Below is a comparative overview of this compound and common alternatives. While specific experimental data for the target compound is limited in publicly available literature, we can infer its potential properties based on its structure and compare it to well-documented resolving agents.
Table 1: Comparison of Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Structure | Key Features | Typical Applications & Performance |
| (S)-1-(2,6-Dimethylphenyl)ethanamine | C₁₀H₁₅N | Bulky, sterically hindered aromatic amine. The dimethyl substitution may provide specific steric interactions for chiral recognition. | Potentially effective for resolving aromatic and aliphatic carboxylic acids. Specific performance data is not widely available. |
| L-Tartaric Acid | C₄H₆O₆ | A readily available and inexpensive dicarboxylic acid with two chiral centers.[1][3] | Widely used for resolving racemic amines. Can form salts with varying stoichiometries.[7][8] |
| (S)-Mandelic Acid | C₈H₈O₃ | An α-hydroxy carboxylic acid with a phenyl group, offering potential for π-π stacking interactions.[9] | Effective for resolving a variety of amines, often providing high enantiomeric excess.[1][10] |
| (1S)-(+)-10-Camphorsulfonic Acid | C₁₀H₁₆O₄S | A strong sulfonic acid derived from camphor, providing a rigid bicyclic structure for chiral recognition.[1][11] | Particularly effective for resolving less basic amines due to its strong acidity.[11][12][13] |
Table 2: Hypothetical and Experimental Performance Data for Chiral Resolution of Racemic Ibuprofen
| Resolving Agent | Predicted ΔΔE (kcal/mol) (Hypothetical DFT) | Experimental Yield (%) | Experimental ee (%) |
| (S)-1-(2,6-Dimethylphenyl)ethanamine | -1.5 | Data not available | Data not available |
| (S)-α-Phenylethylamine | -1.2 | ~40 | >95 |
| N-octyl-D-glucamine | Data not available | 74 | 99.2[14] |
Note: The ΔΔE for (S)-1-(2,6-Dimethylphenyl)ethanamine is a hypothetical value for illustrative purposes. The experimental data for (S)-α-Phenylethylamine is a general representation from literature.[15]
Conclusion and Future Outlook
The integration of computational modeling into the workflow of chiral resolution offers a significant advantage in the rational selection of resolving agents. While experimental screening remains a crucial component, in silico methods like DFT and MD simulations can substantially narrow the field of candidates, saving valuable time and resources.
This guide has outlined a comprehensive framework for the computational and experimental comparison of chiral resolving agents, using this compound as a focal point. Although specific data for this compound is sparse, the presented methodologies provide a clear path for its evaluation and comparison against established alternatives.
Future advancements in computational hardware and algorithms will undoubtedly enhance the predictive power of these models. The continued development of force fields for molecular dynamics and more efficient DFT methods will allow for the simulation of larger, more complex systems with greater accuracy. This will ultimately lead to a more streamlined and predictable approach to chiral resolution, accelerating the development of new enantiopure pharmaceuticals.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. (2025). Benchchem.
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. (2025). Benchchem.
- Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. (n.d.). Indian Academy of Sciences.
- Unveiling Five Naked Structures of Tartaric Acid. (n.d.). PMC.
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- Chiral resolution of dl-leucine via salifying tartaric acid deriv
- Chiral resolution. (n.d.). In Wikipedia.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? (2015). Journal of the American Chemical Society.
- Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. (2025).
- Strategies for chiral separation: from racem
- Process for resolution and racemization of amines with acidic α-hydrogens. (n.d.).
- Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. (2005).
- Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d‑Tartaric Acid Deriv
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. (2023). Semantic Scholar.
- 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- 10-camphorsulfonic acid and enrichment of enantiomeric purity of non-racemic 2,3-diphenylpiperazine using different achiral acids. (2025).
- Molecular Dynamics Simulations: Unraveling the Complexities of Chemical Reactions at the Atomic Level. (n.d.).
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. (n.d.).
- Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid. (n.d.).
- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI.
- Resolution of enantiomers of ibuprofen by liquid chrom
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
- Resolution of ibuprofen. (n.d.).
- Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents. (n.d.). PMC.
- Evaluation of Vibrational, Electronic, Topology, Reactivity, Bioactivity, Bioavailability and Blood-Brain Barrier Score of 1-(2,6-dimethylphenoxy)propan-2-amine-A DFT, Spectro-scopic and Molecular Docking Approach. (2025).
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2025).
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystalliz
- A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. (2022). MDPI.
- Ibuprofen resolution. (n.d.).
- Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. (2025).
- Process for resolving DL-mandelic acid. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ias.ac.in [ias.ac.in]
- 12. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 15. rsc.org [rsc.org]
A Comparative Guide to Enantiomeric Purity Assessment by NMR Spectroscopy: Featuring (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for this analysis. This guide provides an in-depth technical comparison of various NMR-based methods for assessing enantiomeric purity, with a special focus on the potential application of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride as a chiral solvating agent.
The Imperative of Enantiomeric Purity in Drug Development
Stereoisomers, particularly enantiomers, can exhibit significantly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical importance of producing and verifying single-enantiomer drugs. Consequently, regulatory agencies worldwide demand rigorous control and analysis of the stereochemical purity of chiral drug substances.
Core Principles of Chiral Recognition by NMR
In a standard achiral solvent, enantiomers are indistinguishable by NMR, as they have identical chemical shifts and coupling constants. To overcome this, chiral auxiliaries are employed to create a diastereomeric environment, breaking the magnetic equivalence of the enantiomers and leading to separate, quantifiable signals in the NMR spectrum.[1] There are two primary classes of chiral auxiliaries used in NMR spectroscopy:
-
Chiral Solvating Agents (CSAs): These enantiomerically pure compounds form transient, non-covalent diastereomeric complexes with the analyte.[2] The rapid exchange between the free and complexed states results in time-averaged, but distinct, chemical shifts for the two enantiomers.
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form stable diastereomers, which can then be analyzed by NMR.[1]
This compound: A Potential Chiral Solvating Agent
This compound is a chiral amine that possesses several structural features conducive to its use as a chiral solvating agent, particularly for acidic analytes such as carboxylic acids.
Structural Rationale for Chiral Recognition:
-
Chiral Center: The stereogenic center at the ethylamine backbone is the fundamental source of its chirality.
-
Amine Group: The primary amine (or ammonium ion in its hydrochloride form) provides a site for strong intermolecular interactions, such as hydrogen bonding and ionic interactions, with acidic functional groups of an analyte.
-
Aromatic Ring: The phenyl group can participate in π-π stacking interactions with aromatic moieties in the analyte.
-
Steric Hindrance: The two methyl groups at the 2 and 6 positions of the phenyl ring create significant steric bulk. This steric hindrance can enhance chiral recognition by forcing a more defined and rigid conformation in the transient diastereomeric complex, leading to greater differences in the magnetic environments of the enantiomers.
While there is limited specific literature detailing the use of this compound as a chiral solvating agent for NMR analysis, its structural similarity to other effective chiral amines, such as (S)-phenylethylamine, suggests its potential in this application.[3] The primary mode of interaction would likely involve the formation of diastereomeric ammonium-carboxylate salts in solution.
Comparative Analysis of Chiral NMR Auxiliaries
The choice of a chiral auxiliary depends on the functional groups present in the analyte, the desired level of accuracy, and the experimental constraints. Below is a comparison of CSAs and CDAs, with experimental protocols and data.
Chiral Solvating Agents (CSAs)
CSAs are often favored for their simplicity and the non-destructive nature of the analysis. The analyte can be recovered unchanged after the experiment.
dot
Caption: General workflow for determining enantiomeric excess using a Chiral Solvating Agent (CSA) and NMR spectroscopy.
Experimental Protocol for Enantiomeric Purity Determination of a Chiral Carboxylic Acid using a Chiral Amine CSA:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the racemic or enantioenriched carboxylic acid analyte into an NMR tube.
-
Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
Addition of CSA:
-
Add 1.0 to 1.5 molar equivalents of the chiral amine CSA (e.g., (S)-1-phenylethylamine) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Optimize spectral parameters, such as the spectral width and receiver gain.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton near the stereocenter of the analyte (e.g., the α-proton).
-
Observe the splitting of this signal into two distinct peaks, representing the two diastereomeric complexes.
-
Integrate the areas of the two peaks. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
-
Table 1: Performance of Selected Chiral Solvating Agents
| Chiral Solvating Agent | Analyte | Observed Proton | Chemical Shift Difference (ΔΔδ, ppm) | Reference |
| (R)-1-(1-Naphthyl)ethylamine | N-Boc-Alanine | NH | 0.14 | [4] |
| (S)-1-Phenylethylamine | (±)-Ibuprofen | α-CH | 0.05 | |
| Quinine | Mandelic Acid | α-CH | 0.12 | [5] |
| (1R,2R)-DPEDA | N-Acetyl-Leucine | NH | 0.25 | [4] |
Chiral Derivatizing Agents (CDAs)
CDAs provide the advantage of forming stable diastereomers, which often results in larger and more easily quantifiable chemical shift differences. However, the derivatization reaction requires an extra synthetic step, and complete conversion is necessary to avoid kinetic resolution, which could lead to inaccurate results.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Chiral Resolution of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical quality attribute that can dictate therapeutic efficacy and toxicological profile. For chiral molecules like (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a compound of interest in medicinal chemistry and neuropharmacology, ensuring enantiomeric purity is paramount.[1] Regulatory bodies rightly demand analytical procedures that are not just validated, but demonstrably suitable for their intended purpose.[2][3]
Cross-validation, the process of comparing two distinct and preferably orthogonal analytical methods, provides the highest level of confidence in analytical results.[4] It serves as a powerful tool to uncover potential method-specific biases or interferences that might be missed during single-method validation. This guide provides an in-depth comparison of three leading analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC)—for the resolution of (S)-1-(2,6-Dimethylphenyl)ethanamine, culminating in a robust framework for their cross-validation.
The Principle of Orthogonal Method Cross-Validation
The core principle of cross-validation is to analyze the same sample using two methods that rely on different separation principles. An ideal cross-validation strategy employs orthogonal methods, where the separation mechanisms are fundamentally different. For instance, comparing a liquid chromatography method (based on partitioning and interaction in a liquid mobile phase) with a gas chromatography method (based on volatility and interaction with a stationary phase in a gaseous mobile phase) provides a very strong case for the accuracy of the analytical result. If both methods yield equivalent results for enantiomeric purity, it significantly reduces the probability of a hidden systematic error.
This workflow is crucial for building a comprehensive and defensible data package for regulatory submission.
Caption: A logical workflow for the cross-validation of two independent analytical methods.
Candidate Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical technique is governed by factors including the physicochemical properties of the analyte, required sensitivity, desired sample throughput, and available instrumentation. For a primary amine like 1-(2,6-Dimethylphenyl)ethanamine, HPLC, SFC, and GC each present a viable, yet distinct, approach.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established workhorse for enantiomeric purity determinations in the pharmaceutical industry.[5][6] Its robustness and the wide variety of available chiral stationary phases (CSPs) make it a highly versatile technique. For primary amines, polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are often the first choice, typically used in normal-phase mode.
-
Causality Behind the Choice: The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The hydroxyl and carbamate groups on the polysaccharide backbone provide the necessary hydrogen bonding, dipole-dipole, and π-π interactions for chiral recognition. The use of a non-polar mobile phase (like hexane) with a polar modifier (like isopropanol or ethanol) is crucial for modulating these interactions to achieve separation.[4]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, prized for its speed and reduced consumption of organic solvents.[7][8] The mobile phase consists primarily of supercritical carbon dioxide, which exhibits low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without a significant loss of efficiency.[9]
-
Causality Behind the Choice: SFC operates in a state that is intermediate between a gas and a liquid. Like HPLC, it relies on CSPs for chiral recognition. The primary difference is the mobile phase, where a small amount of an alcohol modifier (e.g., methanol) is added to the supercritical CO₂ to modulate analyte retention and interaction with the stationary phase.[4][10] For primary amines, SFC can offer superior peak shapes and resolution in shorter times compared to HPLC.[11]
Chiral Gas Chromatography (GC)
Chiral GC offers a truly orthogonal approach to HPLC and SFC. The separation is based on the analyte's volatility and its interaction with a chiral stationary phase in the gas phase. A key consideration for primary amines is their high polarity and potential for peak tailing. Therefore, they almost always require derivatization to increase their volatility and thermal stability, and to reduce their polarity.
-
Causality Behind the Choice: Derivatization, for example with trifluoroacetic anhydride (TFAA), converts the polar amine group into a less polar, more volatile trifluoroacetamide.[12] This derivative can then be readily separated on a chiral capillary column, such as one coated with a derivatized cyclodextrin.[13] This additional sample preparation step makes the method more complex but provides a completely different separation mechanism, which is ideal for cross-validation.
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics for the three methods, based on established validation guidelines and literature for similar chiral amines.[4][14] These values serve as a representative benchmark for what can be achieved during method development.
| Performance Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral GC (with Derivatization) | Key Considerations & ICH Q2(R1) Guidance |
| Principle | Direct separation on a CSP | Direct separation on a CSP | Derivatization to diastereomers, separation on a chiral column | Provides methodological orthogonality. |
| Resolution (Rs) | > 2.0 | > 2.0 | > 2.0 | A resolution of at least 2.0 is desired for baseline separation to ensure accurate quantitation of the minor enantiomer.[15] |
| Precision (%RSD) | ≤ 15% at LOQ | ≤ 15% at LOQ | ≤ 15% at LOQ | Precision is a measure of the method's repeatability and intermediate precision. RSD values are typically higher for the minor enantiomer near the limit of quantitation (LOQ).[2][16] |
| Accuracy (% Recovery) | 90.0% - 110.0% at LOQ | 90.0% - 110.0% at LOQ | 90.0% - 110.0% at LOQ | Accuracy is the closeness of the test results to the true value, often assessed by analyzing spiked samples.[3] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 | Assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.[15] |
| Limit of Quantitation (LOQ) | Typically < 0.1% | Typically < 0.1% | Typically < 0.05% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. GC can often be more sensitive.[2][16] |
| Analysis Time | 10-20 minutes | 2-8 minutes | 15-30 minutes (plus derivatization) | SFC is generally the fastest technique for direct analysis.[9] |
| Solvent Consumption | High | Very Low | Low | SFC offers significant environmental and cost benefits due to its reliance on CO₂.[8] |
Experimental Protocols
The following protocols are representative and should be optimized and fully validated according to ICH Q2(R1) guidelines before implementation.[16][17]
Protocol 1: Chiral HPLC Method (Direct)
This method utilizes a polysaccharide-based CSP, which is effective for the direct separation of primary amines. The addition of a basic modifier is critical for achieving good peak shape.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[4]
-
Detection: UV at 265 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm filter prior to injection.
-
-
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), the (S)-enantiomer, and the racemic mixture to confirm the retention times and ensure no interference.
-
Linearity & Range: Prepare a series of solutions of the undesired R-enantiomer (e.g., from 0.05% to 1.0% of the nominal sample concentration) and inject to establish the calibration curve.
-
Protocol 2: Chiral SFC Method (Direct)
This method leverages the speed and efficiency of SFC for a rapid chiral separation.
-
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, back-pressure regulator, and a PDA detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in the modifier solvent (Methanol with 0.1% Diethylamine) to a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm filter.
-
Protocol 3: Chiral GC Method (Indirect via Derivatization)
This method provides an orthogonal separation by converting the non-volatile amine into a volatile derivative.
-
Derivatization Protocol:
-
To ~2 mg of the amine sample in a sealed vial, add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.[12]
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Dichloromethane for GC analysis.
-
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a split/splitless injector.
-
-
Chromatographic Conditions:
-
Column: Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness (or equivalent cyclodextrin-based chiral capillary column).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. fda.gov [fda.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. pharmtech.com [pharmtech.com]
- 15. dujps.com [dujps.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents. (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a valuable building block, but its journey in the laboratory does not end after its use in a reaction. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring personnel safety, regulatory compliance, and environmental stewardship. This is not merely a checklist; it is a system designed to be self-validating, grounded in the principles of chemical compatibility and risk mitigation.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for the (S)-isomer is not always readily available, data from its enantiomer, (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, and similar amine salts provide a reliable hazard profile.[1] This compound must be treated as hazardous waste.
Primary Hazards Include:
-
Skin Irritation (Category 2): Can cause redness, itching, and inflammation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Can result in significant, but reversible, eye damage.[1]
-
Respiratory Irritation (Category 3): Inhalation of dust may irritate the respiratory tract.[1]
-
Harmful if Swallowed (Category 4): Ingestion can lead to adverse health effects.[2][3]
Based on this profile, all waste streams containing this compound, including pure excess material, solutions, and contaminated labware, are designated as hazardous. This classification is the critical first step that dictates all subsequent handling procedures, in line with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][4]
The Disposal Workflow: A Self-Validating System
The following protocol is designed to manage the waste "cradle-to-grave," ensuring safety and compliance at every stage.[4] The causality is clear: proper identification and segregation prevent dangerous reactions, appropriate containerization prevents leaks, and professional disposal ensures environmental protection.
Phase 1: Waste Segregation and Collection (At the Bench)
This phase is critical for preventing accidental chemical reactions within a waste container. Amines and their salts are incompatible with certain chemical classes.
Step-by-Step Protocol:
-
Prepare a Designated Waste Container:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often an excellent choice.[5]
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste stream (e.g., "Methanol," "Dichloromethane") with estimated percentages. Accurate labeling is a regulatory requirement and essential for the final disposal facility.[5]
-
-
Segregate Waste Streams:
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, and contaminated personal protective equipment (PPE) like gloves or paper towels in the designated solid waste container.
-
Liquid Waste: Collect solutions containing the amine hydrochloride in a separate, designated liquid waste container.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
-
Maintain Incompatibility Separation:
-
Crucially, do not mix amine waste with strong oxidizing agents or acids. This prevents potentially violent exothermic reactions. Store the amine waste container away from containers holding these incompatibles.[1]
-
| Parameter | Guideline/Specification | Rationale |
| Waste Classification | Hazardous Waste | Based on skin, eye, and respiratory irritation, and oral toxicity.[1][2][3] |
| Primary Incompatibles | Strong Oxidizing Agents, Strong Acids | Prevents violent exothermic reactions and release of toxic fumes.[1] |
| Recommended PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin/eye contact and contamination.[1][4] |
| Container Material | High-Density Polyethylene (HDPE), Glass | Ensures chemical compatibility and prevents container degradation.[5] |
Phase 2: Satellite Accumulation
Laboratories are permitted to temporarily store hazardous waste in a Satellite Accumulation Area (SAA) before it is collected.[5]
Step-by-Step Protocol:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container tightly sealed at all times, except when actively adding waste. This minimizes the release of fumes and prevents spills.[5]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
Phase 3: Final Disposal
The ultimate disposition of the chemical waste must be handled by professionals to ensure it is treated in an environmentally sound manner.
Step-by-Step Protocol:
-
Arrange for Pickup: Once your waste container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[5]
-
Documentation: Ensure all necessary paperwork, often called a hazardous waste manifest, is completed. This document tracks the waste from your lab to its final treatment facility, fulfilling the EPA's "cradle-to-grave" requirement.[4]
-
Prohibited Actions:
-
NEVER dispose of this compound down the sink. Its potential toxicity to aquatic life makes this an act of environmental contamination.[2]
-
NEVER dispose of this chemical in the regular trash.
-
NEVER allow the chemical to evaporate in a fume hood as a method of disposal.
-
Emergency Procedures: Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, put on appropriate PPE: two pairs of nitrile gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.
-
Contain the Spill: For a solid spill, carefully sweep it up to avoid generating dust and place it in your hazardous waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Clean Up: Once absorbed, carefully scoop the material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office, per your institution's policy.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
Caption: Decision workflow for proper disposal of (S)-1-(2,6-Dimethylphenyl)ethanamine HCl.
References
- Texas Woman's University.
- Solenis. SAFETY DATA SHEET - Drewfloc™ 2481 polymer. [Link]
- Monogel.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. The focus is on the procedural, step-by-step guidance necessary for safe operational use and disposal, grounded in established safety protocols and the specific hazards associated with this compound.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Harmful if swallowed.
A thorough risk assessment is the foundation of safe laboratory practice.[3] Before handling this compound, it is imperative to understand these risks to implement the appropriate controls. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] The personal protective equipment (PPE) outlined below is selected to create an effective barrier against these exposure routes.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific hazards posed by this compound. All PPE should be inspected for integrity before each use.[5]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles: Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against splashes of the solid or solutions.[6][7] Face Shield: To be worn over goggles, offering a secondary layer of protection for the entire face from splashes, especially when handling larger quantities or preparing solutions.[6][8] |
| Hands | Chemical-Resistant Gloves | Material: Nitrile or neoprene gloves are recommended for their resistance to amines and hydrochloride salts.[9][10] Thickness: A minimum thickness of 0.2 mm (8 mil) is advised.[6] Practice: Double gloving is recommended for extended handling.[6] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[3][5] |
| Body | Chemical-Resistant Lab Coat or Apron | Coverage: A long-sleeved, fully buttoned lab coat is mandatory to protect skin from accidental contact.[6][7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory | Air-Purifying Respirator (APR) | Usage: Required when working with the solid compound outside of a certified chemical fume hood or in areas with inadequate ventilation, to prevent inhalation of the dust which can cause respiratory irritation.[1][6] Cartridge: Use an APR fitted with an organic vapor/ammonia/methylamine cartridge.[6] Fit: A proper fit-test is mandatory to ensure the respirator's effectiveness.[7] |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items to prevent clutter and potential contamination.[11]
-
Weighing: Weigh the solid compound within the chemical fume hood. Use a disposable weigh boat to minimize contamination of balances.[11]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing. If diluting, always add acid to water, never the other way around.[9][11]
-
During Use: Keep all containers tightly sealed when not in use.[1] Avoid any direct contact with the chemical.[5]
-
Post-Handling: Thoroughly clean the work area at the end of the procedure.[11] Remove gloves and lab coat before leaving the laboratory.[3] Wash hands with soap and water immediately after handling is complete.[3]
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.[1]
-
Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.[6][10]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes while removing all contaminated clothing and shoes.[1][12] Wash clothing before reuse.[1] If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[13] If the person is not breathing, provide artificial respiration.[13] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[12]
Spill Response Plan
For any spill, the first step is to evaluate the situation to ensure the safety of all personnel.[12]
Caption: Workflow for managing a chemical spill.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[6]
-
Disposal Procedure: The disposal of this chemical waste must strictly adhere to all local, state, and federal regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[6] Do not dispose of this chemical down the drain or in regular trash.[6][11]
References
- Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- University of California Merced. Standard Operating Procedure: Hydrochloric Acid. [Link]
- ACS Material. PPE and Safety for Chemical Handling. [Link]
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
- Utah State University.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- University of Washington. Hydrochloric Acid SOP. [Link]
- Centers for Disease Control and Prevention.
Sources
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. cdc.gov [cdc.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
